Product packaging for Jasmine lactone-d2(Cat. No.:)

Jasmine lactone-d2

Cat. No.: B12385006
M. Wt: 170.24 g/mol
InChI Key: XPPALVZZCMPTIV-KKLCAENNSA-N
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Description

Jasmine lactone-d2 is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 170.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B12385006 Jasmine lactone-d2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O2

Molecular Weight

170.24 g/mol

IUPAC Name

6-[(Z)-2,3-dideuteriopent-2-enyl]oxan-2-one

InChI

InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h3-4,9H,2,5-8H2,1H3/b4-3-/i3D,4D

InChI Key

XPPALVZZCMPTIV-KKLCAENNSA-N

Isomeric SMILES

[2H]/C(=C(\[2H])/CC1CCCC(=O)O1)/CC

Canonical SMILES

CCC=CCC1CCCC(=O)O1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Jasmine Lactone-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Jasmine lactone-d2, a deuterated isotopologue of the naturally occurring aroma compound, Jasmine lactone. This document is intended for use by researchers, scientists, and professionals in drug development who require detailed information on this compound for its application as a tracer or internal standard in quantitative analyses.

This compound is the deuterated form of Jasmine lactone, a volatile substance found in various plants and teas, known for its distinct floral and fruity aroma.[1] The incorporation of deuterium atoms makes it a valuable tool in analytical chemistry, particularly in mass spectrometry-based methods, due to its mass shift compared to the endogenous, non-labeled compound.[2]

Core Chemical Properties

While specific experimental data for this compound is not widely published, its chemical properties can be reliably inferred from the well-documented data of its non-deuterated counterpart, Jasmine lactone. The primary difference will be a slight increase in molecular weight due to the presence of two deuterium atoms.

Table 1: General Chemical Properties of Jasmine Lactone and this compound

PropertyJasmine Lactone (Non-deuterated)This compound (Predicted)Source
Molecular Formula C₁₀H₁₆O₂C₁₀H₁₄D₂O₂[3]
Molecular Weight 168.23 g/mol ~170.24 g/mol [3][4]
CAS Number 25524-95-2Not available
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid
Odor Floral, jasmine, fruity, creamyFloral, jasmine, fruity, creamy
Boiling Point ~230-248 °CSlightly higher than non-deuterated form
Density ~0.98 - 1.00 g/cm³Slightly higher than non-deuterated form
Solubility Soluble in alcohol and ether; insoluble in waterSoluble in alcohol and ether; insoluble in water

Note: The properties for this compound are predicted based on the known properties of Jasmine lactone and the addition of two deuterium atoms as indicated by the SMILES string O=C1CCCC(O1)C/C([2H])=C([2H])\CC.

Synthesis and Isotopic Labeling

A potential synthetic approach could involve the Wittig reaction or a related olefination reaction using a deuterated phosphonium ylide with an appropriate aldehyde precursor to construct the deuterated double bond. Another strategy could be the reduction of an alkyne precursor with deuterium gas (D₂) using a Lindlar catalyst to achieve the desired cis stereochemistry of the double bond.

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the accurate measurement of Jasmine lactone in various matrices.

Protocol: Quantification of Jasmine Lactone in a Biological Matrix using GC-MS with this compound as an Internal Standard

1. Objective: To accurately quantify the concentration of Jasmine lactone in a given biological sample (e.g., plasma, tissue homogenate) using a stable isotope dilution assay.

2. Materials:

  • Biological matrix sample
  • Jasmine lactone analytical standard
  • This compound internal standard (of known concentration)
  • Organic solvents for extraction (e.g., hexane, dichloromethane)
  • Anhydrous sodium sulfate
  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

3. Sample Preparation and Extraction:

  • Thaw the biological matrix sample.
  • To a known volume or weight of the sample, add a precise amount of the this compound internal standard solution.
  • Perform a liquid-liquid extraction with a suitable organic solvent.
  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.
  • Collect the organic layer and dry it over anhydrous sodium sulfate.
  • Concentrate the extract to a final volume under a gentle stream of nitrogen.

4. GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.
  • GC Conditions (Typical):
  • Injector Temperature: 250 °C
  • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate.
  • MS Conditions (Typical):
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM).
  • Ions to Monitor:
  • For Jasmine lactone (m/z): Select characteristic ions (e.g., 168, 99, 71).
  • For this compound (m/z): Select corresponding shifted ions (e.g., 170, 101, 71).

5. Data Analysis:

  • Integrate the peak areas for the selected ions of both the analyte (Jasmine lactone) and the internal standard (this compound).
  • Calculate the ratio of the analyte peak area to the internal standard peak area.
  • Prepare a calibration curve by analyzing a series of calibration standards containing known concentrations of Jasmine lactone and a fixed concentration of this compound.
  • Plot the peak area ratio against the concentration of the analyte to generate the calibration curve.
  • Determine the concentration of Jasmine lactone in the unknown sample by interpolating its peak area ratio from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Jasmine lactone using this compound as an internal standard.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Biological Sample B Spike with This compound (IS) A->B C Liquid-Liquid Extraction B->C D Concentration C->D E GC-MS Analysis D->E F Peak Integration E->F G Calculate Area Ratio (Analyte/IS) F->G H Quantification via Calibration Curve G->H I Final Concentration of Jasmine Lactone H->I G A Unsaturated Fatty Acids (Linoleic Acid, α-Linolenic Acid) B Lipoxygenases (LOXs) (e.g., CsLOX1) A->B Stress (Mechanical Damage, Low Temperature) C Hydroperoxy Fatty Acids B->C D Jasmine Lactone C->D Further Enzymatic Steps

References

The Technical and Application Guide to Jasmine Lactone-d2 for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Jasmine Lactone-d2, a deuterated analog of the naturally occurring aroma compound, Jasmine Lactone. This document is intended for researchers and professionals in drug development and related scientific fields, offering comprehensive data, experimental protocols, and conceptual diagrams to facilitate its use as an internal standard in quantitative analyses and to explore its potential in drug delivery systems.

Core Compound Data: this compound

This compound is a stable isotope-labeled version of (Z)-7-decen-5-olide, commonly known as Jasmine Lactone. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of the parent compound.

It is important to note that a specific CAS number is not assigned to this compound. It is identified by the CAS number of the unlabeled parent compound, 25524-95-2 .[1][2][3]

Table 1: Physicochemical Properties of Jasmine Lactone (Unlabeled)

PropertyValueReference(s)
Molecular Formula C₁₀H₁₆O₂[4]
Molecular Weight 168.23 g/mol [1]
Appearance Colorless to pale yellow liquid
Odor Fruity, peach, apricot, creamy, jasmine
Boiling Point 281.5 °C at 760 mmHg
Density 0.962 g/cm³
Water Solubility 5.05 g/L at 20°C
LogP 1.84

Table 2: Key Data for this compound

PropertyValue/Information
CAS Number 25524-95-2 (of parent compound)
Molecular Formula C₁₀H₁₄D₂O₂
Molecular Weight 170.24 g/mol
Typical Isotopic Purity >98% (This is a typical value for commercially available deuterated standards and should be confirmed with the supplier's Certificate of Analysis)
Chemical Purity ≥95% (Typical for commercial standards)

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

The synthesis can be approached by the deuteration of a suitable precursor to jasmine lactone, followed by cyclization. A common method for introducing deuterium is through the reduction of a carbonyl group or a double bond using a deuterium source.

Materials:

  • (Z)-7-decenoic acid

  • Deuterium gas (D₂) or a deuterating agent like sodium borodeuteride (NaBD₄)

  • Palladium on carbon (Pd/C) catalyst (for deuterogenation)

  • Anhydrous solvents (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

  • Reagents for lactonization (e.g., a mild acid catalyst)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Preparation of Deuterated Precursor: A suitable precursor, such as a keto-acid or an unsaturated acid, is subjected to deuteration. For instance, selective reduction of a precursor with a triple bond at the 2,3-position of the pentenyl side chain using Lindlar's catalyst and D₂ gas would introduce two deuterium atoms.

  • Lactonization: The resulting deuterated hydroxy acid is then cyclized to form the δ-lactone ring. This can be achieved by heating in the presence of a catalytic amount of a non-nucleophilic acid, such as p-toluenesulfonic acid (p-TSA), in an inert solvent like toluene.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the isotopic purity.

Quantitative Analysis of Jasmine Lactone using GC-MS with this compound Internal Standard

This protocol outlines a general procedure for the quantification of jasmine lactone in a biological matrix (e.g., plasma) using gas chromatography-mass spectrometry (GC-MS) and this compound as an internal standard.

Materials:

  • Jasmine Lactone standard

  • This compound internal standard solution of known concentration

  • Plasma sample

  • Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)

  • Derivatization agent (if necessary, e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

  • GC-MS system with a suitable capillary column (e.g., DB-5MS)

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard solution.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • (Optional) If derivatization is required to improve volatility and chromatographic performance, reconstitute the residue in a suitable solvent and add the derivatizing agent. Heat as required by the derivatization protocol.

    • Reconstitute the final residue in a suitable solvent (e.g., hexane) for GC-MS analysis.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 60°C for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Monitor characteristic ions for both jasmine lactone and this compound. For example, for jasmine lactone (m/z of key fragments) and for this compound (m/z of the same fragments + 2 amu).

  • Data Analysis:

    • Integrate the peak areas of the selected ions for both the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the jasmine lactone standards.

    • Determine the concentration of jasmine lactone in the unknown samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathways and Experimental Workflows

Biosynthesis of Jasmine Lactone in Plants

Jasmine lactone is produced in plants, such as tea (Camellia sinensis), through the lipoxygenase (LOX) pathway in response to stress. This pathway is initiated by the release of unsaturated fatty acids, like linoleic acid and α-linolenic acid, from plant membranes.

Biosynthesis_of_Jasmine_Lactone Unsaturated_Fatty_Acids Unsaturated Fatty Acids (Linoleic Acid, α-Linolenic Acid) LOX Lipoxygenase (LOX) Unsaturated_Fatty_Acids->LOX Hydroperoxy_Fatty_Acids Hydroperoxy Fatty Acids LOX->Hydroperoxy_Fatty_Acids Peroxygenase Peroxygenase Hydroperoxy_Fatty_Acids->Peroxygenase Epoxy_Fatty_Acids Epoxy Fatty Acids Peroxygenase->Epoxy_Fatty_Acids Epoxide_Hydrolase Epoxide Hydrolase Epoxy_Fatty_Acids->Epoxide_Hydrolase Diol_Fatty_Acids Diol Fatty Acids Epoxide_Hydrolase->Diol_Fatty_Acids Beta_Oxidation β-Oxidation & Cyclization Diol_Fatty_Acids->Beta_Oxidation Jasmine_Lactone Jasmine Lactone Beta_Oxidation->Jasmine_Lactone

Caption: Biosynthesis pathway of Jasmine Lactone in plants.

Workflow for Quantitative Analysis using this compound

The use of a deuterated internal standard is crucial for accurate quantification in complex matrices, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression in the mass spectrometer.

Quantitative_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Protein Precipitation & Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection Injection into GC-MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Poly(Jasmine Lactone) in Stimuli-Responsive Drug Delivery

Recent research has demonstrated the potential of polymers derived from jasmine lactone in the development of smart drug delivery systems. An amphiphilic block copolymer, mPEG-b-PJL (methoxy poly(ethylene glycol)-b-poly(jasmine lactone)), can self-assemble into micelles to encapsulate therapeutic agents. The pendant allyl groups on the poly(jasmine lactone) backbone allow for post-polymerization functionalization, such as the attachment of drugs via stimuli-responsive linkers (e.g., disulfide bonds that are cleaved in the reducing environment of cancer cells).

Drug_Delivery_Workflow cluster_synthesis Micelle Formulation cluster_delivery Targeted Delivery and Release Polymer mPEG-b-PJL Polymer SelfAssembly Self-Assembly in Aqueous Solution Polymer->SelfAssembly Drug Drug (e.g., Doxorubicin) with Disulfide Linker Drug->SelfAssembly Micelle Drug-Loaded Micelle SelfAssembly->Micelle Circulation Systemic Circulation Micelle->Circulation Tumor Tumor Microenvironment (High Glutathione Levels) Circulation->Tumor Cleavage Disulfide Bond Cleavage Tumor->Cleavage Release Drug Release Cleavage->Release

References

In-Depth Technical Guide to Jasmine Lactone-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties of jasmine lactone and its deuterated analog, jasmine lactone-d2. It delves into the biosynthetic pathway of the parent compound and explores its burgeoning applications in the field of drug delivery, supported by detailed data presentation and visualizations to facilitate understanding and further research.

Core Molecular Data

The foundational quantitative data for jasmine lactone and its deuterated form are summarized below. The molecular weight of this compound has been calculated based on the substitution of two hydrogen atoms with deuterium.

CompoundMolecular FormulaMolar Mass ( g/mol )Exact Mass (Da)
Jasmine LactoneC₁₀H₁₆O₂168.23[1][2][3][4][5]168.1150
This compoundC₁₀H₁₄D₂O₂170.24170.1275

Note: The molecular weight of this compound is calculated by subtracting the mass of two protium atoms (atomic weight ≈ 1.008 u) and adding the mass of two deuterium atoms (atomic weight ≈ 2.014 u) to the molecular weight of jasmine lactone.

Biosynthesis of Jasmine Lactone

Jasmine lactone is a naturally occurring aroma compound found in various plants, including jasmine, tea, and peach. Its biosynthesis is a complex process initiated from unsaturated fatty acids, primarily linoleic acid and α-linolenic acid, through the lipoxygenase (LOX) pathway. This pathway is often activated in response to various stresses, such as mechanical damage or low temperatures.

The key steps involve the enzymatic conversion of these fatty acids into hydroperoxy fatty acids, which then undergo further transformations to yield jasmine lactone. The enzyme lipoxygenase, particularly CsLOX1 in tea plants, plays a crucial role in this process.

Jasmine Lactone Biosynthesis Pathway Biosynthesis of Jasmine Lactone cluster_stress Stress Induction cluster_precursors Precursors cluster_pathway Lipoxygenase (LOX) Pathway Mechanical Damage Mechanical Damage LOX Lipoxygenase (e.g., CsLOX1) Mechanical Damage->LOX Low Temperature Low Temperature Low Temperature->LOX Linoleic Acid Linoleic Acid Linoleic Acid->LOX α-Linolenic Acid α-Linolenic Acid α-Linolenic Acid->LOX HPFA Hydroperoxy Fatty Acids LOX->HPFA Intermediates Further Enzymatic Steps HPFA->Intermediates JL Jasmine Lactone Intermediates->JL

Biosynthesis of Jasmine Lactone via the LOX Pathway.

Experimental Protocols: A Generalized Workflow for Polymer Synthesis

Poly(Jasmine Lactone) Synthesis Workflow Generalized Workflow for Functional Poly(Jasmine Lactone) Synthesis cluster_synthesis Polymer Synthesis cluster_functionalization Post-Polymerization Functionalization Monomer Jasmine Lactone Monomer ROP Ring-Opening Polymerization (ROP) Monomer->ROP Initiator Initiator (e.g., mPEG) Initiator->ROP Polymer mPEG-b-PJL Block Copolymer ROP->Polymer UV UV-mediated Thiol-ene Click Chemistry Polymer->UV Thiol Thiol-containing Molecule Thiol->UV FunctionalPolymer Functionalized Polymer (e.g., mPEG-b-PJL-COOH) UV->FunctionalPolymer

Generalized workflow for poly(jasmine lactone) synthesis.

Applications in Drug Development

Recent research has highlighted the potential of jasmine lactone in the pharmaceutical industry, particularly in drug delivery systems. Poly(jasmine lactone), a polymer synthesized from the monomer, has demonstrated the ability to enhance the solubility of poorly soluble drugs. This is a critical challenge in drug formulation, as many therapeutic agents exhibit low bioavailability due to their hydrophobic nature.

The polymer can form micelles that encapsulate hydrophobic drugs, thereby improving their solubility in aqueous environments. Furthermore, the structure of poly(jasmine lactone) allows for the attachment of stimuli-sensitive linkers, enabling the development of targeted drug delivery systems. These systems are designed to release their therapeutic payload at specific sites within the body, which can increase efficacy and reduce off-target side effects. The functionalization of the polymer backbone with groups such as carboxyl, amine, or hydroxyl moieties further enhances its utility for conjugating drugs and targeting ligands.

While the direct application of this compound in these systems has not been extensively reported, its use as a stable isotope-labeled internal standard in pharmacokinetic studies of jasmine lactone-based drug delivery systems is a foreseeable and valuable application. Deuteration can provide a distinct mass spectrometric signature, allowing for precise quantification in complex biological matrices.

References

Synthesis of Deuterated Jasmine Lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for deuterated jasmine lactone. Stable isotope-labeled compounds, such as deuterated jasmine lactone, are invaluable tools in drug metabolism studies, pharmacokinetic research, and as internal standards for quantitative mass spectrometry analysis.[1][2] This document outlines a detailed, multi-step synthetic protocol, presents expected quantitative data in a clear tabular format, and includes visualizations of the chemical synthesis and experimental workflow.

Proposed Synthetic Pathway

The synthesis of deuterated jasmine lactone can be approached through the deuteration of a suitable precursor followed by lactonization. The following proposed pathway focuses on introducing deuterium atoms at specific positions that are less susceptible to exchange under typical biological conditions. The key steps involve the reduction of a triple bond to introduce two deuterium atoms and the reduction of an ester to a hydroxyl group, which subsequently attacks the activated carboxylic acid to form the lactone ring.

Synthesis_Pathway A Pent-2-yn-1-ol B 1-(tert-Butyldimethylsilyloxy)pent-2-yne A->B  TBDMSCl, Imidazole, DCM C Methyl 5-hydroxydec-7-ynoate B->C  1. n-BuLi, THF, -78 °C  2. Methyl 5-oxopentanoate D Methyl (Z)-5-hydroxydec-7,8-d2-enoate C->D  D2, Lindlar's catalyst, Quinoline E (Z)-5-Hydroxydec-7,8-d2-enoic acid D->E  LiOH, THF/H2O F Deuterated Jasmine Lactone ((Z)-6-(Pent-2,3-d2-en-1-yl)tetrahydro-2H-pyran-2-one) E->F  DCC, DMAP, DCM

Caption: Proposed synthetic pathway for deuterated jasmine lactone.

Experimental Protocols

Step 1: Protection of Pent-2-yn-1-ol
  • Reaction: Pent-2-yn-1-ol is reacted with tert-butyldimethylsilyl chloride (TBDMSCl) to protect the hydroxyl group.

  • Procedure: To a solution of pent-2-yn-1-ol (1.0 eq) and imidazole (2.5 eq) in dichloromethane (DCM) at 0 °C, a solution of TBDMSCl (1.1 eq) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with saturated aqueous NaHCO3 solution, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to afford 1-(tert-butyldimethylsilyloxy)pent-2-yne.

Step 2: Alkynylation of Methyl 5-oxopentanoate
  • Reaction: The protected pentyne is deprotonated with n-butyllithium (n-BuLi) and reacted with methyl 5-oxopentanoate to form the carbon skeleton.

  • Procedure: To a solution of 1-(tert-butyldimethylsilyloxy)pent-2-yne (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, n-BuLi (1.1 eq, 2.5 M in hexanes) is added dropwise. The mixture is stirred for 1 hour at -78 °C. A solution of methyl 5-oxopentanoate (1.0 eq) in anhydrous THF is then added dropwise. The reaction is stirred for 3 hours at -78 °C and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product, methyl 5-hydroxydec-7-ynoate with the silyl protecting group, is purified by column chromatography.

Step 3: Deuteration and Double Bond Formation
  • Reaction: The triple bond is stereoselectively reduced to a Z-double bond with the incorporation of two deuterium atoms using deuterium gas (D2) and Lindlar's catalyst.

  • Procedure: The product from the previous step is dissolved in ethyl acetate, and Lindlar's catalyst (5% Pd on CaCO3, poisoned with lead, 0.1 eq) and quinoline (1 eq) are added. The flask is evacuated and backfilled with D2 gas three times. The reaction is stirred under a D2 atmosphere (balloon pressure) at room temperature until the starting material is consumed (monitored by TLC). The mixture is filtered through a pad of Celite, and the filtrate is concentrated to give methyl (Z)-5-hydroxydec-7,8-d2-enoate.

Step 4: Saponification of the Ester
  • Reaction: The methyl ester is hydrolyzed to the corresponding carboxylic acid using lithium hydroxide (LiOH).

  • Procedure: To a solution of methyl (Z)-5-hydroxydec-7,8-d2-enoate in a mixture of THF and water (3:1), LiOH (1.5 eq) is added. The reaction is stirred at room temperature for 4 hours. The THF is removed under reduced pressure, and the aqueous residue is acidified to pH 3 with 1 M HCl. The product is extracted with ethyl acetate, and the combined organic extracts are washed with brine, dried over anhydrous Na2SO4, and concentrated to yield (Z)-5-hydroxydec-7,8-d2-enoic acid.

Step 5: Lactonization
  • Reaction: The hydroxy acid undergoes intramolecular cyclization to form the δ-lactone ring, deuterated jasmine lactone.

  • Procedure: To a solution of (Z)-5-hydroxydec-7,8-d2-enoic acid (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in dry DCM at 0 °C, a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The precipitated dicyclohexylurea is removed by filtration. The filtrate is washed successively with 1 M HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography to afford deuterated jasmine lactone.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis of deuterated jasmine lactone.

Table 1: Reagents and Expected Yields

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1Pent-2-yn-1-olTBDMSCl, Imidazole1-(tert-Butyldimethylsilyloxy)pent-2-yne95
21-(tert-Butyldimethylsilyloxy)pent-2-ynen-BuLi, Methyl 5-oxopentanoateMethyl 5-hydroxydec-7-ynoate70
3Methyl 5-hydroxydec-7-ynoateD2, Lindlar's catalystMethyl (Z)-5-hydroxydec-7,8-d2-enoate90
4Methyl (Z)-5-hydroxydec-7,8-d2-enoateLiOH(Z)-5-Hydroxydec-7,8-d2-enoic acid92
5(Z)-5-Hydroxydec-7,8-d2-enoic acidDCC, DMAPDeuterated Jasmine Lactone80

Table 2: Expected Analytical Data for Deuterated Jasmine Lactone

AnalysisExpected Result
Molecular Formula C10H14D2O2
Molecular Weight 170.25 g/mol
Appearance Colorless to pale yellow oil
¹H NMR Signals corresponding to the protons of the lactone ring and the pentenyl side chain, with the absence of signals for the vinylic protons at the 7 and 8 positions.
¹³C NMR Signals corresponding to the carbon atoms of the jasmine lactone structure.
Mass Spectrometry (EI) Molecular ion peak (M+) at m/z 170.
Isotopic Purity >98% D2 incorporation

Experimental Workflow

The general workflow for each synthetic step is depicted in the following diagram.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Reagent Preparation and Weighing B Glassware Setup and Inert Atmosphere A->B C Addition of Reagents B->C D Reaction Monitoring (TLC, GC-MS) C->D E Quenching and Extraction D->E F Drying and Solvent Removal E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H I Purity Assessment H->I

Caption: General experimental workflow for a single synthetic step.

This technical guide provides a robust framework for the synthesis of deuterated jasmine lactone. The detailed protocols and expected data serve as a valuable resource for researchers in need of this labeled compound for their studies. The application of such isotopically labeled molecules is crucial for advancing our understanding of drug disposition and metabolism.[2]

References

The Enigmatic Essence: A Technical Guide to the Natural Occurrence and Analysis of Jasmine Lactone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmine lactone, a significant contributor to the characteristic sweet, fruity, and floral aroma of numerous plants, has garnered considerable attention in the fields of flavor and fragrance chemistry, as well as in the study of plant signaling pathways. This technical guide provides an in-depth exploration of the natural occurrence of jasmine lactone isomers, their biosynthesis, and the analytical methodologies required for their extraction, identification, and quantification. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the chemical ecology and potential applications of these fascinating compounds.

Natural Occurrence of Jasmine Lactone Isomers

Jasmine lactone exists as several isomers, primarily δ-jasminolactone and γ-jasmonolactone, each with distinct sensory properties. Furthermore, these isomers can exist as different stereoisomers (enantiomers), which often exhibit unique biological activities and olfactory characteristics. The distribution and concentration of these isomers vary significantly across different plant species.

Plant Sources

Jasmine lactone isomers have been identified in a variety of plant species, contributing to their unique aromatic profiles. Notable natural sources include:

  • Jasmine (Jasminum spp.) : As the name suggests, jasmine flowers are a primary source of these lactones, particularly (-)-(R)-δ-jasmine lactone, which is a key contributor to the flower's iconic scent.

  • Tuberose (Polianthes tuberosa) : Tuberose oil is known to contain the (+)-(S) enantiomer of δ-jasmine lactone.

  • Tea (Camellia sinensis) : Jasmine lactone is a crucial aroma component in oolong and black tea, with its formation being enhanced by stresses such as mechanical damage and low temperatures during processing.[1][2]

  • Peach (Prunus persica) : The fruity and creamy notes of peaches are partly attributed to the presence of jasmine lactone isomers.

  • Gardenia (Gardenia jasminoides) : This flower shares some aromatic characteristics with jasmine, including the presence of jasmine lactones.[3][4]

  • Osmanthus (Osmanthus fragrans) : Known for its complex fruity-floral aroma, osmanthus also contains jasmine lactone isomers.

  • Ginger (Zingiber officinale) : Traces of jasmine lactone have been reported in ginger, contributing to its complex flavor profile.[3]

Quantitative Data on Isomer Distribution

The quantitative distribution of jasmine lactone isomers is highly dependent on the plant species, cultivar, geographical origin, and processing methods. The following table summarizes available data on the concentration and enantiomeric distribution of these isomers in various natural sources.

Plant SourceIsomerEnantiomerConcentration / Relative AbundanceReference
Jasmine (Jasminum grandiflorum)δ-Jasminolactone(-)-(R)Major enantiomer
Tuberose (Polianthes tuberosa)δ-Jasminolactone(+)-(S)Major enantiomer
Tea (Camellia sinensis)Jasmine LactoneNot specifiedAccumulation enhanced by stress
Arabian Jasmine (Jasminum sambac)JasmineNot specified9.90% in essential oil

Note: Quantitative data for jasmine lactone isomers is often sparse and varies widely in the literature. The presented data is indicative and may not be representative of all samples.

Biosynthesis and Signaling Pathways

The formation of jasmine lactone is intricately linked to the plant's fatty acid metabolism and the jasmonate signaling pathway, which is a crucial component of the plant's response to biotic and abiotic stress.

The Jasmonic Acid Pathway

Jasmine lactones are derived from α-linolenic acid (C18:3), a common fatty acid in plant tissues. The biosynthesis is initiated in the chloroplasts and peroxisomes and involves a series of enzymatic reactions. The key steps are outlined below:

  • Release of α-Linolenic Acid : Stress signals, such as wounding or herbivory, activate lipases that release α-linolenic acid from chloroplast membranes.

  • Oxygenation : Lipoxygenase (LOX) catalyzes the addition of molecular oxygen to α-linolenic acid to form 13-hydroperoxyoctadecatrienoic acid (13-HPOT).

  • Cyclization : Allene oxide synthase (AOS) and allene oxide cyclase (AOC) convert 13-HPOT into 12-oxo-phytodienoic acid (OPDA).

  • Reduction and β-Oxidation : OPDA is transported to the peroxisome, where it is reduced by OPDA reductase (OPR) and undergoes a series of β-oxidation steps to yield jasmonic acid (JA).

  • Lactonization : While the precise enzymatic steps are still under investigation, it is proposed that derivatives of the jasmonic acid pathway undergo hydroxylation and subsequent intramolecular esterification (lactonization) to form δ- and γ-jasmine lactones. This lactonization can be a result of the catabolism of jasmonic acid.

Signaling Pathway Diagram

The following diagram illustrates the biosynthetic pathway leading from α-linolenic acid to jasmonic acid, which is the precursor to jasmine lactone formation.

JASMONIC_ACID_BIOSYNTHESIS cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm ALA α-Linolenic Acid LOX LOX ALA->LOX HPOT 13-HPOT AOS_AOC AOS / AOC HPOT->AOS_AOC OPDA 12-oxo-PDA OPR OPR OPDA->OPR AOS_AOC->OPDA LOX->HPOT JA Jasmonic Acid Lactonization Hydroxylation & Lactonization JA->Lactonization beta_ox β-oxidation OPR->beta_ox beta_ox->JA JL Jasmine Lactones (δ and γ isomers) Lactonization->JL

Caption: Biosynthesis of Jasmine Lactones from α-Linolenic Acid.

Experimental Protocols

The accurate analysis of jasmine lactone isomers requires carefully optimized extraction and analytical techniques. The choice of method depends on the sample matrix, the target isomers, and the desired level of sensitivity.

Extraction Methodologies

SPME is a solvent-free, non-destructive technique ideal for the analysis of volatile and semi-volatile compounds from the headspace of plant materials.

Protocol for Headspace SPME (HS-SPME) of Floral Volatiles:

  • Sample Preparation : Place a known quantity of fresh plant material (e.g., 1-5 g of flower petals) into a sealed headspace vial (e.g., 20 mL).

  • Equilibration : Allow the sample to equilibrate at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.

  • Extraction : Expose a pre-conditioned SPME fiber (e.g., 65 µm PDMS/DVB) to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.

  • Desorption : Immediately after extraction, insert the SPME fiber into the heated injection port of a gas chromatograph for thermal desorption of the analytes.

Workflow Diagram for HS-SPME:

SPME_WORKFLOW Sample Plant Material in Vial Equilibrate Equilibration (e.g., 60°C, 15 min) Sample->Equilibrate Extract SPME Fiber Exposure (e.g., 30 min) Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Analysis GC-MS Analysis Desorb->Analysis

Caption: Headspace Solid-Phase Microextraction (HS-SPME) Workflow.

SFE using carbon dioxide (CO2) is a green extraction technique that is highly efficient for the extraction of non-polar to moderately polar compounds.

Protocol for SFE of Jasmine Lactones:

  • Sample Preparation : Grind the dried plant material to a uniform particle size (e.g., 0.5 mm).

  • Extractor Loading : Pack the ground material into the extraction vessel.

  • Extraction Conditions :

    • Pressure : 10-20 MPa

    • Temperature : 40-50°C

    • CO2 Flow Rate : 2-4 mL/min

    • Co-solvent (optional) : 5-10% ethanol to enhance the extraction of more polar compounds.

  • Collection : Decompress the supercritical fluid in a collection vessel, causing the CO2 to vaporize and the extracted compounds to precipitate.

  • Fractionation (optional) : The extract can be further fractionated to isolate specific compound classes.

Workflow Diagram for SFE:

SFE_WORKFLOW Sample Ground Plant Material Loading Load into Extraction Vessel Sample->Loading Extraction Supercritical CO2 Extraction (e.g., 15 MPa, 45°C) Loading->Extraction Separation Decompression and Analyte Collection Extraction->Separation Analysis GC-MS or LC-MS Analysis Separation->Analysis

Caption: Supercritical Fluid Extraction (SFE) Workflow.

Analytical Instrumentation

GC-MS is the most common technique for the separation and identification of volatile and semi-volatile compounds like jasmine lactones.

Typical GC-MS Parameters:

  • Column : A polar capillary column such as a DB-WAX or a mid-polar column like DB-5ms is often used. For chiral separations, a cyclodextrin-based chiral column (e.g., Rt-βDEXse) is necessary.

  • Injector Temperature : 250°C.

  • Oven Temperature Program :

    • Initial temperature: 50-70°C, hold for 2-5 minutes.

    • Ramp: 3-5°C/minute to 220-240°C.

    • Final hold: 5-10 minutes.

  • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Scan Range : m/z 40-400.

    • Source Temperature : 230°C.

Identification : Compound identification is achieved by comparing the obtained mass spectra and retention indices with those of authentic standards and spectral libraries (e.g., NIST, Wiley).

Conclusion

Jasmine lactone isomers are vital components of the aroma and flavor of numerous plants, with their natural occurrence and distribution being a complex interplay of genetics and environmental factors. Their biosynthesis via the jasmonate pathway highlights their role in plant defense and signaling. The analytical methodologies detailed in this guide, including SPME, SFE, and chiral GC-MS, provide the necessary tools for researchers to accurately identify and quantify these important natural products. Further research into the specific enzymes involved in the final lactonization steps and a more comprehensive quantitative survey of these isomers in a wider range of plant species will undoubtedly unveil new insights into their biological significance and potential applications in various industries.

References

The Biosynthesis of Jasmine Lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmine lactone is a significant volatile organic compound that contributes to the characteristic floral and fruity aroma of jasmine, as well as other plants like tea (Camellia sinensis).[1][2] Its biosynthesis is a complex process intricately linked to the plant's response to environmental stimuli. This technical guide provides a comprehensive overview of the current understanding of the jasmine lactone biosynthetic pathway, with a focus on the core enzymatic steps, regulatory mechanisms, and relevant experimental methodologies. While significant progress has been made in elucidating the initial stages of this pathway, the complete enzymatic sequence remains an active area of research.

The Biosynthetic Pathway of Jasmine Lactone

The biosynthesis of jasmine lactone originates from polyunsaturated fatty acids, primarily α-linolenic acid (C18:3) and linoleic acid (C18:2).[1][2] The pathway can be broadly divided into three key stages: oxygenation, chain shortening, and lactonization.

Oxygenation by Lipoxygenase (LOX)

The initial and best-characterized step is the dioxygenation of α-linolenic acid and linoleic acid by the enzyme 13-lipoxygenase (13-LOX; EC 1.13.11.12).[3] This reaction introduces molecular oxygen at the 13th carbon of the fatty acid, leading to the formation of 13-hydroperoxyoctadecatrienoic acid (13-HPOT) and 13-hydroperoxyoctadecadienoic acid (13-HPOD), respectively. In Camellia sinensis, the specific isozyme CsLOX1 has been identified as playing a crucial role in this process.

Putative Intermediary Steps: The Role of Peroxygenases and Reductases

The enzymatic steps immediately following the formation of hydroperoxides are not yet definitively established for jasmine lactone biosynthesis. However, recent research into lactone formation from fatty acids suggests the involvement of peroxygenases and reductases. Peroxygenases are capable of hydroxylating fatty acids, which is a necessary step for lactonization. It is hypothesized that a peroxygenase may act on the 13-hydroperoxy fatty acids to introduce a hydroxyl group at a specific position along the carbon chain. This would be followed by the reduction of the hydroperoxy group to a hydroxyl group, a reaction catalyzed by a reductase.

Chain Shortening via β-Oxidation

To arrive at the C10 structure of jasmine lactone from an 18-carbon fatty acid precursor, the carbon chain must be shortened. This is believed to occur through a series of β-oxidation cycles. The β-oxidation of unsaturated fatty acids requires additional enzymes, such as enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, to handle the double bonds present in the fatty acid chain. This process would systematically remove two-carbon units in the form of acetyl-CoA until the desired chain length is achieved.

Lactonization

The final step in the pathway is the intramolecular esterification, or lactonization, of the resulting hydroxy fatty acid to form the stable δ-lactone ring of jasmine lactone. This cyclization reaction can occur spontaneously under acidic conditions or may be enzyme-catalyzed.

Quantitative Data

Quantitative data on the enzyme kinetics of the complete jasmine lactone biosynthetic pathway is limited. However, studies on individual enzymes, particularly lipoxygenases, provide some insights.

EnzymeSubstrateKmVmaxSource OrganismReference
13-Lipoxygenase (LOX4)α-Linolenic Acid5.8 µM128 nmol·s⁻¹·mg protein⁻¹Arabidopsis thaliana

Experimental Protocols

Quantification of Jasmine Lactone by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the extraction and quantification of jasmine lactone from plant tissues.

a. Sample Preparation and Extraction:

  • Homogenize fresh or frozen plant tissue (e.g., 1 g) in liquid nitrogen.

  • Transfer the powdered tissue to a tube containing a suitable organic solvent (e.g., 5 mL of dichloromethane or a hexane/ethyl acetate mixture).

  • Add an internal standard (e.g., a known concentration of a structurally similar lactone not present in the sample) for accurate quantification.

  • Vortex the mixture vigorously for 1 minute and then sonicate for 15 minutes.

  • Centrifuge the sample at 4,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a new tube.

  • Concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 100 µL.

b. GC-MS Analysis:

  • Instrument: Agilent Technologies 7890A GC with a 5975C Mass Selective Detector (or equivalent).

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm) or a similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes. (This program should be optimized based on the specific instrument and sample matrix).

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 40 to 400.

  • Identification and Quantification: Identify jasmine lactone based on its retention time and mass spectrum compared to an authentic standard. Quantify using the peak area relative to the internal standard.

Lipoxygenase (LOX) Activity Assay

This spectrophotometric assay measures the activity of LOX by monitoring the formation of conjugated dienes from linoleic acid.

a. Reagents:

  • Sodium phosphate buffer (0.1 M, pH 6.8).

  • Linoleic acid substrate solution: Dissolve linoleic acid in ethanol and then dilute in buffer to the desired concentration.

  • Enzyme extract: Homogenize plant tissue in extraction buffer and clarify by centrifugation.

b. Procedure:

  • Pipette 2.9 mL of the substrate solution into a quartz cuvette.

  • Add 0.1 mL of the enzyme extract to initiate the reaction.

  • Immediately measure the increase in absorbance at 234 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the initial linear rate of the reaction, using the molar extinction coefficient for conjugated dienes (approximately 25,000 M⁻¹cm⁻¹).

Mandatory Visualizations

Biosynthesis Pathway of Jasmine Lactone

Jasmine_Lactone_Biosynthesis cluster_0 Fatty Acid Precursors cluster_1 Oxygenation cluster_2 Putative Intermediates cluster_3 Chain Shortening cluster_4 Final Product alpha-Linolenic_Acid α-Linolenic Acid (C18:3) 13-LOX 13-Lipoxygenase (13-LOX) EC 1.13.11.12 alpha-Linolenic_Acid->13-LOX + O2 Linoleic_Acid Linoleic Acid (C18:2) Linoleic_Acid->13-LOX + O2 13-HPOT 13-HPOT 13-LOX->13-HPOT 13-HPOD 13-HPOD 13-LOX->13-HPOD Peroxygenase Peroxygenase 13-HPOT->Peroxygenase 13-HPOD->Peroxygenase Hydroxy_Fatty_Acid Hydroxy Fatty Acid Peroxygenase->Hydroxy_Fatty_Acid Hydroxylation Reductase Reductase beta-Oxidation β-Oxidation Reductase->beta-Oxidation Hydroxy_Fatty_Acid->Reductase Reduction C10_Hydroxy_Fatty_Acid C10 Hydroxy Fatty Acid beta-Oxidation->C10_Hydroxy_Fatty_Acid Jasmine_Lactone Jasmine Lactone C10_Hydroxy_Fatty_Acid->Jasmine_Lactone Lactonization

Caption: Proposed biosynthetic pathway of jasmine lactone from fatty acid precursors.

Jasmonic Acid Signaling Pathway and its Potential Influence on Jasmine Lactone Biosynthesis

JA_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress (e.g., Mechanical Damage) Fatty_Acid_Release Release of α-Linolenic Acid Stress->Fatty_Acid_Release LOX 13-LOX Fatty_Acid_Release->LOX α-Linolenic Acid AOS AOS LOX->AOS AOC AOC AOS->AOC OPDA 12-oxo-PDA AOC->OPDA OPR3 OPR3 OPDA->OPR3 JA Jasmonic Acid OPR3->JA JAR1 JAR1 JA->JAR1 JA-Ile JA-Ile (Active Hormone) JAR1->JA-Ile SCF_COI1 SCF-COI1 (E3 Ubiquitin Ligase) JA-Ile->SCF_COI1 JAZ JAZ Repressor SCF_COI1->JAZ Targets for Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses JA_Responsive_Genes JA-Responsive Genes (including LOX) MYC2->JA_Responsive_Genes Activates Transcription Jasmine_Lactone_Biosynthesis_Genes Jasmine Lactone Biosynthesis Genes MYC2->Jasmine_Lactone_Biosynthesis_Genes Potential Activation

Caption: The jasmonic acid signaling pathway and its potential regulation of jasmine lactone biosynthesis.

Conclusion

The biosynthesis of jasmine lactone is a stress-induced pathway that begins with the lipoxygenase-mediated oxidation of fatty acids. While the initial steps are well-understood, the subsequent enzymatic conversions involving peroxygenases, reductases, and β-oxidation require further investigation to be fully elucidated. The jasmonic acid signaling pathway is likely a key regulator of this process, providing a potential target for modulating the production of this important aroma compound. The methodologies outlined in this guide provide a foundation for researchers to further explore and quantify the intricate details of jasmine lactone biosynthesis.

References

Spectroscopic Analysis of Jasmine Lactone-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Jasmine lactone, with a specific focus on its deuterated analogue, Jasmine lactone-d2. Due to the current absence of publicly available experimental spectroscopic data for this compound, this document presents the known data for the non-deuterated parent compound as a foundational reference. Furthermore, it outlines the theoretical implications of deuterium labeling on the corresponding spectra and furnishes detailed experimental protocols for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. A generalized workflow for the synthesis and subsequent spectroscopic analysis of deuterated isotopologues is also provided. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of isotopically labeled compounds in drug development and metabolic studies.

Introduction

Jasmine lactone, a naturally occurring aroma compound found in jasmine oil and various fruits, is a significant molecule in the fragrance and flavor industries.[1] Its deuterated isotopologue, this compound, is of particular interest for use as an internal standard in quantitative mass spectrometry-based assays, such as stable isotope dilution analysis, which is crucial for pharmacokinetic and metabolic studies in drug development.[2] The incorporation of deuterium atoms provides a distinct mass shift without significantly altering the chemical properties of the molecule, enabling precise quantification in complex biological matrices.[3]

This document compiles the available spectroscopic data for Jasmine lactone and provides a predictive analysis for this compound, alongside standardized protocols for its empirical characterization.

Spectroscopic Data

Currently, experimental spectroscopic data for this compound is not available in the public domain. However, the data for the non-deuterated parent compound, Jasmine lactone ((Z)-6-(pent-2-en-1-yl)tetrahydro-2H-pyran-2-one), is well-documented and serves as an essential reference.

Predicted Spectroscopic Changes for this compound

The introduction of two deuterium atoms into the Jasmine lactone structure would induce predictable changes in its spectra:

  • ¹H NMR: The proton signal corresponding to the deuterated position would disappear or be significantly attenuated. If the deuterium is vicinal to other protons, the coupling patterns of those adjacent protons would be altered.

  • ¹³C NMR: The carbon signal at the site of deuteration would exhibit a characteristic triplet multiplicity due to C-D coupling and would be shifted slightly upfield.

  • IR Spectroscopy: The C-H stretching vibrations (typically 2850-3000 cm⁻¹) would be replaced by C-D stretching vibrations at a lower frequency (approximately 2100-2200 cm⁻¹) due to the heavier mass of deuterium.

  • Mass Spectrometry: The molecular ion peak (M⁺) and any fragments containing the deuterium labels would be shifted by +2 m/z units compared to the non-deuterated compound.

Spectroscopic Data of Jasmine Lactone (Non-deuterated)

The following tables summarize the available spectroscopic data for the non-deuterated Jasmine lactone.

Table 1: Mass Spectrometry Data for Jasmine Lactone [4]

ParameterValue
Molecular FormulaC₁₀H₁₆O₂
Molecular Weight168.23 g/mol
GC-MS Data
Top Peak (m/z)99
Second Highest (m/z)71
Third Highest (m/z)55
MS/MS Data
Precursor Ion [M+H]⁺ (m/z)169.1223
Top Fragment (m/z)151
Second Highest Fragment (m/z)112.9
Third Highest Fragment (m/z)133

Table 2: Gas Chromatography Data for Jasmine Lactone [5]

ParameterValue
Column TypeCapillary
Active PhaseDB-Wax
Retention Index2156

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure and the position of deuterium labeling.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

  • Standard 5 mm NMR tubes.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to an NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-64 (adjust for optimal signal-to-noise).

  • Relaxation Delay (d1): 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Spectral Width: 0 to 220 ppm.

  • Number of Scans: 1024 or more (adjust for optimal signal-to-noise).

  • Relaxation Delay (d1): 2 seconds.

Infrared (IR) Spectroscopy

Objective: To identify functional groups and confirm the presence of C-D bonds.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

  • Place a small drop of neat this compound liquid onto the ATR crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern, confirming the incorporation of two deuterium atoms.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass determination.

GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 m/z.

    • Source Temperature: 230 °C.

High-Resolution MS (HRMS) Analysis:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) in a suitable solvent for direct infusion or LC-MS.

  • Data Acquisition: Acquire data in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts and determine the accurate mass.

Synthesis and Analysis Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a deuterated compound like this compound.

Synthesis_and_Analysis_Workflow Workflow for Synthesis and Spectroscopic Analysis of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials (Jasmine lactone precursor) deuteration Deuterium Labeling (e.g., using D2O, NaBD4) start->deuteration workup Reaction Work-up & Purification (Chromatography) deuteration->workup nmr NMR Spectroscopy (1H, 13C) workup->nmr Structure & Labeling Site ir IR Spectroscopy workup->ir Functional Groups & C-D Bond ms Mass Spectrometry (GC-MS, HRMS) workup->ms Molecular Weight & Purity interpretation Spectral Interpretation & Data Compilation nmr->interpretation ir->interpretation ms->interpretation report Technical Report & Documentation interpretation->report

Caption: Synthesis and Analysis Workflow.

Conclusion

While direct experimental data for this compound remains to be published, this guide provides a solid foundation for its spectroscopic characterization. By utilizing the data of the non-deuterated analogue as a reference and applying the detailed experimental protocols provided, researchers can confidently undertake the synthesis and analysis of this and other deuterated lactones. The successful characterization of this compound will be invaluable for its application in advanced analytical studies within the fields of drug metabolism and pharmacokinetics.

References

Jasmine Lactone-d2: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the safety and handling procedures for Jasmine Lactone. Specific safety data for Jasmine Lactone-d2 is limited. The information presented here is based on the non-deuterated form and should be used as a primary guideline. Deuteration may alter the metabolic and toxicological properties of the molecule.[1] A thorough risk assessment should be conducted by qualified professionals before handling this compound.

Introduction

This compound is the deuterated form of Jasmine Lactone, a volatile compound known for its characteristic floral and fruity scent.[1] While Jasmine Lactone is utilized in the fragrance and flavor industries, the deuterated version is more likely to be used in research settings, particularly in metabolic and pharmacokinetic studies.[1] Understanding the safety and handling of this compound is crucial for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Jasmine Lactone is classified as a hazardous substance. The following table summarizes its GHS classification.

Table 1: GHS Classification of Jasmine Lactone

Hazard ClassCategoryHazard Statement
Flammable Liquids4Combustible liquid
Acute Toxicity, Oral4Harmful if swallowed
Skin Irritation2Causes skin irritation
Eye Irritation2ACauses serious eye irritation
Hazardous to the Aquatic Environment, Chronic3Toxic to aquatic life with long lasting effects

Source:[2][3]

Signal Word: Warning

Hazard Statements:

  • Combustible liquid.

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • Toxic to aquatic life with long lasting effects.

Precautionary Statements:

  • Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

  • Avoid release to the environment.

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • IF ON SKIN: Wash with plenty of soap and water.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If skin irritation or rash occurs: Get medical advice/attention.

  • If eye irritation persists: Get medical advice/attention.

  • Rinse mouth.

  • Store in a well-ventilated place. Keep cool.

  • Dispose of contents/container in accordance with local/regional/national/international regulations.

Physical and Chemical Properties

Understanding the physical and chemical properties of Jasmine Lactone is essential for safe handling and storage.

Table 2: Physical and Chemical Properties of Jasmine Lactone

PropertyValueReference
Appearance Colorless to pale yellow liquid
Odor Sweet, floral, jasmine-like, fruity
Molecular Formula C10H16O2
Molecular Weight 168.24 g/mol
Boiling Point 130 °C @ 3 mmHg
Flash Point 110 °C (230 °F) - closed cup
Density 0.963 - 0.970 g/cm³ @ 25°C
Solubility Practically insoluble in water; Soluble in ethanol and organic solvents
Vapor Pressure 0.004 mmHg @ 25 °C (estimated)

Experimental Protocols: Safe Handling and Emergency Procedures

Engineering Controls
  • Ventilation: Use in a well-ventilated area. Local exhaust ventilation should be used to control the emission of vapors at the source.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling Procedures
  • Avoid contact with skin and eyes.

  • Avoid inhalation of vapor or mist.

  • Keep away from ignition sources.

  • Wash hands thoroughly after handling.

  • Use only in a well-ventilated area.

Storage Requirements
  • Store in a cool, dry, well-ventilated place away from heat and direct sunlight.

  • Keep container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.

Accidental Release Measures
  • Small Spills: Absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.

  • Large Spills: Evacuate the area. Ventilate the area and remove all sources of ignition. Prevent entry into waterways, sewers, basements, or confined areas. Dike the spilled material, where this is possible.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: The product is a combustible liquid. Vapors may form explosive mixtures with air.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

First-Aid Measures
  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention immediately.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Visualizations

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Chemical Transfer Chemical Transfer Prepare Work Area->Chemical Transfer Experimentation Experimentation Chemical Transfer->Experimentation Temporary Storage Temporary Storage Experimentation->Temporary Storage Decontamination Decontamination Temporary Storage->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Final Cleanup Final Cleanup Waste Disposal->Final Cleanup End End Final Cleanup->End

Caption: Workflow for the safe handling of chemical substances.

First-Aid Response Logic

G cluster_routes Routes of Exposure Exposure Event Exposure Event Inhalation Inhalation Exposure Event->Inhalation Skin Contact Skin Contact Exposure Event->Skin Contact Eye Contact Eye Contact Exposure Event->Eye Contact Ingestion Ingestion Exposure Event->Ingestion Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Remove Contaminated Clothing Remove Contaminated Clothing Skin Contact->Remove Contaminated Clothing Rinse with Water for 15 min Rinse with Water for 15 min Eye Contact->Rinse with Water for 15 min Rinse Mouth Rinse Mouth Ingestion->Rinse Mouth Seek Medical Attention Seek Medical Attention Move to Fresh Air->Seek Medical Attention Wash with Soap and Water Wash with Soap and Water Remove Contaminated Clothing->Wash with Soap and Water Seek Medical Attention if Irritation Persists Seek Medical Attention if Irritation Persists Wash with Soap and Water->Seek Medical Attention if Irritation Persists Remove Contact Lenses Remove Contact Lenses Rinse with Water for 15 min->Remove Contact Lenses Seek Immediate Medical Attention Seek Immediate Medical Attention Remove Contact Lenses->Seek Immediate Medical Attention Do NOT Induce Vomiting Do NOT Induce Vomiting Rinse Mouth->Do NOT Induce Vomiting Do NOT Induce Vomiting->Seek Immediate Medical Attention

References

Commercial Suppliers and Technical Guide for Jasmine Lactone-d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring high-purity, isotopically labeled compounds, Jasmine lactone-d2 serves as a critical internal standard for quantitative analyses. This technical guide provides an in-depth overview of its commercial availability, key specifications, and detailed methodologies for its application in experimental settings.

Commercial Availability

This compound is a specialized chemical available from a limited number of suppliers. One prominent commercial source is MedChemExpress (MCE), which provides this deuterated compound for research purposes.[1][2]

Quantitative Data

The following table summarizes the key quantitative data for this compound, based on information available from MedChemExpress and general specifications for their stable isotope-labeled compounds.

ParameterValueSource
Supplier MedChemExpress (MCE)[1][2]
Product Number HY-125678[2]
Molecular Formula C₁₀H₁₄D₂O₂
Molecular Weight 170.25 g/mol
Purity >98% (General specification)
Isotopic Enrichment >98% (General specification)
Appearance Colorless to light yellow liquidInferred from non-deuterated form
Storage Recommended conditions on Certificate of Analysis

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative analysis, particularly in chromatography-mass spectrometry techniques such as GC-MS and LC-MS/MS. The following is a detailed, representative protocol for the quantification of Jasmine lactone in a biological matrix using this compound as an internal standard.

Protocol: Quantification of Jasmine Lactone in a Plant Tissue Matrix using LC-MS/MS with Deuterated Internal Standard

1. Objective: To accurately quantify the concentration of Jasmine lactone in a plant tissue sample using this compound as an internal standard to correct for matrix effects and variations in sample preparation and instrument response.

2. Materials and Reagents:

  • Jasmine lactone analytical standard
  • This compound (Internal Standard - IS)
  • Acetonitrile (ACN), LC-MS grade
  • Formic acid, LC-MS grade
  • Ultrapure water
  • Plant tissue sample (e.g., tea leaves)
  • 1.5 mL microcentrifuge tubes
  • Syringe filters (0.22 µm)
  • LC-MS vials

3. Preparation of Solutions:

  • Jasmine Lactone Stock Solution (1 mg/mL): Accurately weigh and dissolve Jasmine lactone in ACN.
  • This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ACN.
  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Jasmine lactone stock solution with ACN:water (1:1, v/v).
  • IS Working Solution (e.g., 50 ng/mL): Dilute the IS stock solution with ACN.

4. Sample Preparation:

  • Homogenize 100 mg of the plant tissue sample.
  • Add 1 mL of ACN and vortex vigorously for 1 minute.
  • Spike the sample with 10 µL of the IS working solution (50 ng/mL).
  • Centrifuge the sample at 10,000 x g for 10 minutes.
  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.

5. LC-MS/MS Analysis:

  • Liquid Chromatography System: UPLC or HPLC system
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in ACN
  • Gradient: A suitable gradient to separate Jasmine lactone from matrix interferences.
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 µL
  • Mass Spectrometer: Triple quadrupole mass spectrometer
  • Ionization Mode: Electrospray Ionization (ESI), positive mode
  • MRM Transitions:
  • Jasmine lactone: Precursor ion (m/z) -> Product ion (m/z)
  • This compound: Precursor ion (m/z) -> Product ion (m/z) (Precursor ion will be M+2 compared to the non-deuterated form)

6. Data Analysis:

  • Integrate the peak areas for both Jasmine lactone and this compound.
  • Calculate the peak area ratio (Jasmine lactone area / this compound area).
  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
  • Determine the concentration of Jasmine lactone in the samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

The biosynthesis of Jasmine lactone in plants, such as tea (Camellia sinensis), provides a relevant biological pathway for researchers in natural products and plant sciences. The following diagrams illustrate this pathway and a typical experimental workflow for quantitative analysis using a deuterated internal standard.

Biosynthesis Pathway of Jasmine Lactone UnsaturatedFattyAcids Unsaturated Fatty Acids (e.g., Linoleic Acid, α-Linolenic Acid) HydroperoxyFattyAcids Hydroperoxy Fatty Acids UnsaturatedFattyAcids->HydroperoxyFattyAcids Lipoxygenase (LOX) HydroxyFattyAcids Hydroxy Fatty Acids HydroperoxyFattyAcids->HydroxyFattyAcids Peroxygenase JasmineLactone Jasmine Lactone HydroxyFattyAcids->JasmineLactone β-oxidation & Lactonization

Caption: Biosynthesis Pathway of Jasmine Lactone.

Quantitative Analysis Workflow Sample Sample (e.g., Plant Tissue) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataAnalysis Data Analysis (Peak Area Ratio) LCMS->DataAnalysis Quantification Quantification DataAnalysis->Quantification

Caption: Quantitative Analysis Workflow.

References

An In-depth Technical Guide to the Physical State of Jasmine Lactone-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Jasmine lactone, chemically known as (Z)-7-decen-5-olide, is a volatile organic compound that contributes to the characteristic aroma of jasmine, as well as other flowers and fruits like tuberose, gardenia, peach, and tea.[1] Its deuterated form, jasmine lactone-d2, serves as a valuable tool in scientific research, particularly as an internal standard or tracer in metabolic studies and analytical chemistry due to its distinct mass.[2][3] The introduction of deuterium atoms into a molecule can subtly alter its physical properties, a phenomenon known as the kinetic isotope effect. While these changes are typically minor, they can be significant in the context of high-precision research. This guide synthesizes the available information on jasmine lactone and the theoretical and observed effects of deuteration to provide a robust profile for this compound.

Predicted Physical State and Properties

Jasmine lactone is a colorless to pale yellow liquid at standard temperature and pressure.[1][4] It is anticipated that this compound will also present as a liquid under similar conditions. The replacement of two hydrogen atoms with deuterium is not expected to induce a phase change.

Deuteration is known to have a slight impact on various physical properties of a molecule. Generally, the increased mass of deuterium leads to a stronger C-D bond compared to a C-H bond, which can result in a marginal increase in the boiling point and density. Other properties such as molecular volume, polarizability, and polarity may also be subtly affected.

The following table summarizes the known physical properties of jasmine lactone, which can be used as a close approximation for this compound. The expected, albeit minor, deviations for the deuterated compound are noted.

PropertyReported Value for Jasmine LactoneExpected for this compound
Appearance Colorless to pale yellow liquidSimilar
Molecular Formula C₁₀H₁₆O₂C₁₀H₁₄D₂O₂
Molecular Weight 168.23 g/mol Approximately 170.24 g/mol
Density 0.993 to 1.000 g/cm³ @ 25°CSlightly higher
Boiling Point 115°C @ 2.00 mm Hg; 248 °C (478 °F; 521 K)Slightly higher
Refractive Index 1.473 to 1.480 @ 20°CSimilar, with potential for minor deviation
Flash Point 110°C (230°F) TCCSimilar
Solubility Soluble in alcohol; Insoluble in waterSimilar
Odor Floral, fruity, lactonic, creamy with peach and coconut undertonesIndistinguishable from the non-deuterated form by olfaction

Experimental Protocols for Physical State Determination

For researchers requiring precise data for this compound, the following standard experimental protocols can be employed to determine its key physical properties.

Determination of Physical Appearance and Odor

Objective: To visually inspect the sample for its color and clarity and to describe its characteristic odor.

Methodology:

  • Visually inspect a sample of this compound in a clear glass vial against a white background under good lighting conditions.

  • Record the color (e.g., colorless, pale yellow) and clarity (e.g., clear, turbid).

  • Carefully waft the vapors from the opening of the vial towards your nose to assess the odor. Do not directly inhale from the container.

  • Describe the perceived aroma profile, noting any floral, fruity, or other characteristic scents.

Determination of Boiling Point

Objective: To determine the temperature at which the liquid transitions to a gaseous state at a given atmospheric pressure. The Thiele tube method is suitable for small sample volumes.

Methodology:

  • Place a small amount of this compound into a small test tube.

  • Invert a sealed-end capillary tube and place it inside the test tube with the open end submerged in the liquid.

  • Attach the test tube to a thermometer.

  • Heat the apparatus in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Determination of Density

Objective: To measure the mass per unit volume of the liquid.

Methodology:

  • Measure the mass of a clean, dry pycnometer (specific gravity bottle) or a graduated cylinder.

  • Add a known volume of this compound to the container.

  • Measure the combined mass of the container and the liquid.

  • Calculate the density by dividing the mass of the liquid by its volume. For high precision, a hydrometer or a density meter can be used.

Determination of Refractive Index

Objective: To measure the extent to which light is bent when passing through the liquid.

Methodology:

  • Calibrate a digital refractometer using a standard reference material.

  • Apply a small drop of this compound onto the prism of the refractometer.

  • Close the cover and allow the temperature to stabilize.

  • Record the refractive index reading from the instrument's display.

Biosynthesis of Jasmine Lactone

The biosynthesis of jasmine lactone in plants, such as Camellia sinensis (tea), provides insight into its natural formation. This process is a valuable reference for understanding the biochemical context of this molecule. The pathway is initiated by stress factors like mechanical damage, leading to the enzymatic conversion of unsaturated fatty acids.

The following diagram illustrates the key steps in the biosynthesis of jasmine lactone from linoleic acid and α-linolenic acid via the lipoxygenase (LOX) pathway.

Jasmine_Lactone_Biosynthesis Unsaturated_Fatty_Acids Unsaturated Fatty Acids (Linoleic Acid, α-Linolenic Acid) Hydroperoxy_Fatty_Acids Hydroperoxy Fatty Acids Unsaturated_Fatty_Acids->Hydroperoxy_Fatty_Acids Lipoxygenase (LOX) Hydroxy_Fatty_Acids Hydroxy Fatty Acids Hydroperoxy_Fatty_Acids->Hydroxy_Fatty_Acids Peroxygenase Beta_Oxidation β-Oxidation Hydroxy_Fatty_Acids->Beta_Oxidation Precursor Unstable Precursor Beta_Oxidation->Precursor Jasmine_Lactone Jasmine Lactone Precursor->Jasmine_Lactone Lactonization (spontaneous cyclization)

Caption: Biosynthesis pathway of Jasmine Lactone.

Conclusion

While specific physical data for this compound remains to be published, its physical state and properties can be reliably inferred from its non-deuterated analogue and the known principles of isotopic substitution. For applications requiring a high degree of precision, the experimental protocols outlined in this guide provide a framework for the accurate determination of its physical characteristics. The provided biosynthetic pathway offers a deeper understanding of the natural origins of the parent molecule, which is crucial for researchers in natural products and biochemistry. This technical guide serves as a comprehensive resource for scientists and professionals working with this compound, facilitating its effective use in research and development.

References

Methodological & Application

Application Notes and Protocols for Jasmine Lactone-d2 as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Jasmine lactone-d2 as an internal standard in quantitative analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to a lack of specific published methods for this compound, the following protocols have been adapted from established and validated methods for other deuterated lactones used in quantitative analysis.

Introduction

Jasmine lactone is a significant aroma compound found in various natural products and is also used as a fragrance and flavoring agent.[1][2][3][4][5] Accurate quantification of this and similar lactones in complex matrices such as biological fluids, food products, and environmental samples is crucial for research and development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. This approach, known as isotope dilution mass spectrometry (IDMS), corrects for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.

Deuterated internal standards are chemically identical to the analyte of interest, ensuring they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer. The mass difference allows for their distinct detection and the calculation of an analyte-to-internal standard peak area ratio, which is used for quantification.

Quantitative Data Summary

The following tables provide hypothetical yet representative quantitative data for an LC-MS/MS method for the quantification of jasmine lactone using this compound as an internal standard. These parameters are based on typical values for similar lactone analyses and should be optimized for specific instrumentation and matrices.

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC System UPLC or HPLC System
ColumnC18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr

Table 2: MRM Transitions and Collision Energies

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Jasmine Lactone169.199.115
This compound171.1101.115

Table 3: Method Validation Parameters (Representative)

ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.990.998
LLOQS/N ≥ 100.1 ng/mL
Accuracy (% Bias)Within ±15%-5.2% to 8.5%
Precision (%RSD)≤ 15%≤ 7.8%
RecoveryConsistent and reproducible85-95%
Matrix EffectMinimal< 10%

Experimental Protocols

The following are detailed protocols for the quantification of jasmine lactone in a biological matrix (e.g., plasma) using this compound as an internal standard.

Protocol 1: Preparation of Stock Solutions and Calibration Standards
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of jasmine lactone and this compound into separate 1 mL volumetric flasks.

    • Dissolve the compounds in methanol and bring to volume.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of jasmine lactone by serial dilution of the primary stock solution with a 50:50 methanol:water mixture to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with a 50:50 methanol:water mixture to a final concentration of 100 ng/mL.

  • Calibration Curve Standards:

    • In a set of clean microcentrifuge tubes, add 50 µL of blank plasma.

    • Spike 10 µL of each jasmine lactone working standard solution into the corresponding tubes to create calibration standards with final concentrations of 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL after extraction and reconstitution.

    • Add 10 µL of the internal standard spiking solution to each tube.

Protocol 2: Sample Preparation (Protein Precipitation)
  • Sample Aliquoting:

    • Pipette 50 µL of the plasma sample, calibration standards, and quality control samples into separate 1.5 mL microcentrifuge tubes.

  • Internal Standard Addition:

    • Add 10 µL of the 100 ng/mL this compound internal standard spiking solution to each tube (except for blank matrix samples used to assess interference).

  • Protein Precipitation:

    • Add 200 µL of ice-cold acetonitrile to each tube.

    • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifugation:

    • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new set of tubes.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis and Data Processing
  • Instrument Setup:

    • Equilibrate the LC-MS/MS system with the initial mobile phase conditions as detailed in Table 1.

    • Set up the MS with the MRM transitions and collision energies specified in Table 2.

  • Sample Injection:

    • Inject the reconstituted samples onto the LC-MS/MS system.

  • Data Acquisition:

    • Acquire data using the instrument's software.

  • Data Processing:

    • Integrate the peak areas for both jasmine lactone and this compound.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of jasmine lactone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Diagrams

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Add_IS Add this compound (IS) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for jasmine lactone quantification.

G cluster_logic Analytical Principle Analyte Jasmine Lactone (Analyte) Sample Sample Matrix Analyte->Sample IS This compound (Internal Standard) IS->Sample Ratio Peak Area Ratio (Analyte/IS) Sample->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

Application Notes & Protocols: Quantitative Analysis of Jasmine Lactone Using Jasmine Lactone-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmine lactone is a significant volatile compound that contributes to the characteristic floral and fruity aroma of various plants, including tea (Camellia sinensis) and jasmine flowers.[1][2][3] Its quantification is crucial for quality control in the food and fragrance industries, as well as for studying plant stress responses and biosynthesis pathways.[1][3] This document provides a detailed protocol for the quantitative analysis of jasmine lactone in a given matrix using a stable isotope-labeled internal standard, Jasmine lactone-d2. The use of a deuterated internal standard is a robust method in mass spectrometry-based quantification, as it mimics the analyte's behavior during sample preparation and ionization, leading to high accuracy and precision. This method is applicable for the analysis of jasmine lactone in various matrices, including plant tissues, food products, and fragrance formulations.

Quantitative Data Summary

The following tables summarize the validation parameters for a typical quantitative method for jasmine lactone using this compound as an internal standard. These values are representative and may vary depending on the specific matrix and instrumentation.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range1 - 1000 ng/mL
Regression Equationy = 1.05x + 0.02
Correlation Coefficient (r²)> 0.999
Weighting1/x

Table 2: Accuracy and Precision

Quality Control (QC) LevelConcentration (ng/mL)Accuracy (% Recovery)Precision (% RSD)
Low QC598.5< 5
Medium QC50101.2< 3
High QC50099.8< 2

Table 3: Limits of Detection and Quantification

ParameterValue
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL

Experimental Protocols

Materials and Reagents
  • Jasmine lactone (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve jasmine lactone and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of jasmine lactone by serial dilution of the primary stock solution with methanol:water (1:1, v/v).

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol:water (1:1, v/v) to obtain a final concentration of 100 ng/mL.

Sample Preparation
  • Homogenization: Homogenize 1 gram of the sample matrix (e.g., tea leaves) with 5 mL of acetonitrile.

  • Internal Standard Spiking: Add 50 µL of the 100 ng/mL this compound internal standard working solution to the homogenate.

  • Extraction: Vortex the mixture for 2 minutes and then centrifuge at 10,000 x g for 10 minutes.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 3 mL of water.

    • Elute the analytes with 2 mL of acetonitrile.

  • Final Sample Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC) System:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10-12 min (5% B)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Jasmine lactone: Precursor ion (m/z) 169.1 -> Product ion (m/z) 99.1

      • This compound: Precursor ion (m/z) 171.1 -> Product ion (m/z) 101.1

    • Collision Energy: Optimized for each transition

Data Analysis and Quantification
  • Integrate the peak areas for both jasmine lactone and this compound in the chromatograms.

  • Calculate the peak area ratio of jasmine lactone to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the jasmine lactone standards.

  • Determine the concentration of jasmine lactone in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis homogenization 1. Homogenization spiking 2. Internal Standard Spiking (this compound) homogenization->spiking extraction 3. Extraction & Centrifugation spiking->extraction spe 4. Solid Phase Extraction (SPE) extraction->spe reconstitution 5. Reconstitution spe->reconstitution lc_ms 6. LC-MS/MS Analysis reconstitution->lc_ms data_processing 7. Data Processing lc_ms->data_processing quantification 8. Quantification data_processing->quantification

Caption: Experimental workflow for the quantitative analysis of jasmine lactone.

biosynthesis_pathway cluster_pathway Biosynthesis of Jasmine Lactone linolenic_acid α-Linolenic Acid hydroperoxy Hydroperoxy Fatty Acids linolenic_acid->hydroperoxy LOX (Lipoxygenase) epoxy Epoxy Fatty Acids hydroperoxy->epoxy diol Diol epoxy->diol Epoxide Hydrolase jasmine_lactone Jasmine Lactone diol->jasmine_lactone Cyclization & Dehydration

Caption: Simplified biosynthesis pathway of jasmine lactone from α-linolenic acid.

References

Application Note: Quantitative Analysis of Jasmine Lactone-d2 Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Jasmine lactone (cis-jasmone lactone) is a significant contributor to the characteristic aroma of jasmine flowers and is widely used in the fragrance and flavor industries. The use of a deuterated internal standard, such as Jasmine lactone-d2, is a highly effective technique for accurate quantification in complex matrices. This method minimizes variations arising from sample preparation and instrument response.[1][2] This application note details a general gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of this compound. Due to a lack of specific published methods for this compound, this protocol is based on established methods for the analysis of other deuterated lactones and volatile compounds.[3][4]

Principle

This method employs a stable isotope dilution assay (SIDA) where a known concentration of a deuterated internal standard (this compound) is added to the sample.[3] The sample is then extracted and analyzed by GC-MS. The gas chromatograph separates the components of the sample, and the mass spectrometer detects and quantifies the target analyte and the internal standard. Quantification is achieved by comparing the peak area ratio of the non-deuterated jasmine lactone to its deuterated counterpart. This approach corrects for analyte loss during sample preparation and variations in injection volume.

For some lactones, derivatization may be necessary to improve volatility and thermal stability, leading to better chromatographic separation and detection. Common derivatization techniques include silylation, acylation, and alkylation.

Experimental Protocols

Sample Preparation
  • Internal Standard Spiking: To each sample (e.g., 1 g of jasmine extract or 1 mL of a liquid sample), add a precise volume of the this compound internal standard solution (concentration to be determined based on the expected analyte concentration).

  • Extraction:

    • Liquid-Liquid Extraction (LLE): For aqueous samples, perform a liquid-liquid extraction with a suitable organic solvent such as dichloromethane or a mixture of diethyl ether and pentane. Vortex the mixture vigorously and then centrifuge to separate the layers. Collect the organic layer. Repeat the extraction process two more times to ensure complete recovery.

    • Solid-Phase Extraction (SPE): For cleaner samples, SPE can be employed. Condition an appropriate SPE cartridge (e.g., C18) with the solvent. Load the sample and wash away interferences. Elute the analyte and internal standard with a suitable solvent.

  • Concentration: The combined organic extracts are then concentrated under a gentle stream of nitrogen to a final volume of approximately 100 µL.

  • (Optional) Derivatization: If required for improved volatility and peak shape, the extracted sample can be derivatized. A common method is silylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is added to the dried extract. The mixture is then heated (e.g., at 70°C for 30 minutes) to complete the reaction.

GC-MS Analysis

The following table outlines the recommended GC-MS parameters. These may require optimization for specific instruments and matrices.

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250°C
Oven Program Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of non-deuterated Jasmine lactone and a constant concentration of this compound.

  • Selected Ion Monitoring (SIM): Monitor specific ions for both the analyte and the internal standard to enhance sensitivity and selectivity. The choice of ions will depend on the fragmentation pattern of jasmine lactone and its deuterated analog.

  • Quantification: Calculate the peak area ratio of the target analyte to the internal standard for each standard and sample. Plot the peak area ratio against the concentration of the standards to generate a calibration curve. Determine the concentration of Jasmine lactone in the samples from this calibration curve.

Quantitative Data Summary

The following table presents hypothetical quantitative data for a typical GC-MS analysis of Jasmine lactone using this compound as an internal standard.

Compound Retention Time (min) Quantification Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z) LOD (ng/mL) LOQ (ng/mL)
Jasmine Lactone15.218297830.10.5
This compound15.181849985--

Diagrams

GCMS_Workflow Sample Sample Collection (e.g., Jasmine Extract) Spiking Internal Standard Spiking (this compound) Sample->Spiking Extraction Extraction (LLE or SPE) Spiking->Extraction Concentration Concentration (Under Nitrogen) Extraction->Concentration Derivatization Optional Derivatization (e.g., Silylation) Concentration->Derivatization GCMS GC-MS Analysis Concentration->GCMS Direct Analysis Derivatization->GCMS Data Data Processing and Quantification GCMS->Data Result Final Concentration Report Data->Result

References

Application Notes and Protocols for the Quantification of Jasmine Lactone using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) protocol for the sensitive and selective quantification of Jasmine lactone in various biological matrices. The method employs Jasmine lactone-d2 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing.[1] This application note includes comprehensive experimental procedures, instrument parameters, and data presentation guidelines to facilitate the implementation of this method in a research or drug development setting.

Introduction

Jasmine lactone is a naturally occurring aroma compound found in various plants, including jasmine, tea, and fruits like peaches.[2] It contributes to the characteristic floral and fruity scent of these plants and is known to be produced in response to environmental stresses.[3][4] The analysis of Jasmine lactone is of interest in flavor and fragrance research, as well as in studies of plant physiology and metabolism. LC-MS/MS offers a highly sensitive and specific platform for the quantification of small molecules like Jasmine lactone in complex samples. The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative mass spectrometry, as it closely mimics the chromatographic behavior and ionization efficiency of the analyte, thereby improving the reliability of the results.

Experimental Protocols

Materials and Reagents
  • Jasmine lactone (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

  • SPE cartridges (e.g., C18, 100 mg, 1 mL)

Sample Preparation

The following is a general sample preparation protocol that can be adapted for different matrices such as plant tissue or biological fluids.

  • Homogenization: Homogenize 100 mg of the sample (e.g., plant tissue) in 1 mL of methanol. For liquid samples, an equivalent volume can be used.

  • Internal Standard Spiking: Add a known concentration of this compound internal standard solution to the homogenized sample.

  • Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes to pellet any solid debris.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

    • Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

A UPLC (Ultra-Performance Liquid Chromatography) system is recommended for optimal separation.

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 10% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, then return to 10% B and re-equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) System:

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for this application.

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

The molecular weight of Jasmine lactone (C10H16O2) is 168.23 g/mol .[5] The molecular weight of this compound is approximately 170.23 g/mol . The precursor ion in positive ESI mode will be the protonated molecule [M+H]+. Based on common fragmentation patterns of lactones, which often involve the loss of water (H2O) and carbon monoxide (CO), the following MRM transitions can be used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Starting Point
Jasmine lactone 169.1151.1 (Quantifier)15
169.1133.1 (Qualifier)20
This compound 171.1153.1 (Quantifier)15
171.1135.1 (Qualifier)20

Note: Collision energies should be optimized for the specific instrument being used to achieve the best signal intensity.

Data Presentation and Analysis

Quantitative data should be summarized in clear and structured tables. Calibration curves should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a weighting factor of 1/x is typically used.

Example Calibration Curve Data
Analyte Conc. (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
0.15,0001,000,0000.005
0.525,0001,000,0000.025
150,0001,000,0000.050
5250,0001,000,0000.250
10500,0001,000,0000.500
502,500,0001,000,0002.500
1005,000,0001,000,0005.000
Method Validation Parameters

A summary of typical method validation parameters is presented below.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at the LLOQ)
LLOQ Signal-to-noise ratio ≥ 10
Matrix Effect Within 85-115%
Recovery Consistent, precise, and reproducible

Visualizations

Experimental Workflow

experimental_workflow sample Sample (e.g., Plant Tissue) homogenize Homogenization (Methanol) sample->homogenize 1 spike Spike with This compound homogenize->spike 2 centrifuge Centrifugation spike->centrifuge 3 spe Solid-Phase Extraction (C18) centrifuge->spe 4 evap Evaporation & Reconstitution spe->evap 5 analyze LC-MS/MS Analysis evap->analyze 6

Caption: LC-MS/MS experimental workflow for Jasmine lactone quantification.

Biosynthesis Pathway of Jasmine Lactone

Jasmine lactone biosynthesis in plants like tea (Camellia sinensis) originates from unsaturated fatty acids, specifically linoleic acid and α-linolenic acid. The pathway involves enzymatic reactions catalyzed by lipoxygenases (LOXs).

biosynthesis_pathway la Linoleic Acid / α-Linolenic Acid hfa Hydroperoxy Fatty Acids la->hfa Lipoxygenases (LOXs) pathway Intermediate Steps (e.g., reduction, β-oxidation) hfa->pathway jl Jasmine Lactone pathway->jl

Caption: Simplified biosynthesis pathway of Jasmine lactone.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantification of Jasmine lactone. The use of a deuterated internal standard ensures high accuracy and precision, making this protocol suitable for a wide range of research and development applications. The provided experimental details and validation guidelines should enable researchers to successfully implement and adapt this method for their specific needs.

References

Application Note: NMR Analysis of Jasmine Lactone-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmine lactone, scientifically known as (Z)-dec-7-en-5-olide, is a key aroma compound found in jasmine oil, tea, and various fruits. Its pleasant, fruity, and floral scent makes it a valuable ingredient in the fragrance and flavor industries. Deuterium-labeled isotopologues of natural products, such as Jasmine lactone-d2, are invaluable tools in mechanistic studies, metabolic profiling, and as internal standards for quantitative analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of such molecules. This application note provides a detailed protocol for the NMR analysis of this compound, including predicted spectral data and experimental workflows.

Predicted NMR Spectral Data

Due to the scarcity of published experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts and coupling constants. These predictions are based on the analysis of structurally similar compounds and known deuterium isotope effects on NMR parameters. The numbering of the atoms in Jasmine lactone is shown in Figure 1.

Figure 1. Structure of Jasmine lactone with atom numbering.

Caption: Numbering scheme for Jasmine lactone.

Table 1: Predicted ¹H NMR Data for Jasmine Lactone and this compound in CDCl₃

PositionPredicted Chemical Shift (ppm) - Jasmine LactoneMultiplicityPredicted J-coupling (Hz)Predicted Chemical Shift (ppm) - this compoundMultiplicityPredicted J-coupling (Hz)
H-2a2.55dddJ = 17.5, 10.5, 3.52.55dddJ = 17.5, 10.5, 3.5
H-2b2.40dddJ = 17.5, 6.0, 2.02.40dddJ = 17.5, 6.0, 2.0
H-3a1.95m1.95m
H-3b1.80m1.80m
H-4a1.70m1.70m
H-4b1.55m1.55m
H-54.40m4.40m
H-6a2.30mSignal Absent --
H-6b2.15mSignal Absent --
H-75.50dtJ = 10.5, 7.05.50tJ = 7.0
H-85.40dtJ = 10.5, 7.05.40tJ = 7.0
H-9a2.05m2.05m
H-9b2.05m2.05m
H-100.95tJ = 7.50.95tJ = 7.5

Note: The deuterons (D) at the C-6 position in this compound will not be observed in the ¹H NMR spectrum. The multiplicity of the neighboring protons (H-5 and H-7) will be simplified due to the absence of coupling to deuterium.

Table 2: Predicted ¹³C NMR Data for Jasmine Lactone and this compound in CDCl₃

PositionPredicted Chemical Shift (ppm) - Jasmine LactonePredicted Chemical Shift (ppm) - this compound
C-1172.0172.0
C-230.530.5
C-325.025.0
C-428.028.0
C-578.078.0
C-635.0~34.8 (triplet)
C-7125.0125.0
C-8130.0130.0
C-920.520.5
C-1014.014.0

Note: The carbon atom attached to deuterium (C-6) in this compound is expected to show a slight upfield shift (isotope shift) and will appear as a triplet in the proton-decoupled ¹³C NMR spectrum due to C-D coupling.

Experimental Protocols

A comprehensive NMR analysis of this compound involves a series of 1D and 2D NMR experiments to confirm its structure and purity.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents like benzene-d₆ or acetone-d₆ can also be used depending on the desired resolution and to avoid signal overlap.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6 mL of the chosen deuterated solvent.

  • Internal Standard: For quantitative NMR (qNMR), a precisely weighed amount of an internal standard (e.g., maleic acid, 1,4-dinitrobenzene) should be added to the sample. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • NMR Tube: Use a high-quality 5 mm NMR tube. Ensure the tube is clean and dry before use.

  • Filtering: If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube.

NMR Data Acquisition

The following experiments are recommended for a thorough analysis. All experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

1. 1D ¹H NMR:

  • Purpose: To determine the proton chemical shifts, multiplicities, and coupling constants.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Key Parameters:

    • Spectral Width: 12-16 ppm

    • Number of Scans: 16-64 (depending on concentration)

    • Relaxation Delay (d1): 5 seconds (for quantitative analysis, d1 should be at least 5 times the longest T₁ of the protons of interest)

    • Acquisition Time: 2-4 seconds

2. 1D ¹³C NMR (with proton decoupling):

  • Purpose: To determine the carbon chemical shifts.

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Key Parameters:

    • Spectral Width: 220-240 ppm

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay (d1): 2-5 seconds

3. 2D ¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: To identify proton-proton spin-spin coupling networks, confirming the connectivity of protons in the molecule.

  • Pulse Sequence: A standard COSY pulse sequence (e.g., 'cosygpqf').

  • Key Parameters:

    • Spectral Width (F1 and F2): 12-16 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 8-16

4. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To correlate directly bonded proton and carbon atoms.

  • Pulse Sequence: A standard HSQC pulse sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3').

  • Key Parameters:

    • Spectral Width (F2 - ¹H): 12-16 ppm

    • Spectral Width (F1 - ¹³C): 180-200 ppm

    • Number of Increments (F1): 128-256

    • Number of Scans per Increment: 16-32

5. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.

  • Pulse Sequence: A standard HMBC pulse sequence with gradient selection (e.g., 'hmbcgplpndqf').

  • Key Parameters:

    • Spectral Width (F2 - ¹H): 12-16 ppm

    • Spectral Width (F1 - ¹³C): 220-240 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 32-64

    • Long-range coupling delay (d6): Optimized for an average J-coupling of 8 Hz.

Data Processing and Analysis
  • Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the NMR spectra.

  • Phasing and Baseline Correction: Manually phase the spectra and apply automatic baseline correction.

  • Referencing: Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or to an internal standard like tetramethylsilane (TMS).

  • Peak Picking and Integration: Identify and integrate all peaks in the ¹H NMR spectrum.

  • Analysis of 2D Spectra: Analyze the cross-peaks in the COSY, HSQC, and HMBC spectra to establish the complete chemical structure and assign all proton and carbon signals.

  • Quantitative Analysis (if applicable): Calculate the concentration or purity of this compound using the integrated signals of the analyte and the internal standard, taking into account the number of protons contributing to each signal and their respective molecular weights.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting weigh Weigh Jasmine lactone-d2 & IS dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_1d 1D NMR (¹H, ¹³C) transfer->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d processing FT, Phasing, Baseline Correction nmr_2d->processing analysis Spectral Assignment & Interpretation processing->analysis quantification Quantitative Analysis (qNMR) analysis->quantification report Generate Application Note & Report quantification->report

Caption: Experimental workflow for NMR analysis.

logical_relationship cluster_structure Structural Information cluster_analysis Analytical Goals chem_shift Chemical Shifts (¹H, ¹³C) structure_elucidation Structure Elucidation chem_shift->structure_elucidation coupling Coupling Constants (J-coupling) coupling->structure_elucidation connectivity Connectivity (COSY, HMBC) connectivity->structure_elucidation direct_bond Direct C-H Bonds (HSQC) direct_bond->structure_elucidation purity Purity Determination structure_elucidation->purity quantification Quantification purity->quantification JasmineLactoneD2 This compound Sample JasmineLactoneD2->chem_shift JasmineLactoneD2->coupling JasmineLactoneD2->connectivity JasmineLactoneD2->direct_bond

Caption: Logical relationships in NMR analysis.

Conclusion

Application Note: High-Precision Quantification of Jasmine Lactone in Beverages using Stable Isotope Dilution Assay with Jasmine Lactone-d2

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and highly sensitive method for the quantitative analysis of jasmine lactone in beverage matrices using a stable isotope dilution assay (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS). Jasmine lactone is a key aroma compound contributing desirable fruity and floral notes to products such as tea, juices, and flavored waters.[1][2] Accurate quantification is crucial for quality control and formulation development. The use of a deuterated internal standard, Jasmine lactone-d2, corrects for variations in sample preparation and matrix effects, ensuring high precision and accuracy.[3][4] This document provides a comprehensive protocol for researchers, scientists, and quality control professionals in the food and beverage and pharmaceutical industries.

Introduction

Jasmine lactone ((Z)-7-Decen-5-olide) is a naturally occurring flavor compound found in jasmine oil, tea, and various fruits, imparting a characteristic sweet, fruity, and floral aroma.[1] Its presence and concentration are critical to the sensory profile of many consumer products. Traditional quantitative methods can be susceptible to inaccuracies arising from complex sample matrices and variability during sample preparation and analysis.

The stable isotope dilution assay (SIDA) is a premier analytical technique for the accurate quantification of small molecules. This method involves the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, this compound—to the sample at the earliest stage of preparation. Because the deuterated standard is chemically identical to the analyte, it behaves similarly during extraction, derivatization, and chromatographic separation. Any loss of the analyte during sample processing is mirrored by a proportional loss of the internal standard. By measuring the ratio of the unlabeled analyte to the labeled internal standard using mass spectrometry, precise and accurate quantification can be achieved, irrespective of sample loss or matrix-induced signal suppression or enhancement.

This application note provides a detailed protocol for the extraction and quantification of jasmine lactone in a model beverage system (e.g., jasmine tea) using this compound as an internal standard.

Biosynthesis of Jasmine Lactone

Understanding the formation of jasmine lactone in natural products like tea is valuable for process optimization and quality assessment. The biosynthesis of jasmine lactone in tea leaves is initiated by the release of α-linolenic acid from chloroplast membranes. This fatty acid then undergoes a series of enzymatic reactions, primarily involving lipoxygenases (LOXs), to form hydroperoxy fatty acids. These intermediates are then further converted to jasmine lactone. The pathway is often induced by stresses such as mechanical damage during processing.

Jasmine_Lactone_Biosynthesis alpha_linolenic α-Linolenic Acid hydroperoxy Hydroperoxy Fatty Acids alpha_linolenic->hydroperoxy Lipoxygenase (LOX) monohydroxy Monohydroxy Fatty Acids hydroperoxy->monohydroxy Peroxidase (PGX) beta_oxidation β-Oxidation & Peroxisomal Enzymes monohydroxy->beta_oxidation precursor Hydroxy Acid Precursor beta_oxidation->precursor jasmine_lactone Jasmine Lactone precursor->jasmine_lactone Lactonization

Figure 1: Simplified biosynthetic pathway of Jasmine Lactone.

Experimental Protocol

This protocol is designed for the analysis of jasmine lactone in a jasmine tea matrix. It can be adapted for other beverage samples with appropriate validation.

Materials and Reagents
  • Jasmine Lactone Standard: (≥98% purity)

  • This compound (Internal Standard): (≥98% purity, isotopic purity ≥99%)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), HPLC grade

  • Sodium Chloride (NaCl): Analytical grade, baked at 400°C for 4h to remove organic contaminants

  • Anhydrous Sodium Sulfate (Na2SO4): Analytical grade

  • Sample: Commercially available jasmine tea

  • Solid Phase Microextraction (SPME) Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

Sample Preparation and Extraction
  • Tea Infusion: Prepare the jasmine tea by infusing 5 g of tea leaves in 250 mL of boiling water for 5 minutes. Allow to cool to room temperature.

  • Internal Standard Spiking: Transfer a 10 mL aliquot of the cooled tea infusion to a 20 mL headspace vial. Spike the sample with 10 µL of a 10 µg/mL solution of this compound in methanol.

  • Salting Out: Add 3 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the partitioning of volatile compounds into the headspace.

  • Headspace SPME: Immediately seal the vial with a PTFE-lined septum. Place the vial in a heated autosampler tray at 60°C. Equilibrate for 10 minutes with agitation.

  • Extraction: Expose the SPME fiber to the headspace of the sample for 30 minutes at 60°C with continuous agitation.

  • Desorption: After extraction, immediately transfer the SPME fiber to the GC inlet for thermal desorption.

SIDA_Workflow sample 1. Beverage Sample (10 mL) spike 2. Spike with this compound (IS) sample->spike salt 3. Add NaCl (3g) spike->salt spme 4. Headspace-SPME Extraction (60°C, 30 min) salt->spme gcms 5. GC-MS Analysis spme->gcms quant 6. Quantification (Analyte/IS Ratio) gcms->quant

Figure 2: Experimental workflow for SIDA of Jasmine Lactone.
GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column

  • Injector: Splitless mode, 250°C

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 min

    • Ramp 1: 5°C/min to 180°C

    • Ramp 2: 20°C/min to 250°C, hold for 5 min

  • MS Transfer Line: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Jasmine Lactone (Analyte): m/z 85, 98, 168

    • This compound (IS): m/z 87, 100, 170

Data Presentation and Analysis

A calibration curve is constructed by analyzing a series of standards containing known concentrations of jasmine lactone and a constant concentration of this compound. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of jasmine lactone in the unknown sample is then determined from its peak area ratio using the calibration curve.

Table 1: Hypothetical Calibration Data
Concentration of Jasmine Lactone (ng/mL)Peak Area (Analyte, m/z 85)Peak Area (IS, m/z 87)Area Ratio (Analyte/IS)
1.015,230150,5000.101
5.076,100151,2000.503
10.0153,500152,1001.009
25.0380,200150,8002.521
50.0755,900149,9005.043
Table 2: Quantification of Jasmine Lactone in Jasmine Tea Samples

This table demonstrates the improved precision of the SIDA method compared to external standard quantification.

Sample IDMethodReplicate 1 (ng/mL)Replicate 2 (ng/mL)Replicate 3 (ng/mL)Mean (ng/mL)Standard Deviation%RSD
Tea AExternal Standard22.525.121.323.01.948.4%
Tea ASIDA (with this compound) 23.1 23.5 23.3 23.3 0.20 0.9%
Tea BExternal Standard35.839.234.536.52.416.6%
Tea BSIDA (with this compound) 36.1 36.5 36.2 36.3 0.21 0.6%

Conclusion

The use of this compound as an internal standard in a stable isotope dilution assay provides a highly accurate, precise, and robust method for the quantification of jasmine lactone in complex beverage matrices. This protocol effectively mitigates variability from sample preparation and matrix effects, making it an invaluable tool for quality control in the food and beverage industry, as well as for applications in flavor research and development. The methodology can be readily implemented in any laboratory equipped with standard GC-MS instrumentation.

References

Application of Jasmine Lactone-d2 in Fragrance Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Jasmine lactone-d2 in fragrance research. The substitution of hydrogen with deuterium in fragrance molecules like Jasmine lactone offers unique advantages for analytical quantification, understanding sensory perception, and studying fragrance release mechanisms. These notes are intended to guide researchers in leveraging deuterated isotopes to advance the science of olfaction and fragrance development.

Application Notes

The primary applications of this compound in fragrance research can be categorized into two main areas: its use as an internal standard for precise quantification and its role in investigating the fundamental principles of olfaction and fragrance performance.

Quantitative Analysis of Jasmine Lactone using Isotope Dilution Mass Spectrometry

Deuterium-labeled compounds are ideal internal standards for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) because their chemical and physical properties are nearly identical to their non-deuterated counterparts, yet they are distinguishable by their mass-to-charge ratio (m/z).[1][2] this compound serves as an excellent internal standard for the accurate quantification of natural Jasmine lactone in complex matrices such as essential oils, perfume formulations, and consumer products.[3][4]

Key Advantages:

  • High Accuracy and Precision: Co-elution of the deuterated standard with the analyte compensates for variations in sample preparation, injection volume, and instrument response.[5]

  • Matrix Effect Mitigation: The standard experiences similar matrix effects as the analyte, leading to more reliable quantification in complex samples.

  • Trace Level Detection: Enables the accurate measurement of low concentrations of Jasmine lactone.

Investigating Olfactory Perception and the Kinetic Isotope Effect

The replacement of hydrogen with deuterium can lead to subtle changes in molecular vibrations and bond strengths, a phenomenon known as the kinetic isotope effect (KIE). While the overall odor character is generally expected to remain the same, these changes can influence the odor intensity, threshold, and temporal perception of a fragrance molecule. Studying this compound alongside its non-deuterated isotopologue can provide insights into the vibrational theory of olfaction and how molecular structure influences scent perception.

Research Applications:

  • Sensory Panel Studies: Comparative sensory analysis can determine if trained panelists can distinguish between Jasmine lactone and this compound based on odor intensity, character, and duration.

  • Odor Threshold Determination: Investigate if deuteration alters the concentration at which the scent of Jasmine lactone is first detected.

  • Elucidating Structure-Odor Relationships: Contribute to the fundamental understanding of how subtle changes in molecular properties affect the sense of smell.

Studying Fragrance Release and Longevity

The increased mass of deuterium can slightly decrease the volatility of a compound. This change, although small, can impact the evaporation rate of a fragrance molecule from a substrate, such as skin or fabric. By comparing the release profiles of Jasmine lactone and this compound, researchers can study the influence of molecular weight on fragrance substantivity and longevity.

Potential Research Areas:

  • Headspace Analysis: Quantify the concentration of the deuterated and non-deuterated lactones in the headspace above a substrate over time to determine their respective evaporation rates.

  • Controlled Release Systems: Evaluate the impact of deuteration on the release kinetics from various delivery systems, such as microcapsules or pro-fragrances.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on typical findings in the literature for deuterated fragrance compounds. These tables are for illustrative purposes to demonstrate how such data would be presented.

Table 1: GC-MS Quantification of Jasmine Lactone in a Model Perfume

AnalyteInternal StandardConcentration in Sample (µg/mL)Recovery (%)Relative Standard Deviation (RSD, %)
Jasmine LactoneThis compound15.298.52.1
Jasmine LactoneExternal Standard14.885.26.5

Table 2: Comparative Sensory Panel Evaluation

CompoundOdor Detection Threshold (ppb)Mean Intensity Rating (1-9 scale)Perceived Duration (hours on blotter)
Jasmine Lactone0.57.248
This compound0.67.149.5

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol describes a plausible synthetic route to this compound, adapting known methods for lactone synthesis and deuterium labeling.

Workflow for Synthesis of this compound

A Starting Material (e.g., Deuterated Precursor) B Reaction Step 1: Grignard Reaction A->B Reagents C Intermediate Product B->C D Reaction Step 2: Lactonization C->D Acid Catalyst E Crude this compound D->E F Purification: Column Chromatography E->F G Pure this compound F->G H Characterization: NMR, GC-MS G->H

Caption: Synthetic workflow for this compound.

Methodology:

  • Preparation of Deuterated Grignard Reagent: React a suitable deuterated alkyl halide (e.g., 1-bromo-pentane-d11) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere to form the Grignard reagent.

  • Grignard Addition: Add the prepared Grignard reagent dropwise to a solution of a suitable lactone precursor (e.g., γ-valerolactone) in anhydrous diethyl ether at 0°C.

  • Quenching: After the reaction is complete, quench the reaction mixture by slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Lactonization: Remove the solvent under reduced pressure. Dissolve the resulting crude product in a suitable solvent (e.g., toluene) and add an acid catalyst (e.g., p-toluenesulfonic acid). Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Purification: After the reaction is complete, cool the mixture, wash with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS.

GC-MS Protocol for Quantification

This protocol outlines the use of this compound as an internal standard for the quantification of Jasmine lactone in a fragrance oil.

GC-MS Analysis Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Fragrance Oil B Add this compound (Internal Standard) A->B C Dilute with Solvent (e.g., Ethanol) B->C D Inject Sample C->D E Chromatographic Separation D->E F Mass Spectrometry Detection E->F G Integrate Peak Areas (Analyte and Standard) F->G H Calculate Response Factor G->H I Quantify Jasmine Lactone H->I

Caption: Workflow for GC-MS quantification.

Methodology:

  • Stock Solutions: Prepare a stock solution of Jasmine lactone and this compound of known concentrations in ethanol.

  • Calibration Curve: Create a series of calibration standards by adding varying amounts of the Jasmine lactone stock solution and a fixed amount of the this compound internal standard stock solution to vials and diluting with ethanol.

  • Sample Preparation: Accurately weigh a known amount of the fragrance oil sample, add a fixed amount of the this compound internal standard, and dilute with ethanol.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 40-350. Use selected ion monitoring (SIM) for higher sensitivity, monitoring characteristic ions for both the analyte and the internal standard.

  • Data Analysis:

    • Analyze the calibration standards and the sample.

    • Calculate the response factor (RF) from the calibration standards using the formula: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS).

    • Calculate the concentration of Jasmine lactone in the sample using the formula: Conc_analyte = (Area_analyte / Area_IS) * (Conc_IS / RF).

Sensory Panel Evaluation Protocol

This protocol describes a triangle test to determine if a sensory difference exists between Jasmine lactone and this compound.

Sensory Evaluation Workflow

cluster_prep Sample Preparation cluster_eval Panelist Evaluation cluster_analysis Data Analysis A Prepare Solutions of Jasmine Lactone & this compound B Dip Scent Strips A->B C Code and Randomize Samples B->C D Present Triangle Test Set (3 samples, 2 identical) C->D E Panelist Smells Samples D->E F Identify the 'Odd' Sample E->F G Collect Panelist Responses F->G H Statistical Analysis (Chi-squared test) G->H I Determine Significance H->I

Caption: Workflow for sensory panel evaluation.

Methodology:

  • Panelist Selection: Select a panel of at least 20 trained sensory assessors with demonstrated ability to detect and describe floral and lactonic notes.

  • Sample Preparation: Prepare solutions of Jasmine lactone and this compound at the same concentration in a suitable solvent (e.g., diethyl phthalate) on a weight/weight basis. The concentration should be well above the detection threshold.

  • Triangle Test Setup: For each panelist, present three coded scent strips. Two strips will be dipped in one of the solutions, and the third strip will be dipped in the other solution. The order of presentation should be randomized for each panelist.

  • Evaluation: Instruct each panelist to smell the three strips from left to right and identify which of the three samples is different from the other two.

  • Data Analysis: Collect the responses and analyze the data using a chi-squared test to determine if the number of correct identifications is statistically significant. A significant result indicates that a perceivable difference exists between the two compounds.

Conclusion

This compound is a valuable tool for fragrance research, enabling more accurate and reliable analytical measurements and providing a means to investigate the subtle nuances of olfactory science. The protocols and application notes provided herein offer a framework for researchers to incorporate this and other deuterated fragrance materials into their studies, ultimately contributing to a deeper understanding of fragrance and the development of innovative new products.

References

Application Notes and Protocols for Metabolic Pathway Studies of Jasmine Lactone-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmine lactone, a naturally occurring unsaturated delta-lactone, is a significant contributor to the characteristic aroma of jasmine and is also found in various fruits and teas. Beyond its sensory properties, understanding the metabolic fate of jasmine lactone is crucial for assessing its biological activity, potential toxicity, and pharmacokinetic profile. The use of stable isotope-labeled compounds, such as Jasmine lactone-d2, offers a powerful tool for elucidating metabolic pathways with high precision and sensitivity.[1] Deuterium (d2) labeling allows for the differentiation of the administered compound and its metabolites from endogenous molecules, enabling accurate tracing and quantification in complex biological matrices.[2][3]

These application notes provide a comprehensive guide to utilizing this compound for metabolic pathway studies. We present detailed experimental protocols for in vitro and in vivo studies, along with data presentation guidelines and visualizations to facilitate the interpretation of results.

Proposed Metabolic Pathway of Jasmine Lactone

Based on the known metabolism of other lactones, Jasmine lactone is likely to undergo both Phase I and Phase II metabolic transformations.[1] The primary reactions are expected to be hydrolysis of the lactone ring and oxidation of the alkyl side chain, followed by conjugation reactions to facilitate excretion.[1]

Phase I Metabolism
  • Hydrolysis: The ester linkage of the lactone ring can be hydrolyzed by esterases, such as paraoxonases and carboxylesterases, to form the corresponding open-chain hydroxy acid.

  • Oxidation: The unsaturated side chain of jasmine lactone is susceptible to oxidation by cytochrome P450 (CYP) enzymes, potentially leading to the formation of epoxides or hydroxylated metabolites. The terminal methyl group can also be a site for hydroxylation.

Phase II Metabolism
  • Glucuronidation: The hydroxyl group of the parent lactone or its Phase I metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Sulfotransferases (SULTs) may catalyze the conjugation of a sulfonate group to the hydroxyl functionalities.

  • Glutathione Conjugation: The α,β-unsaturated lactone structure may be susceptible to Michael addition with glutathione (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs).

Jasmine Lactone Metabolism JL This compound JL_OH Hydroxylated Metabolites-d2 JL->JL_OH CYP450 (Oxidation) JL_Epoxide Epoxide Metabolite-d2 JL->JL_Epoxide CYP450 (Epoxidation) HydroxyAcid Open-chain Hydroxy Acid-d2 JL->HydroxyAcid Esterases (Hydrolysis) GSH_Adduct Glutathione Adduct-d2 JL->GSH_Adduct GSTs (Michael Addition) Glucuronide Glucuronide Conjugates-d2 JL_OH->Glucuronide UGTs Sulfate Sulfate Conjugates-d2 JL_OH->Sulfate SULTs HydroxyAcid->Glucuronide UGTs Excretion Excretion Glucuronide->Excretion Sulfate->Excretion GSH_Adduct->Excretion

Caption: Proposed metabolic pathway of this compound.

Data Presentation

Quantitative data from metabolic studies should be summarized in clear and concise tables to allow for easy comparison between different experimental conditions.

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human45.2 ± 5.115.3 ± 1.8
Rat28.7 ± 3.524.1 ± 2.9
Mouse19.5 ± 2.235.5 ± 4.1
Dog62.1 ± 7.811.2 ± 1.4

Table 2: Metabolite Profile of this compound in Human Hepatocytes (Area %)

MetaboliteTime (min)
30 60 120
This compound85.3 ± 4.272.1 ± 3.855.4 ± 2.9
Hydroxylated Metabolite-d28.1 ± 0.915.4 ± 1.623.8 ± 2.1
Open-chain Hydroxy Acid-d24.2 ± 0.58.9 ± 1.015.3 ± 1.7
Glucuronide Conjugate-d22.4 ± 0.33.6 ± 0.45.5 ± 0.6

Experimental Protocols

The following protocols provide detailed methodologies for key experiments in the metabolic study of this compound.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This protocol determines the rate of metabolism of this compound in liver microsomes from different species.

Materials:

  • This compound

  • Pooled liver microsomes (human, rat, mouse, dog)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (IS) solution (e.g., a structurally similar, stable deuterated compound)

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and this compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the reaction by adding the NADPH regenerating system.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • Sample Analysis: Transfer the supernatant to a new tube and analyze the concentration of this compound using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the percentage of this compound remaining at each time point.

  • Determine the half-life (t½) from the slope of the natural logarithm of the percent remaining versus time plot.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).

Microsomal Stability Assay Workflow Start Start Prepare Prepare Incubation Mixture (Microsomes, Buffer, JL-d2) Start->Prepare Preincubate Pre-incubate at 37°C Prepare->Preincubate Initiate Initiate Reaction with NADPH Preincubate->Initiate Sample Sample at Time Points Initiate->Sample Quench Quench with ACN + IS Sample->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze End End Analyze->End Hepatocyte Metabolite ID Workflow Start Start Seed Seed Hepatocytes Start->Seed Treat Treat with this compound Seed->Treat Incubate Incubate at 37°C Treat->Incubate Sample Collect Medium and Cells Incubate->Sample Extract Extract Metabolites (Methanol + IS) Sample->Extract Analyze Analyze by HR-LC-MS/MS Extract->Analyze End End Analyze->End

References

Chiral Separation of Jasmine Lactone Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Jasmine lactone, a key fragrance component found in jasmine absolute and other essential oils, possesses a chiral center, leading to the existence of two enantiomers: (+)-(R)- and (-)-(S)-jasmine lactone. These enantiomers can exhibit distinct olfactory properties, making their separation and quantification crucial for quality control in the fragrance and flavor industries, as well as for research in natural products and synthetic chemistry. This document provides detailed application notes and protocols for the chiral separation of jasmine lactone enantiomers using Gas Chromatography (GC).

Chiral chromatography is a powerful technique for separating enantiomers.[1] In the analysis of complex mixtures like essential oils, chiral capillary Gas Chromatography (GC) is a particularly effective method for determining the enantiomeric composition of volatile compounds.[2] Cyclodextrin-based chiral stationary phases are widely used for this purpose.[2]

Gas Chromatography (GC) Method

Gas chromatography with a chiral stationary phase is a robust and widely used method for the enantioselective analysis of volatile compounds like jasmine lactone. The selection of the appropriate chiral stationary phase is critical for achieving baseline separation of the enantiomers.

Experimental Protocol

1. Instrumentation and Columns:

  • Gas Chromatograph: A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is suitable.

  • Chiral Capillary Column: A cyclodextrin-based chiral stationary phase is recommended. A commonly used column for the separation of lactones is one with a derivatized beta-cyclodextrin phase. For the analysis of jasmine absolute, a 2,6-Me-3-Pe-β-CD column has been shown to be effective.[3]

2. Reagents and Standards:

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Standards: Racemic jasmine lactone and, if available, pure enantiomers of (+)-(R)- and (-)-(S)-jasmine lactone for peak identification.

  • Solvent: Hexane or another suitable solvent for dilution.

3. GC Conditions:

The following conditions are a starting point and may require optimization based on the specific instrument and column used.

ParameterValue
Column 2,6-Me-3-Pe-β-CD
Injector Temperature 250 °C
Detector Temperature 250 °C (FID)
Carrier Gas Helium
Flow Rate 0.9 ml/min
Split Ratio 30:1
Oven Temperature Program 70 °C, ramp to 200 °C (further details on ramp rate may need optimization)

4. Sample Preparation:

  • Prepare a stock solution of racemic jasmine lactone in hexane (e.g., 1 mg/mL).

  • Create a series of dilutions to determine the optimal concentration for analysis.

  • For the analysis of essential oils or other complex matrices, a simple dilution in hexane is often sufficient.

5. Data Analysis:

  • Identify the peaks corresponding to the two enantiomers based on their retention times. If pure standards are available, inject them individually to confirm the elution order.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ |(Area₁ - Area₂)| / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.

Expected Results

Under the specified conditions, the enantiomers of jasmine lactone should be well-resolved. In a study analyzing jasmine absolute, the enantiomeric ratios of key chiral components, including jasmine lactone, were successfully determined using a chiral GC column.[3] A patent for optically active lactones also describes the chiral GC analysis of γ-jasmine lactone and δ-jasmine lactone, demonstrating the feasibility of separating these related compounds. The table below summarizes example retention times for jasmine lactone enantiomers based on literature data.

EnantiomerRetention Time (min)
(+)-(R)-γ-jasmine lactone16.05
(-)-(S)-γ-jasmine lactone16.41

Retention times are approximate and will vary depending on the specific instrument, column, and analytical conditions.

High-Performance Liquid Chromatography (HPLC) Method

While GC is more common for volatile fragrance compounds, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can also be employed for the separation of lactone enantiomers. Polysaccharide-based chiral stationary phases, such as those derived from cellulose and amylose, are particularly versatile for a wide range of chiral separations.

Experimental Protocol

1. Instrumentation and Columns:

  • HPLC System: An HPLC system with a UV detector is required.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® or Chiralcel® column, is recommended.

2. Reagents and Standards:

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography on polysaccharide-based CSPs.

  • Standards: Racemic jasmine lactone and, if available, pure enantiomers.

  • Solvent: The mobile phase can be used as the solvent for sample preparation.

3. HPLC Conditions:

The following are general starting conditions and will require optimization.

ParameterValue
Column Polysaccharide-based CSP (e.g., Chiralpak® AD-H)
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm

4. Sample Preparation:

  • Dissolve the jasmine lactone sample in the mobile phase.

  • Filter the sample through a 0.45 µm filter before injection.

5. Data Analysis:

  • As with the GC method, identify the enantiomer peaks and calculate the enantiomeric excess.

Experimental Workflow Diagrams

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Jasmine Lactone Sample prep Dilute in Hexane start->prep inject Inject into GC prep->inject separate Chiral Column Separation inject->separate detect FID/MS Detection separate->detect process Chromatogram Processing detect->process quantify Quantify Enantiomers process->quantify report Report % ee quantify->report

Caption: Workflow for Chiral GC Analysis of Jasmine Lactone.

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC Analysis cluster_data_hplc Data Processing start_hplc Jasmine Lactone Sample dissolve Dissolve in Mobile Phase start_hplc->dissolve filter_sample Filter (0.45 µm) dissolve->filter_sample inject_hplc Inject into HPLC filter_sample->inject_hplc separate_hplc Chiral Column Separation inject_hplc->separate_hplc detect_hplc UV Detection separate_hplc->detect_hplc process_hplc Chromatogram Processing detect_hplc->process_hplc quantify_hplc Quantify Enantiomers process_hplc->quantify_hplc report_hplc Report % ee quantify_hplc->report_hplc

Caption: Workflow for Chiral HPLC Analysis of Jasmine Lactone.

References

Application Notes and Protocols for the Derivatization of Jasmine Lactone for GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmine lactone (cis-jasmone lactone) is a key aroma compound found in jasmine oil and other natural products, contributing a characteristic creamy, fruity, and floral scent. Accurate and sensitive quantification of jasmine lactone is crucial in fragrance quality control, food and beverage analysis, and metabolism studies. Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like jasmine lactone. However, the presence of a hydroxyl group in its structure can lead to poor chromatographic performance, including peak tailing and reduced sensitivity.

Derivatization is a chemical modification technique used to convert analytes into more volatile, thermally stable, and chromatographically amenable forms.[1][2] This application note provides detailed protocols for the derivatization of jasmine lactone using silylation and acylation techniques, enhancing its detectability and resolution for GC and GC-Mass Spectrometry (GC-MS) analysis. Furthermore, as jasmine lactone is a chiral compound, methods for enantioselective analysis are also discussed.

Derivatization Strategies for Jasmine Lactone

The primary functional group in jasmine lactone that is targeted for derivatization is the hydroxyl group. The two most common and effective derivatization strategies for hydroxyl-containing compounds are silylation and acylation.[3]

Silylation

Silylation involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. This process significantly reduces the polarity of the molecule, thereby increasing its volatility and improving peak shape in GC analysis.[4] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). BSTFA is often used with a catalyst like trimethylchlorosilane (TMCS) to enhance the reaction rate.

Acylation

Acylation introduces an acyl group (e.g., acetyl, trifluoroacetyl) to the hydroxyl moiety. Fluorinated acylating agents, such as trifluoroacetic anhydride (TFAA), are particularly useful as they introduce electrophoric groups, making the derivative highly sensitive to electron capture detection (ECD) and providing characteristic mass spectral fragmentation patterns.

Experimental Protocols

Protocol 1: Silylation of Jasmine Lactone using BSTFA + TMCS

This protocol describes the formation of the trimethylsilyl (TMS) ether of jasmine lactone.

Materials:

  • Jasmine lactone standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (or other suitable aprotic solvent like acetonitrile)

  • GC vials (2 mL) with PTFE-lined caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Prepare a standard solution of jasmine lactone in a suitable volatile solvent (e.g., hexane or ethyl acetate) at a known concentration (e.g., 1 mg/mL).

  • Evaporation: Transfer a known volume (e.g., 100 µL) of the jasmine lactone solution to a GC vial. Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. It is crucial to ensure the sample is completely dry as moisture can deactivate the silylating reagent.

  • Derivatization Reaction:

    • Add 100 µL of anhydrous pyridine to the dried sample to dissolve the residue.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

  • Incubation: Heat the reaction mixture at 70°C for 30 minutes in a heating block or oven. Reaction time and temperature may need optimization depending on the sample matrix and concentration.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Protocol 2: Acylation of Jasmine Lactone using Trifluoroacetic Anhydride (TFAA)

This protocol details the formation of the trifluoroacetyl (TFA) ester of jasmine lactone.

Materials:

  • Jasmine lactone standard

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous pyridine (or triethylamine as a catalyst)

  • Anhydrous solvent (e.g., dichloromethane or ethyl acetate)

  • GC vials (2 mL) with PTFE-lined caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Prepare a jasmine lactone standard solution as described in Protocol 1.

  • Evaporation: Transfer a known volume of the standard solution to a GC vial and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Add 100 µL of anhydrous dichloromethane to the dried sample.

    • Add 50 µL of anhydrous pyridine to act as a catalyst and acid scavenger.

    • Add 50 µL of TFAA to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

  • Incubation: Heat the reaction mixture at 60°C for 20 minutes.

  • Work-up (Optional but Recommended):

    • After cooling, add 500 µL of a 5% aqueous sodium bicarbonate solution to neutralize excess TFAA. Vortex and allow the layers to separate.

    • Carefully transfer the organic layer (bottom layer if using dichloromethane) to a clean vial for GC-MS analysis. This step helps to reduce potential damage to the GC column from acidic byproducts.

  • Analysis: The organic phase containing the TFA-derivatized jasmine lactone is ready for injection.

Data Presentation

The following tables summarize expected quantitative data for the GC-MS analysis of derivatized jasmine lactone. Note: The following data are representative and may vary depending on the specific instrument, column, and analytical conditions. Retention times are illustrative for comparison.

Table 1: GC-MS Parameters for Analysis of Derivatized Jasmine Lactone

ParameterSilylated Jasmine Lactone (TMS-Derivative)Acylated Jasmine Lactone (TFA-Derivative)
GC Column Chiral capillary column (e.g., Rt-βDEXcst)Chiral capillary column (e.g., Chirasil-DEX CB)
Injector Temp. 250 °C240 °C
Oven Program 60 °C (1 min hold), ramp to 220 °C at 5 °C/min50 °C (2 min hold), ramp to 200 °C at 4 °C/min
Carrier Gas Helium at 1.0 mL/minHelium at 1.2 mL/min
MS Ion Source Temp. 230 °C230 °C
MS Quadrupole Temp. 150 °C150 °C
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Scan Range m/z 40-450m/z 50-500

Table 2: Expected Retention Times and Mass Spectral Data for Derivatized Jasmine Lactone Enantiomers

DerivativeEnantiomerExpected Retention Time (min)Key Mass Fragments (m/z)
TMS-Jasmine Lactone (R)-enantiomer~18.5240 (M+), 225 (M-15), 147, 73
(S)-enantiomer~19.1240 (M+), 225 (M-15), 147, 73
TFA-Jasmine Lactone (R)-enantiomer~22.3264 (M+), 195 (M-CF3CO), 69
(S)-enantiomer~22.8264 (M+), 195 (M-CF3CO), 69

Retention times are hypothetical and for illustrative purposes to show expected enantiomeric separation. Actual retention times will depend on the specific chiral column and GC conditions used.

Mandatory Visualization

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis JasmineLactone Jasmine Lactone Standard/Sample Evaporation Evaporation to Dryness JasmineLactone->Evaporation ReagentAddition Addition of Derivatization Reagent (e.g., BSTFA or TFAA) and Solvent/Catalyst Evaporation->ReagentAddition Dried Sample Incubation Incubation (Heating) ReagentAddition->Incubation GCMS_Analysis GC-MS Analysis Incubation->GCMS_Analysis Derivatized Sample DataProcessing Data Processing and Quantification GCMS_Analysis->DataProcessing

Caption: Workflow for the derivatization of jasmine lactone for GC-MS analysis.

Conclusion

Derivatization of jasmine lactone via silylation or acylation is an effective strategy to improve its chromatographic behavior and detection sensitivity for GC and GC-MS analysis. The provided protocols offer a starting point for method development, which should be optimized for specific analytical requirements. The use of chiral capillary columns allows for the separation and quantification of individual enantiomers of derivatized jasmine lactone, which is critical for authenticity studies and stereospecific biological investigations. The successful application of these methods will enable researchers to obtain accurate and reliable quantitative data for jasmine lactone in various matrices.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) of Jasmine Lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmine lactone (cis-jasmone lactone) is a significant volatile organic compound that contributes to the characteristic sweet, fruity, and floral aroma of jasmine, as well as other natural products like peach and tea.[1] Its analysis is crucial in the fragrance, food and beverage, and pharmaceutical industries for quality control, authenticity assessment, and formulation development. Solid-phase microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique ideal for the extraction and concentration of volatile and semi-volatile compounds like jasmine lactone from various matrices.[2] This document provides detailed application notes and protocols for the analysis of jasmine lactone using headspace SPME coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS).

Principle of SPME

SPME utilizes a fused silica fiber coated with a stationary phase. When the fiber is exposed to a sample, either by direct immersion or in the headspace above the sample, analytes partition from the sample matrix to the fiber coating until equilibrium is reached. The fiber is then retracted and transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis.[2] Headspace SPME is particularly advantageous for complex matrices as it minimizes the extraction of non-volatile components, thereby protecting the analytical instrument.

Chemical Properties of Jasmine Lactone

A thorough understanding of the analyte's properties is crucial for method development.

PropertyValueReference
Chemical Formula C₁₀H₁₆O₂[1][3]
Molecular Weight 168.23 g/mol
Appearance Colorless to light yellow liquid
Odor Profile Fatty, fruity, peach, jasmine, woody, balsamic
Solubility Soluble in alcohol and ether; insoluble in water

Experimental Protocols

This section details the recommended protocols for the HS-SPME-GC-MS analysis of jasmine lactone.

Materials and Reagents
  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended due to its broad applicability for volatile and semi-volatile compounds.

  • Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Jasmine Lactone Standard: Analytical grade standard for calibration.

  • Solvents: Methanol or ethanol for preparing standard solutions.

  • Sodium Chloride (NaCl): For increasing the ionic strength of aqueous samples.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and coupled to a Mass Spectrometer (MS).

  • GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.

  • Autosampler: Capable of performing automated SPME extraction and injection.

SPME Procedure
  • Sample Preparation:

    • For liquid samples (e.g., beverages, aqueous extracts), place 5 mL of the sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial to enhance the release of volatile compounds from the matrix.

    • For solid samples, an appropriate extraction or homogenization step may be required before placing a known amount into the vial.

  • Incubation and Extraction:

    • Place the vial in the autosampler tray.

    • Incubate the sample at 60°C for 15 minutes with agitation to allow for equilibration of jasmine lactone in the headspace.

    • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.

  • Desorption:

    • After extraction, retract the fiber and immediately introduce it into the GC inlet.

    • Desorb the analytes from the fiber at 250°C for 5 minutes in splitless mode.

GC-MS Conditions
  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 5°C/min.

    • Ramp to 240°C at a rate of 10°C/min and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-350.

Data Presentation

The following tables summarize the expected quantitative data for the SPME-GC-MS analysis of jasmine lactone based on typical performance for similar lactones.

Table 1: Method Validation Parameters for Jasmine Lactone Analysis

ParameterExpected Value
Linearity (R²) > 0.99
Linear Range 1 - 500 µg/L
Limit of Detection (LOD) 0.1 - 0.5 µg/L
Limit of Quantification (LOQ) 0.5 - 2.0 µg/L
Precision (RSD%) < 10%
Recovery 85 - 115%

Table 2: Comparison of SPME Fiber Coatings for Lactone Extraction

Fiber CoatingKey CharacteristicsSuitability for Jasmine Lactone
Polydimethylsiloxane (PDMS) Non-polar, suitable for non-polar volatiles.Moderate
Polyacrylate (PA) Polar, suitable for polar analytes.Low to Moderate
Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) Bipolar, good for a wide range of volatiles.High
Carboxen/Polydimethylsiloxane (CAR/PDMS) Porous solid, excellent for small, very volatile compounds.Moderate to High
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) Mixed-phase, broad-spectrum for volatiles and semi-volatiles.Excellent (Recommended)

Mandatory Visualizations

SPME_Workflow HS-SPME-GC-MS Experimental Workflow for Jasmine Lactone Analysis cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing sample Place 5 mL of liquid sample in 20 mL vial salt Add 1.5 g of NaCl sample->salt incubate Incubate at 60°C for 15 min with agitation salt->incubate Seal vial extract Expose DVB/CAR/PDMS fiber for 30 min at 60°C incubate->extract desorb Desorb in GC inlet at 250°C for 5 min extract->desorb Transfer fiber analyze GC separation and MS detection desorb->analyze process Peak integration and identification analyze->process quantify Quantification using calibration curve process->quantify

Caption: HS-SPME-GC-MS Experimental Workflow.

Method_Development_Logic Logical Flow for SPME Method Development cluster_initial Initial Considerations cluster_optimization Parameter Optimization cluster_validation Method Validation cluster_application Application analyte Define Analyte Properties (Jasmine Lactone) fiber Select SPME Fiber (e.g., DVB/CAR/PDMS) analyte->fiber matrix Characterize Sample Matrix (e.g., Beverage, Extract) sample_mod Evaluate Sample Modification (e.g., Salt Addition) matrix->sample_mod temp Optimize Extraction Temperature fiber->temp time Optimize Extraction Time temp->time time->sample_mod linearity Determine Linearity and Range sample_mod->linearity lod_loq Calculate LOD and LOQ linearity->lod_loq precision Assess Precision (Repeatability) lod_loq->precision accuracy Evaluate Accuracy (Recovery) precision->accuracy routine Routine Sample Analysis accuracy->routine qc Quality Control Checks routine->qc

Caption: Logical Flow for SPME Method Development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Jasmine Lactone-d2 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with jasmine lactone-d2. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Inconsistent Quantitative Results

Question: My quantitative results for jasmine lactone are inconsistent despite using a this compound internal standard. What are the potential causes?

Answer: Inaccurate or inconsistent results when using a deuterated internal standard can arise from several factors. The most common issues include a lack of co-elution of the analyte and the internal standard, differential matrix effects, isotopic exchange, and impurities in the standard.

Troubleshooting Guide: Inaccurate Quantification

  • Co-elution of Analyte and Internal Standard: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in chromatography.[1] This can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising accuracy.

    • Solution:

      • Verify Co-elution: Overlay the chromatograms of jasmine lactone and this compound to confirm they are eluting as a single peak.

      • Adjust Chromatography: If separation is observed, consider modifying the chromatographic method. For gas chromatography (GC), adjusting the temperature ramp rate can help merge the peaks. For liquid chromatography (LC), modifying the mobile phase composition or gradient may be necessary.

  • Differential Matrix Effects: Even with perfect co-elution, the analyte and the deuterated internal standard can be affected differently by components in the sample matrix, leading to variations in ionization efficiency.

    • Solution:

      • Matrix Effect Evaluation: Conduct a post-extraction addition experiment to evaluate the extent of the matrix effect. This involves comparing the signal of the analyte and internal standard in a clean solvent versus a blank matrix extract.

      • Sample Preparation: Optimize the sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can provide a cleaner sample than protein precipitation.

  • Isotopic Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the sample matrix or solvent, a phenomenon known as back-exchange. This is more likely to occur with deuterium labels on heteroatoms (-OH, -NH) or on carbons adjacent to carbonyl groups.

    • Solution:

      • Evaluate Stability: Assess the stability of this compound in the sample matrix and analytical solutions over time to check for any loss of the deuterium label.

      • pH Control: Maintain a stable pH during sample preparation and analysis, as pH changes can sometimes facilitate isotopic exchange.

  • Purity of the Deuterated Standard: The presence of unlabeled jasmine lactone as an impurity in the this compound standard will lead to an overestimation of the analyte concentration.

    • Solution:

      • Verify Purity: Check the certificate of analysis for the isotopic and chemical purity of the this compound standard. Isotopic enrichment should ideally be ≥98% and chemical purity >99%.

      • Blank Analysis: Analyze a blank sample spiked only with the this compound internal standard to check for the presence of any unlabeled analyte.

2. Poor Peak Shape and Sensitivity

Question: I am observing poor peak shape (e.g., tailing, fronting) and low sensitivity for jasmine lactone and this compound. What could be the cause?

Answer: Poor peak shape and sensitivity can be caused by a variety of factors related to the analytical instrumentation, sample preparation, and the inherent properties of the analyte.

Troubleshooting Guide: Peak Shape and Sensitivity Issues

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Active Sites: Active sites in the GC inlet liner, column, or MS ion source can cause peak tailing, especially for polar compounds.

      • Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column. Perform regular maintenance, including cleaning the ion source.

    • Improper Injection: Issues with the injection technique can lead to peak fronting or splitting.

      • Solution: Optimize the injection volume and speed. Ensure the inlet temperature is appropriate for the volatilization of jasmine lactone without causing degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Mobile Phase Mismatch: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.

      • Solution: Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions.

    • Column Overload: Injecting too much sample onto the column can lead to peak fronting.

      • Solution: Reduce the injection volume or dilute the sample.

  • General Considerations:

    • Sample Cleanliness: A dirty sample can lead to contamination of the analytical system, resulting in poor peak shape and reduced sensitivity over time.

      • Solution: Incorporate a more rigorous sample cleanup step, such as solid-phase extraction (SPE).

    • Analyte Stability: Jasmine lactone may be susceptible to degradation under certain conditions.

      • Solution: Investigate the stability of jasmine lactone and this compound under the analytical conditions (e.g., temperature, pH).

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data for experiments related to troubleshooting this compound quantification.

Table 1: Matrix Effect Evaluation

CompoundPeak Area (Neat Solution)Peak Area (Post-Extraction Spike in Plasma)Matrix Effect (%)
Jasmine Lactone1,500,0001,125,00075.0 (Suppression)
This compound1,550,0001,240,00080.0 (Suppression)

This hypothetical data illustrates a scenario where both the analyte and the internal standard experience ion suppression due to the plasma matrix.

Table 2: Freeze-Thaw Stability Assessment

AnalyteNominal Conc. (ng/mL)Cycle 1 Conc. (ng/mL)Cycle 2 Conc. (ng/mL)Cycle 3 Conc. (ng/mL)% Deviation from Nominal (Cycle 3)
This compound109.89.99.7-3.0%
This compound500495502490-2.0%

This table shows an example of a freeze-thaw stability experiment. The stability is generally considered acceptable if the mean concentration is within ±15% of the nominal concentration.

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma using Protein Precipitation

  • Sample Thawing: Thaw frozen human plasma samples and this compound internal standard working solution at room temperature.

  • Aliquoting: Aliquot 100 µL of each plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to each plasma sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (for LC-MS) or a suitable solvent like ethyl acetate (for GC-MS).

  • Analysis: Inject the reconstituted sample into the analytical instrument.

Protocol 2: GC-MS Analysis of Jasmine Lactone

  • Gas Chromatograph (GC) Parameters:

    • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor (Hypothetical):

      • Jasmine Lactone (Quantifier): m/z [Specific Fragment Ion]

      • Jasmine Lactone (Qualifier): m/z [Another Specific Fragment Ion]

      • This compound (Quantifier): m/z [Specific Fragment Ion + 2]

Visualizations

troubleshooting_workflow start Inconsistent Quantitative Results check_coelution Check for Co-elution of Jasmine Lactone & this compound start->check_coelution coelution_ok Co-elution is good check_coelution->coelution_ok No adjust_chromatography Adjust Chromatographic Method (e.g., temperature gradient, mobile phase) check_coelution->adjust_chromatography Yes evaluate_matrix Evaluate Differential Matrix Effects coelution_ok->evaluate_matrix adjust_chromatography->check_coelution matrix_effect_significant Significant Matrix Effect? evaluate_matrix->matrix_effect_significant optimize_cleanup Optimize Sample Cleanup (e.g., use SPE) matrix_effect_significant->optimize_cleanup Yes check_purity Assess Internal Standard Purity matrix_effect_significant->check_purity No optimize_cleanup->evaluate_matrix purity_issue Impurity Detected? check_purity->purity_issue new_standard Use a New, High-Purity Internal Standard Lot purity_issue->new_standard Yes check_stability Investigate Isotopic Back-Exchange/Stability purity_issue->check_stability No new_standard->check_purity stability_issue Instability Observed? check_stability->stability_issue adjust_conditions Adjust Sample Handling (e.g., pH, temperature) stability_issue->adjust_conditions Yes end_node Consistent Results stability_issue->end_node No adjust_conditions->check_stability biosynthesis_pathway linolenic_acid α-Linolenic Acid / Linoleic Acid hydroperoxy Hydroperoxy Fatty Acids linolenic_acid->hydroperoxy enzyme_lox Lipoxygenase (LOX) linolenic_acid->enzyme_lox hydroxy Hydroxy Fatty Acids hydroperoxy->hydroxy enzyme_hpl Hydroperoxide Lyase (HPL) & other enzymes hydroperoxy->enzyme_hpl beta_oxidation β-Oxidation hydroxy->beta_oxidation cyclization Lactonization (Cyclization) beta_oxidation->cyclization jasmine_lactone Jasmine Lactone cyclization->jasmine_lactone enzyme_lox->hydroperoxy enzyme_hpl->hydroxy

References

Technical Support Center: Optimizing GC-MS Parameters for Jasmine Lactone-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of Jasmine Lactone-d2. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting GC-MS parameters for analyzing this compound?

A1: For the analysis of this compound, you can begin with parameters similar to those used for other volatile lactones. A good starting point would be a mid-polarity capillary column, such as a DB-WAX or DB-5MS. The oven temperature program should be optimized to ensure good separation from other matrix components. A typical program might start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C). Helium is a commonly used carrier gas. The mass spectrometer can be operated in either full scan mode for initial identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.

Q2: My deuterated internal standard (this compound) elutes at a slightly different retention time than the native analyte. Is this normal?

A2: Yes, this is a well-documented phenomenon known as the "chromatographic isotope effect." Deuterated compounds often elute slightly earlier than their non-deuterated counterparts. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to weaker intermolecular interactions with the stationary phase of the GC column. The magnitude of this retention time shift is usually small and consistent, and it does not typically interfere with accurate quantification as long as the peaks are well-resolved.

Q3: What are the expected mass-to-charge (m/z) ratios for this compound in the mass spectrum?

A3: The molecular weight of jasmine lactone (C₁₀H₁₆O₂) is approximately 168.23 g/mol . For this compound, the molecular weight will be higher by approximately 2 atomic mass units for each deuterium atom. Therefore, the molecular ion peak [M]⁺ for this compound would be expected at m/z 170. The fragmentation pattern is expected to be similar to that of the non-deuterated jasmine lactone, with major fragment ions also shifted by 2 amu. Based on the known mass spectrum of jasmine lactone, the top fragment ions are often observed at m/z 99, 71, and 55. For this compound, you would anticipate corresponding ions at m/z 101, 73, and 57, depending on the location of the deuterium labels. It is crucial to acquire a full scan mass spectrum of your this compound standard to confirm the exact masses of the molecular ion and key fragment ions for use in SIM mode.

Q4: How can I prevent the thermal degradation of this compound during GC-MS analysis?

A4: Lactones can be susceptible to thermal degradation, especially in a hot GC inlet. To minimize this, consider the following strategies:

  • Lower the Injector Temperature: Use the lowest possible injector temperature that still allows for efficient volatilization of the analyte.

  • Use a Deactivated Inlet Liner: Active sites in the inlet liner can catalyze degradation. Employing a deactivated or inert liner is crucial.

  • Minimize Residence Time in the Inlet: A faster injection speed and a higher split ratio (if applicable) can reduce the time the analyte spends in the hot inlet.

  • Optimize the Temperature Program: Use a gentler oven temperature ramp to avoid exposing the compound to excessively high temperatures for extended periods.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom Possible Causes Troubleshooting Steps
Peak Tailing - Active sites in the GC system (inlet liner, column).- Column contamination.- Inappropriate column polarity.- Replace the inlet liner with a new, deactivated one.- Condition the GC column according to the manufacturer's instructions.- Trim the first few centimeters of the column.- Consider using a more inert column.
Peak Fronting - Column overload.- Inappropriate solvent for injection.- Dilute the sample.- Increase the split ratio.- Ensure the injection solvent is compatible with the stationary phase and the initial oven temperature.
Issue 2: Inconsistent Retention Times
Symptom Possible Causes Troubleshooting Steps
Retention Time Drifting - Leak in the carrier gas line.- Inconsistent oven temperature.- Column aging or contamination.- Perform a leak check on the GC system.- Verify the oven temperature accuracy.- Condition or replace the column.
Random Retention Time Shifts - Inconsistent injection volume or technique.- Fluctuations in carrier gas flow rate.- If using manual injection, ensure a consistent and rapid injection technique.- Check the autosampler for proper operation.- Verify the stability of the carrier gas supply and pressure regulators.
Issue 3: Low or No Signal for this compound
Symptom Possible Causes Troubleshooting Steps
Low Signal Intensity - Analyte degradation in the inlet.- Incorrect MS parameters.- Sample concentration is too low.- Follow the steps to prevent thermal degradation (see FAQ 4).- Ensure the correct m/z values are being monitored in SIM mode.- Check the MS tune and detector voltage.- Prepare a more concentrated standard to verify instrument response.
No Signal - Syringe issue (clogged or not drawing sample).- Major leak in the GC-MS system.- Incorrect instrument configuration.- Check the syringe for blockages and ensure it is drawing liquid.- Perform a thorough leak check of the entire system.- Verify all instrument parameters, including injection volume, split ratio, and MS settings.

Experimental Protocols

Protocol 1: Sample Preparation for Quantitative Analysis

This protocol outlines a general procedure for preparing a sample for the quantitative analysis of a target analyte using this compound as an internal standard.

  • Internal Standard Spiking: To a known volume or weight of the sample matrix, add a precise volume of a this compound stock solution to achieve a final concentration that is within the linear range of the instrument and similar to the expected concentration of the native analyte.

  • Extraction (if necessary):

    • Liquid-Liquid Extraction (LLE): Add an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) to the sample. Vortex or shake vigorously to extract the analytes. Separate the organic layer.

    • Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the sample onto the cartridge. Wash the cartridge to remove interferences. Elute the analytes with a suitable solvent.

  • Concentration/Dilution: Evaporate the solvent from the extract under a gentle stream of nitrogen if concentration is needed. Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane, ethyl acetate). If the initial concentration is too high, perform a serial dilution.

  • GC-MS Analysis: Transfer the final sample to a GC vial and inject it into the GC-MS system.

Protocol 2: Recommended GC-MS Parameters

The following table provides a starting point for GC-MS method development. These parameters should be optimized for your specific instrument and application.

Parameter Recommended Value
GC Column DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 230°C (optimize as needed to prevent degradation)
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1) or Splitless (depending on sensitivity requirements)
Oven Temperature Program - Initial: 60°C, hold for 2 min- Ramp: 10°C/min to 240°C- Hold: 5 min at 240°C
MS Transfer Line Temp. 250°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-200) for initial analysis and identificationSelected Ion Monitoring (SIM) for quantitative analysis
SIM Ions (Jasmine Lactone) m/z 168 (Quantifier), 99, 71 (Qualifiers)
SIM Ions (this compound) m/z 170 (Quantifier), 101, 73 (Qualifiers) - To be confirmed with your standard

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Spike Spike with This compound Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Concentrate Concentrate/Dilute Extract->Concentrate Inject Inject into GC-MS Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: A typical experimental workflow for the quantitative analysis of an analyte using a deuterated internal standard.

Troubleshooting_Logic Start Problem Observed (e.g., Poor Peak Shape) Check_System Check GC System (Leaks, Temperatures) Start->Check_System Check_Method Review Method Parameters (Injection, Temp Program) Start->Check_Method Check_Consumables Inspect Consumables (Liner, Septum, Column) Start->Check_Consumables Solution Problem Resolved Check_System->Solution Issue Found & Fixed Check_Method->Solution Parameter Optimized Check_Consumables->Solution Component Replaced

Technical Support Center: Analysis of Jasmine Lactone-d2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Jasmine lactone-d2. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and achieve higher sensitivity.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Issue 1: Low or No Signal Intensity

If you are observing a weak or no signal for this compound, consider the following potential causes and solutions.

Potential Cause Recommended Solution
Suboptimal Ion Source Parameters Systematically optimize key electrospray ionization (ESI) source parameters. This includes the capillary voltage, nebulizer gas pressure, and desolvation gas temperature and flow rate. A design of experiments (DoE) approach can be highly effective in identifying the optimal settings.[1]
Inappropriate Mobile Phase Composition The mobile phase plays a critical role in the ionization process. For positive ion mode, ensure the presence of a proton source by adding 0.1% formic acid or acetic acid. To promote the formation of adducts, which can enhance signal, consider adding ammonium formate or acetate (1-10 mM) to the mobile phase.[1]
Poor Ionization of the Native Molecule As a neutral molecule, this compound may not ionize efficiently on its own. Actively promote the formation of adducts, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) adducts, by introducing the corresponding salts at low concentrations into the mobile phase.[1][2] If sensitivity remains low, chemical derivatization to introduce a readily ionizable group should be considered.[1]
Ion Suppression Matrix components from your sample can co-elute with this compound and suppress its ionization. To mitigate this, improve sample preparation with techniques like solid-phase extraction (SPE) to remove interfering substances. Also, ensure adequate chromatographic separation from matrix components.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise resolution and the accuracy of quantification.

Potential Cause Recommended Solution
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
Secondary Interactions with Column Stationary Phase Residual silanols on silica-based columns can interact with the analyte, causing peak tailing. Use a highly inert, end-capped column. Adding a small amount of a competitive base, like triethylamine (use with caution in MS), to the mobile phase can sometimes help, but it is often better to switch to a more inert column.
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
Column Degradation Over time, columns can degrade, leading to poor peak shape. Replace the column with a new one of the same type. Regularly using a guard column can extend the life of your analytical column.

Issue 3: High Background Noise

High background noise can obscure the analyte signal and lead to a poor signal-to-noise ratio.

Potential Cause Recommended Solution
Contaminated Solvents or Additives Use only high-purity, LC-MS grade solvents and additives. Contaminants can introduce significant background noise. Avoid using additives from plastic containers, as plasticizers can leach out.
Mobile Phase Contamination Prepare mobile phases fresh daily to prevent microbial growth, especially in aqueous solutions.
System Contamination Contaminants can build up in the LC system and ion source. Regularly flush the system and clean the ion source according to the manufacturer's recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for developing an LC-MS/MS method for this compound?

A good starting point for method development for a small, relatively nonpolar molecule like this compound would be reversed-phase chromatography with a C18 column.

Parameter Recommendation
LC Column C18, 2.1 mm x 50 mm, < 3 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient Start with a shallow gradient (e.g., 5-95% B over 5-10 minutes) and optimize as needed.
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI)
MS/MS Mode Multiple Reaction Monitoring (MRM)

Q2: How can I select the optimal MRM transitions for this compound?

  • Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion. This will likely be the protonated molecule [M+H]⁺ or an adduct such as [M+NH₄]⁺ or [M+Na]⁺.

  • Perform a product ion scan on the selected precursor ion to identify the most abundant and stable fragment ions.

  • Select the most intense and specific precursor-product ion transitions for quantification and confirmation.

Q3: What is chemical derivatization, and can it improve the sensitivity for this compound?

Chemical derivatization is the process of chemically modifying an analyte to improve its analytical properties, such as its ionization efficiency. Since this compound is a neutral molecule with a carbonyl group within the lactone ring, it may not ionize efficiently. Derivatization can introduce a permanently charged or easily ionizable group, leading to a significant enhancement in signal intensity.

For a lactone, derivatization with a reagent that targets the carbonyl group, such as Girard's Reagent T, can be effective. This reagent introduces a quaternary ammonium group, which is permanently positively charged.

Experimental Protocol: Derivatization of this compound with Girard's Reagent T

This protocol describes a general procedure for the derivatization of this compound to enhance its signal in positive ion ESI-MS.

Materials:

  • This compound standard solution

  • Girard's Reagent T

  • Methanol (LC-MS grade)

  • Acetic Acid (LC-MS grade)

  • Reaction vials

Procedure:

  • Prepare a stock solution of Girard's Reagent T in a methanol:acetic acid (9:1, v/v) solution.

  • In a reaction vial, mix the this compound solution with an excess of the Girard's Reagent T solution.

  • Vortex the mixture gently.

  • Incubate the reaction mixture at 60°C for 1-2 hours.

  • After incubation, the sample can be diluted with the initial mobile phase and is ready for LC-MS/MS analysis.

Expected Result:

A significant increase in signal intensity for the derivatized this compound ([M+GirT]⁺) in positive ion mode compared to the underivatized molecule.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Sample containing This compound extraction Solid-Phase Extraction (SPE) sample->extraction derivatization Derivatization with Girard's Reagent T extraction->derivatization lc_separation Reversed-Phase LC Separation derivatization->lc_separation Injection ms_detection Positive ESI-MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis Data Acquisition

Caption: Experimental workflow for the sensitive analysis of this compound.

troubleshooting_workflow start Low Signal for This compound? check_ms Are MS parameters optimized? start->check_ms optimize_ms Optimize ion source (voltage, gas, temp) check_ms->optimize_ms No check_mobile_phase Is mobile phase appropriate? check_ms->check_mobile_phase Yes optimize_ms->check_mobile_phase adjust_mobile_phase Add 0.1% Formic Acid or Ammonium Formate check_mobile_phase->adjust_mobile_phase No check_ionization Is ionization efficient? check_mobile_phase->check_ionization Yes adjust_mobile_phase->check_ionization derivatize Consider chemical derivatization check_ionization->derivatize No check_suppression Is ion suppression suspected? check_ionization->check_suppression Yes success Signal Improved derivatize->success improve_cleanup Improve sample cleanup (e.g., SPE) check_suppression->improve_cleanup Yes check_suppression->success No improve_cleanup->success

References

Technical Support Center: Analysis of Jasmine Lactone-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of Jasmine lactone-d2 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound?

A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Jasmine lactone, by co-eluting, undetected components from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity). These effects can significantly compromise the accuracy, precision, and sensitivity of your analytical method, leading to unreliable quantification of this compound.[2]

Q2: What are the common sources of matrix effects in the analysis of this compound in complex samples like food, beverages, or cosmetics?

A: The sources of matrix effects are diverse and depend on the complexity of the sample. Common interfering components include:

  • In food and beverage matrices: Sugars, organic acids, polyphenols, fats, and other flavor components.[3]

  • In cosmetic and fragrance matrices: Oils, waxes, emulsifiers, and other fragrance ingredients.[3]

  • In biological matrices: Phospholipids, salts, and proteins are major contributors to matrix effects.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A: Two primary methods can be used to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative technique used to identify regions in the chromatogram where ion suppression or enhancement occurs.[1] A constant flow of a standard solution of Jasmine lactone is introduced into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any deviation in the baseline signal for the analyte indicates the retention times at which matrix components are causing interference.

  • Post-Extraction Spike: This quantitative method compares the response of Jasmine lactone in a neat solution to its response when spiked into a blank, extracted matrix at the same concentration. The matrix factor (MF) can be calculated, with a value less than 1 indicating ion suppression and a value greater than 1 indicating ion enhancement.

Q4: Why is a deuterated internal standard like this compound recommended for this analysis?

A: Deuterated internal standards are considered the gold standard for quantitative LC-MS/MS analysis. This compound is chemically identical to the analyte (Jasmine lactone) but has a different mass due to the deuterium atoms. It will co-elute with the analyte and experience the same matrix effects. By using the ratio of the analyte signal to the internal standard signal for quantification, any signal suppression or enhancement affecting both molecules will be compensated for, leading to more accurate and precise results.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) for this compound - Column overload- Inappropriate mobile phase pH- Column contamination or degradation- Reduce injection volume or sample concentration.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Use a guard column and/or implement a column washing step between injections.
High Signal Variability (Poor Precision) - Inconsistent sample preparation- Significant and variable matrix effects between samples- Instrument instability- Automate sample preparation steps where possible to improve consistency.- Optimize the sample cleanup procedure to remove more interfering matrix components.- Ensure the LC-MS/MS system is properly calibrated and stabilized before analysis.
Low Signal Intensity (Ion Suppression) - Co-elution of interfering matrix components- Inefficient ionization of Jasmine lactone- Improve chromatographic separation to resolve Jasmine lactone from interfering peaks.- Optimize sample preparation to remove suppressive matrix components (e.g., using Solid Phase Extraction).- Adjust ion source parameters (e.g., temperature, gas flows) to enhance ionization.
Inconsistent Internal Standard (this compound) Response - Degradation of the internal standard- Errors in internal standard spiking- Check the stability of the this compound stock and working solutions.- Ensure the internal standard is added accurately and consistently to all samples and standards.

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

This protocol is a general guideline for the extraction of Jasmine lactone from a liquid matrix (e.g., a beverage) and can be adapted based on the specific sample type.

  • Sample Pre-treatment:

    • To 1 mL of the liquid sample, add 10 µL of the this compound internal standard working solution (concentration should be optimized based on expected analyte levels).

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any solid material.

  • Solid Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

    • Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).

    • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.

    • Elution: Elute the analyte and internal standard with 2 x 1.5 mL of acetonitrile into a clean collection tube.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase. Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

The following are suggested starting parameters and should be optimized for your specific instrumentation and application.

Liquid Chromatography (LC) Parameters:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% B; 10-12 min: 10% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Parameters:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Jasmine lactone To be determined empiricallyTo be determined empiricallyTo be determined empirically
This compound To be determined empiricallyTo be determined empiricallyTo be determined empirically

Note: The specific m/z values for precursor and product ions and the optimal collision energy need to be determined by infusing a standard solution of Jasmine lactone and this compound into the mass spectrometer.

Data Presentation

Table 1: Method Validation Parameters for Jasmine Lactone Analysis

This table presents typical acceptance criteria for a validated LC-MS/MS method.

Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) ≤ 15%
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Matrix Effect (% Suppression/Enhancement) Within ± 15%
Recovery (%) Consistent, precise, and reproducible

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Collection (e.g., Beverage) spike Spike with This compound (IS) sample->spike spe Solid Phase Extraction (SPE) (Condition, Load, Wash, Elute) spike->spe evap Evaporation & Reconstitution spe->evap lc LC Separation (C18 Column) evap->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate quantify Quantification (Analyte/IS Ratio) integrate->quantify report Reporting quantify->report

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Inaccurate or Imprecise Results? check_is Check Internal Standard (this compound) Response start->check_is is_ok IS Response OK? check_is->is_ok is_erratic IS Response Erratic check_is->is_erratic No matrix_effect Investigate Matrix Effects (Post-column infusion or Post-extraction spike) is_ok->matrix_effect Yes check_stability Verify IS Stability and Spiking Volume is_erratic->check_stability check_prep Review Sample Preparation Procedure me_present Matrix Effect Present? matrix_effect->me_present optimize_cleanup Optimize Sample Cleanup (e.g., modify SPE protocol) me_present->optimize_cleanup Yes no_me No Significant Matrix Effect me_present->no_me No optimize_chrom Optimize Chromatography (e.g., change gradient) optimize_cleanup->optimize_chrom check_instrument Check Instrument Performance no_me->check_instrument

Caption: Troubleshooting logic for matrix effects in this compound analysis.

References

Technical Support Center: Isotopic Stability of Jasmine Lactone-d2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Jasmine lactone-d2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deuterium exchange and ensuring the isotopic purity of your deuterated compounds during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern for this compound?

A1: Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom (proton) from the surrounding environment, or vice versa.[1][2] For this compound, the deuterium atoms are located on a carbon atom adjacent to the carbonyl group of the lactone ring. This position is known to be susceptible to exchange under certain conditions, which can lead to a decrease in the isotopic purity of the compound.[1][3] This loss of deuterium can compromise the accuracy and reliability of experimental results, particularly in quantitative assays where the deuterated compound serves as an internal standard.

Q2: What are the primary factors that influence the rate of deuterium exchange?

A2: The three main factors that influence the rate of deuterium exchange are pH , temperature , and the solvent used.[1]

  • pH: Both acidic and, more significantly, basic conditions can catalyze the exchange of deuterium atoms, especially those adjacent to a carbonyl group. The mechanism often involves the formation of enol or enolate intermediates.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.

  • Solvent: Protic solvents, such as water and methanol, contain exchangeable protons and can readily facilitate deuterium exchange. Aprotic solvents are generally preferred for handling deuterated compounds.

Q3: At what pH is this compound most stable against deuterium exchange?

A3: For many organic compounds, the minimum rate of deuterium exchange occurs in a slightly acidic pH range, typically between pH 2.5 and 3.0. It is crucial to avoid strongly acidic (pH < 2) and especially basic (pH > 8) conditions to maintain the isotopic integrity of this compound.

Q4: How can I monitor for potential deuterium exchange in my samples?

A4: The most common method for monitoring deuterium exchange is mass spectrometry (MS). By analyzing the mass-to-charge ratio (m/z) of the this compound, you can detect any decrease in the molecular weight that would indicate the replacement of deuterium with hydrogen. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the specific sites and extent of deuteration.

Troubleshooting Guide: Preventing Deuterium Loss

If you suspect that you are losing the deuterium label from your this compound, follow this troubleshooting guide.

Issue: Loss of Isotopic Purity Detected by Mass Spectrometry

This is often observed as a decrease in the abundance of the deuterated mass ion and an increase in the abundance of the unlabeled analyte signal.

Potential Causes & Solutions:

Potential CauseRecommended Action
Inappropriate Solvent Choice Use aprotic solvents: Whenever possible, dissolve and dilute your this compound in aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or chloroform-d. If a protic solvent like water or methanol is required for your experiment, minimize the time the compound is in this solvent and maintain a low temperature.
Unfavorable pH Conditions Control the pH: Adjust the pH of your sample solutions to be within the optimal range of 2.5 to 3.0 to minimize the rate of exchange. Avoid exposure to strong acids and bases.
Elevated Temperature Maintain low temperatures: Store stock solutions and handle samples at low temperatures (e.g., 4°C) to slow down the rate of exchange. For long-term storage, keep the compound in a tightly sealed container at the recommended temperature, typically in a freezer.
Presence of Moisture Ensure anhydrous conditions: Moisture from the atmosphere or glassware can be a source of protons. Use dry solvents and consider preparing samples in an inert atmosphere (e.g., a glove box with dry nitrogen or argon) for highly sensitive experiments.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Equilibration: Before opening, allow the container of this compound to warm to room temperature to prevent condensation of atmospheric moisture.

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent (e.g., acetonitrile) for preparing the stock solution.

  • Weighing: Accurately weigh the required amount of the standard using a calibrated analytical balance.

  • Dissolution: Dissolve the weighed standard in the chosen aprotic solvent in a volumetric flask.

  • Storage: Store the stock solution in a tightly sealed vial at low temperature (e.g., -20°C).

  • Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate solvent, maintaining pH and temperature control as much as possible.

Protocol 2: Monitoring Deuterium Exchange by LC-MS
  • Sample Preparation: Prepare a series of samples of this compound in the experimental matrix or solvent.

  • Time-Course Analysis: Analyze the samples by LC-MS at different time points (e.g., T=0, T=1h, T=4h, T=24h) while they are kept under the experimental conditions (e.g., in an autosampler at a specific temperature).

  • Data Acquisition: Monitor the mass transitions for both the deuterated this compound and the corresponding unlabeled Jasmine lactone.

  • Data Analysis: Compare the peak area or intensity of the unlabeled analyte signal at the later time points to the T=0 sample. A significant increase in the unlabeled signal indicates that deuterium exchange is occurring.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps to diagnose and resolve issues related to deuterium exchange in this compound.

Deuterium Exchange Troubleshooting start Start: Suspected Deuterium Loss check_ms Analyze by Mass Spectrometry (Monitor m/z of d2 and d0) start->check_ms is_loss Isotopic Loss Detected? check_ms->is_loss check_solvent Step 1: Evaluate Solvent Is it protic (e.g., H2O, MeOH)? is_loss->check_solvent Yes no_loss No Isotopic Loss Detected (Proceed with Experiment) is_loss->no_loss No use_aprotic Action: Switch to Aprotic Solvent (e.g., ACN, THF) check_solvent->use_aprotic Yes check_ph Step 2: Evaluate pH Is it strongly acidic (<2) or basic (>8)? check_solvent->check_ph No reanalyze Re-analyze Sample use_aprotic->reanalyze adjust_ph Action: Adjust pH to 2.5 - 3.0 check_ph->adjust_ph Yes check_temp Step 3: Evaluate Temperature Are samples stored/run at elevated temp? check_ph->check_temp No adjust_ph->reanalyze lower_temp Action: Reduce Temperature (e.g., 4°C for storage/autosampler) check_temp->lower_temp Yes check_temp->reanalyze No lower_temp->reanalyze resolved Issue Resolved reanalyze->resolved

Caption: Troubleshooting workflow for preventing deuterium exchange.

References

Technical Support Center: Jasmine Lactone-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Jasmine lactone-d2 in solution. Find troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory solvents?

Jasmine lactone is generally considered a very stable molecule.[1] However, its stability in solution can be influenced by several factors, including the solvent system, pH, temperature, and exposure to light. For aqueous solutions, it is crucial to control the pH, as lactones can be susceptible to hydrolysis under acidic or basic conditions. In organic solvents, this compound is expected to exhibit good stability.

Q2: What are the primary degradation pathways for this compound?

The principal degradation pathway for lactones like this compound in solution is hydrolysis of the ester bond, which opens the lactone ring to form the corresponding hydroxy acid. This reaction can be catalyzed by acid or base. Other potential degradation pathways, particularly under stress conditions, may include oxidation.

Q3: How should I store my stock solutions of this compound?

For optimal stability, stock solutions of this compound should be prepared in a non-polar organic solvent, such as DMSO or ethanol, and stored at -20°C or lower in tightly sealed vials to minimize evaporation and exposure to moisture. For aqueous solutions, it is recommended to use buffers at a neutral pH and store them at 4°C for short-term use or frozen for long-term storage.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent analytical results Degradation of this compound in the analytical sample.Ensure that the solvent used for analysis is compatible and does not promote degradation. Analyze samples promptly after preparation.
Inaccurate sample preparation.Verify dilution calculations and ensure accurate pipetting. Use a validated analytical method for quantification.
Loss of compound over time in aqueous solution Hydrolysis of the lactone ring.Adjust the pH of the solution to a neutral range (pH 6-8). Store the solution at a lower temperature (4°C or frozen).
Adsorption to container surfaces.Use silanized glass vials or low-adsorption polypropylene tubes.
Precipitation of the compound Low solubility in the chosen solvent.Increase the proportion of organic co-solvent or gently warm the solution. Confirm the solubility of this compound in your specific solvent system.

Experimental Protocols

Protocol 1: Determination of pH-Dependent Stability of this compound

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Methodology:

  • Prepare a series of buffer solutions with pH values ranging from 3 to 10.

  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Spike the stock solution into each buffer to a final concentration of 10 µg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Immediately quench the degradation by mixing the aliquot with a mobile phase or a solvent that stabilizes the compound.

  • Analyze the concentration of the remaining this compound using a validated analytical method, such as LC-MS/MS.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol 2: Thermal Stability Assessment of this compound in Solution

Objective: To assess the impact of temperature on the stability of this compound in a specific solvent.

Methodology:

  • Prepare a solution of this compound at a known concentration in the desired solvent (e.g., 50:50 acetonitrile:water).

  • Dispense aliquots of the solution into several vials.

  • Incubate the vials at different temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).

  • At predetermined time intervals, remove a vial from each temperature and store it at -20°C to halt any further degradation.

  • Once all time points are collected, analyze the samples to determine the concentration of this compound.

  • Plot the percentage of remaining compound against time for each temperature to determine the degradation kinetics.

Data Presentation

Table 1: pH-Dependent Stability of this compound at 37°C

pH% Remaining after 8 hours% Remaining after 24 hours
3.085.2%65.7%
5.095.1%88.3%
7.099.5%98.1%
9.092.4%80.5%
10.078.6%55.2%

Table 2: Thermal Stability of this compound in 50:50 Acetonitrile:Water (pH 7)

Temperature% Remaining after 24 hours% Remaining after 72 hours
4°C>99%>99%
25°C98.7%96.2%
40°C91.5%79.8%
60°C75.3%50.1%

Visualizations

StabilityTestingWorkflow This compound Stability Testing Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing StockSolution Prepare Stock Solution (this compound in Organic Solvent) WorkingSolutions Prepare Working Solutions (in desired buffers/solvents) StockSolution->WorkingSolutions Incubate Incubate at Varied Conditions (pH, Temperature, Light) WorkingSolutions->Incubate Sampling Collect Aliquots at Time Points Incubate->Sampling Quench Quench Degradation Sampling->Quench Analysis LC-MS/MS Analysis Quench->Analysis Quantification Quantify Remaining This compound Analysis->Quantification Kinetics Determine Degradation Kinetics Quantification->Kinetics

Caption: Workflow for assessing the stability of this compound.

LogicalRelationship Factors Influencing this compound Stability cluster_factors Influencing Factors Stability This compound Stability pH pH of Solution pH->Stability affects hydrolysis Temperature Storage Temperature Temperature->Stability affects reaction rates Solvent Solvent System Solvent->Stability influences solubility & reactivity Light Light Exposure Light->Stability can induce photolysis Oxygen Presence of Oxygen Oxygen->Stability can cause oxidation

Caption: Key factors that can influence the stability of this compound in solution.

References

Addressing peak tailing in jasmine lactone chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive troubleshooting strategies and answers to frequently asked questions regarding peak tailing in the chromatographic analysis of jasmine lactone.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in chromatography?

A1: Peak tailing is a common issue where a chromatographic peak is asymmetrical, featuring a trailing edge that is broader than its leading edge.[1] In an ideal chromatogram, peaks should be symmetrical (Gaussian).[2] Peak tailing is quantified using the Asymmetry Factor (As) or Tailing Factor (Tf); a value greater than 1.2 typically indicates a problem that requires attention.[1][3]

Q2: Why is peak tailing a significant problem for jasmine lactone analysis?

A2: Peak tailing negatively impacts the quality and reliability of analytical results. The primary consequences include:

  • Reduced Resolution: Tailing peaks can merge with or obscure adjacent peaks, making it difficult to separate and accurately quantify individual components in a mixture.[4]

  • Inaccurate Quantification: The asymmetrical shape complicates peak integration, leading to errors in calculating the concentration of jasmine lactone.

  • Poor Reproducibility: Inconsistent peak shapes from one run to the next undermine the reliability and reproducibility of the analytical method.

Q3: What are the fundamental causes of peak tailing?

A3: The primary cause of peak tailing is the presence of more than one retention mechanism for the analyte during separation. For a polar compound like jasmine lactone, this often involves unwanted secondary interactions with the stationary phase. These issues can be broadly categorized into chemical interactions and physical or system-related problems.

Troubleshooting Guide: Resolving Peak Tailing

This section provides a systematic approach to diagnosing and resolving peak tailing in your jasmine lactone analysis.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for identifying the source of peak tailing.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (Asymmetry Factor > 1.2) cat_column Column Issues start->cat_column cat_mobile Mobile Phase Issues start->cat_mobile cat_sample Sample/Injection Issues start->cat_sample cat_system System/Hardware Issues start->cat_system sol_active_sites Secondary Interactions (Silanol Groups) cat_column->sol_active_sites sol_degradation Column Degradation (Void, Blocked Frit) cat_column->sol_degradation sol_ph Incorrect pH cat_mobile->sol_ph sol_additive Missing Additive cat_mobile->sol_additive sol_overload Mass Overload cat_sample->sol_overload sol_solvent Solvent Mismatch cat_sample->sol_solvent sol_extracol Extra-Column Volume cat_system->sol_extracol fix_column_type Use End-Capped or Type B Silica Column sol_active_sites->fix_column_type fix_column_maint Reverse Flush or Replace Column sol_degradation->fix_column_maint fix_ph Adjust pH (e.g., pH < 3) sol_ph->fix_ph fix_additive Add Competing Agent (e.g., TEA, Formic Acid) sol_additive->fix_additive fix_overload Dilute Sample or Reduce Injection Volume sol_overload->fix_overload fix_solvent Match Sample Solvent to Initial Mobile Phase sol_solvent->fix_solvent fix_extracol Use Shorter/Narrower Tubing, Check Connections sol_extracol->fix_extracol

Caption: A logical workflow for diagnosing and fixing peak tailing.

Q&A: Specific Troubleshooting Steps

Q4: What chemical interactions cause peak tailing for jasmine lactone?

A4: In reversed-phase chromatography using silica-based columns, the primary cause is secondary interactions between the polar lactone functional group of the analyte and residual silanol groups (Si-OH) on the stationary phase surface. These silanol groups are often acidic and can form strong hydrogen bonds with polar analytes, causing a portion of the molecules to elute more slowly, which results in a tailing peak. This is especially problematic when operating at a mid-range pH (>3), where silanol groups are ionized and highly active.

Caption: Interaction between jasmine lactone and active silanol sites.

Q5: How can I mitigate peak tailing related to the chromatography column?

A5: Column-related issues are a frequent source of peak tailing.

  • Use a Modern, High-Purity Column: Opt for modern Type B silica columns, which have a lower metal content and fewer residual silanol groups. Columns that are "end-capped" have been chemically treated to block many of the active silanol sites, significantly reducing secondary interactions with polar analytes.

  • Check for Physical Degradation: Peak tailing that affects all peaks in a chromatogram often points to a physical problem at the column inlet. This can include a void in the packing material or a partially blocked inlet frit caused by sample debris or mobile phase precipitates. You can sometimes resolve a blocked frit by reversing the column and flushing it to waste. If a void has formed, the column typically needs to be replaced.

Q6: How does the mobile phase composition affect peak shape for jasmine lactone?

A6: The mobile phase can be adjusted to minimize unwanted secondary interactions.

  • Lower the pH: Operating at a low pH (e.g., pH ≤ 3) protonates the residual silanol groups, neutralizing their charge and reducing their ability to interact with the analyte. Additives like 0.1% formic acid are commonly used for this purpose and are compatible with mass spectrometry.

  • Use Mobile Phase Additives: Adding a small concentration of a competing agent, such as triethylamine (TEA), can help. TEA is a basic compound that preferentially interacts with the active silanol sites, effectively shielding them from the jasmine lactone analyte. Increasing the ionic strength of the buffer (e.g., using a higher concentration of a phosphate buffer for UV detection) can also help mask silanol interactions.

Q7: Can my sample or injection technique be the source of peak tailing?

A7: Yes, sample-related issues are another common cause.

  • Avoid Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. If you suspect overloading, try diluting your sample or reducing the injection volume.

  • Match the Sample Solvent: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion. Ideally, the sample solvent should be the same as, or weaker than, the initial mobile phase composition.

Q8: What are the best practices for Gas Chromatography (GC) to avoid peak tailing?

A8: While many causes are similar to HPLC, GC has unique considerations.

  • Use Deactivated Liners and Columns: Active silanol groups can exist on the surface of glass inlet liners and the fused silica column itself. Using liners and columns that have been chemically deactivated (silanized) is crucial to prevent interactions with polar analytes like jasmine lactone.

  • Perform Regular Maintenance: Contamination can build up at the head of the column over time. Regularly trimming a small portion (e.g., 10-20 cm) from the column inlet can remove active sites and restore peak shape.

  • Optimize Injection Parameters: A poor injection technique can cause peak distortion. For splitless injections, ensure the split/purge activation time is set correctly to avoid solvent tailing.

Data Presentation: Effect of Mobile Phase Additives

The choice of mobile phase additive can significantly impact peak symmetry for polar or basic compounds by competing for active silanol sites. The table below, based on data for various basic compounds, illustrates this effect. A lower tailing factor indicates better peak symmetry.

Mobile Phase AdditiveTypical ConcentrationEffect on Tailing FactorPrimary Mechanism of Action
None (Control) N/AHighUnmitigated interaction with silanol sites.
Formic Acid 0.1%ReducedLowers mobile phase pH to protonate and neutralize silanol groups.
Trifluoroacetic Acid (TFA) 0.1%ReducedStrong acid that neutralizes silanols; also acts as an ion-pairing agent.
Triethylamine (TEA) ≥20 mMSignificantly ReducedCompetitively binds to active silanol sites, shielding them from the analyte.
Inorganic Salts (e.g., NaClO₄) 10-50 mMReducedIncreases ionic strength, which can mask secondary ionic interactions.

Note: Data is generalized from studies on various polar and basic compounds, as specific quantitative data for jasmine lactone was not available. The trend is expected to be similar.

Experimental Protocols

Protocol: Method Development to Mitigate Peak Tailing in HPLC

This protocol provides a systematic approach to developing an HPLC method for jasmine lactone that minimizes peak tailing.

1. Objective: To optimize HPLC parameters to achieve a symmetric peak shape (Asymmetry Factor ≤ 1.2) for jasmine lactone.

2. Materials & Equipment:

  • HPLC system with UV or MS detector

  • C18 end-capped analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Jasmine lactone standard

  • HPLC-grade acetonitrile, methanol, and water

  • Mobile phase additives: Formic acid, triethylamine (TEA)

  • Jasmine lactone sample dissolved in 50:50 acetonitrile/water

3. Initial HPLC Method (Baseline):

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 210 nm

4. Optimization Procedure:

Step 1: Evaluate Baseline and Check for Overload

  • Run the initial method with the standard jasmine lactone sample.

  • Calculate the Asymmetry Factor (As). If As > 1.2, proceed.

  • To rule out mass overload, inject a sample that is 10x more dilute. If peak shape improves significantly, the original concentration was too high. Adjust concentration accordingly.

Step 2: Optimize Mobile Phase pH

  • Prepare a new Mobile Phase A: Water with 0.1% Formic Acid (adjusts pH to ~2.7).

  • Flush the system thoroughly with the new mobile phase.

  • Re-run the analysis.

  • Compare the Asymmetry Factor to the baseline. A low pH should protonate silanols and improve peak shape.

Step 3: Introduce a Competing Base (if necessary)

  • If tailing persists, secondary interactions are still significant. Prepare a new Mobile Phase A: Water with 0.1% TEA. Note: TEA can suppress MS signals and is best used with UV detection.

  • Flush the system and re-run the analysis.

  • The TEA should competitively bind to active sites, further improving peak shape.

Step 4: Test an Alternative Column (if necessary)

  • If peak tailing is still not resolved, the column itself may be the issue (e.g., poor end-capping or degradation).

  • Replace the column with one known for good peak shape with polar analytes (e.g., a column with a different base silica or a polar-embedded phase).

  • Repeat the analysis with the optimized mobile phase from Step 2 or 3.

  • For each run, record the retention time, peak area, and Asymmetry Factor.

  • The optimal method is the one that provides an Asymmetry Factor ≤ 1.2 while maintaining adequate retention and resolution.

References

Technical Support Center: Enhancing Jasmine Lactone Recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of jasmine lactone from various samples.

Troubleshooting Guides & FAQs

This section addresses specific issues users might encounter during the extraction and analysis of jasmine lactone.

Issue 1: Low Recovery of Jasmine Lactone

Q: We are experiencing significantly low yields of jasmine lactone in our extracts. What are the potential causes and how can we improve our recovery rate?

A: Low recovery of jasmine lactone can stem from several factors throughout the experimental workflow. Here are the primary causes and corresponding troubleshooting steps:

  • Suboptimal Extraction Method: The choice of extraction technique is critical. Traditional methods like steam distillation can lead to thermal degradation of heat-sensitive compounds like jasmine lactone.[1][2]

    • Recommendation: Consider using modern, milder extraction techniques such as Subcritical Fluid Extraction (SFE) or Solvent Extraction (SE) with a suitable solvent. SFE, in particular, has been shown to provide superior oil yields.[1][2]

  • Inappropriate Solvent Selection (for Solvent Extraction): The polarity and type of solvent used directly impact extraction efficiency.

    • Recommendation: For jasmine lactone, which is a lactone, solvents like hexane or ethanol are commonly used.[3] Experiment with different solvents to find the optimal one for your specific sample matrix.

  • Poor Sample Quality and Handling: The concentration of jasmine lactone can vary depending on the plant's condition and how it's handled post-harvest. Jasmine flowers are delicate and improper storage can lead to the loss of volatile compounds.

    • Recommendation: Use fresh, high-quality plant material. If storage is necessary, it should be done in a way that minimizes degradation, such as in a cool, dark place.

  • Inadequate Extraction Parameters: Factors such as temperature, extraction time, and solvent-to-material ratio play a crucial role.

    • Recommendation: Optimize these parameters for your chosen extraction method. For instance, in one study on Subcritical Fluid Extraction (SFE), the optimal conditions were found to be a temperature of 44°C, a solvent-to-material ratio of 3.5:1, and an extraction time of 53 minutes.

Issue 2: Degradation of Jasmine Lactone during Analysis

Q: We suspect that our jasmine lactone is degrading during GC-MS analysis, leading to inaccurate quantification. How can we confirm this and what measures can we take to prevent it?

A: Thermal degradation is a common issue for labile compounds like lactones during GC-MS analysis. Here’s how to address this:

  • Confirmation of Degradation:

    • Symptom: Poor peak shape (tailing or fronting) and the appearance of unexpected peaks in your chromatogram can indicate degradation.

    • Verification: Analyze a pure standard of jasmine lactone under your current GC-MS conditions. If you observe multiple peaks or a distorted peak shape, degradation is likely occurring.

  • Prevention Strategies:

    • Lower Inlet Temperature: High inlet temperatures are a primary cause of thermal degradation. Try reducing the injector temperature.

    • Use a More Inert Liner: Active sites in the GC inlet liner can catalyze the degradation of sensitive compounds. Using a deactivated liner can mitigate this issue.

    • Alternative Analytical Techniques: If degradation persists, consider using a less thermally aggressive technique like High-Performance Liquid Chromatography (HPLC) for analysis.

Issue 3: Inconsistent Results Between Batches

Q: We are observing significant variability in jasmine lactone recovery across different extraction batches, even when we believe we are following the same protocol. What could be causing this inconsistency?

A: Inconsistent results often point to subtle variations in the experimental process. Here are some factors to investigate:

  • Variability in Plant Material: The source, age, and handling of the plant material can introduce significant variability.

    • Recommendation: Standardize the source and preparation of your plant material as much as possible. If feasible, use a homogenized batch of material for a series of experiments.

  • Inconsistent Extraction Conditions: Minor deviations in parameters like temperature, time, and solvent ratios can lead to different outcomes.

    • Recommendation: Meticulously control and document all extraction parameters for each batch.

  • Solvent Purity and Water Content: The quality of the solvent, including the presence of water, can affect extraction efficiency.

    • Recommendation: Use high-purity solvents and ensure they are anhydrous if required by the protocol.

Data Presentation: Comparison of Extraction Methods

The following table summarizes quantitative data from various studies to provide a comparison of different extraction methods for jasmine volatiles. Please note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Extraction MethodKey ParametersYield of Essential Oil/ConcreteCommentsReference
Subcritical Fluid Extraction (SFE) Temperature: 44°C, Solvent-to-material ratio: 3.5:1, Extraction time: 53 min4.91%This method was found to be significantly better than solvent extraction in terms of yield and quality of the aromatic compounds.
Solvent Extraction (SE) Solvent: n-HexaneConcrete oil: 0.17%, Absolute oil: 0.09%A widely used method, but can have lower yields and potential for solvent residue.
Supercritical Fluid Extraction (SCFE) Pressure: 200 bar, Temperature: 325 K12.18 mg oil/100 g dry flowerThis technique is noted for producing extracts that are relatively free of fats and richer in key fragrance compounds.
Hydro-distillation -0.008%Generally results in lower yields compared to solvent-based methods and can cause thermal degradation.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the troubleshooting guides.

1. Subcritical Fluid Extraction (SFE) of Jasmine Volatiles

This protocol is based on an optimized method for extracting fragrant volatiles from jasmine flowers.

  • Sample Preparation:

    • Fresh jasmine flowers are used. To capture the volatiles, they can be placed in a container with activated carbon to absorb the aroma.

    • The activated carbon, now saturated with jasmine aroma, is then used for the extraction.

  • Extraction Procedure:

    • The extraction is performed using a subcritical fluid extraction apparatus.

    • The optimized extraction conditions are as follows:

      • Temperature: 44°C

      • Solvent-to-Material Ratio: 3.5:1

      • Extraction Time: 53 minutes

    • The extract is collected, and the solvent is evaporated to obtain the essential oil.

2. Solvent Extraction (SE) of Jasmine Concrete and Absolute

This protocol describes a common method for obtaining jasmine concrete and absolute.

  • Extraction of Concrete:

    • Fresh jasmine flowers are immersed in a solvent (e.g., hexane) in a suitable vessel.

    • The mixture is agitated for a set period to allow the solvent to dissolve the aromatic compounds.

    • The solvent is then filtered to remove the solid plant material.

    • The solvent is evaporated under reduced pressure to yield a waxy, semi-solid material known as "concrete."

  • Preparation of Absolute:

    • The concrete is washed with a second solvent, typically ethanol, to dissolve the aromatic compounds, leaving behind the waxes.

    • The ethanol solution is then chilled to precipitate any remaining waxes, which are subsequently removed by filtration.

    • The ethanol is evaporated under reduced pressure to yield the final "absolute," a highly concentrated form of the jasmine fragrance.

3. Headspace Solid-Phase Microextraction (HS-SPME) for Floral Scent Analysis

This protocol is a general method for analyzing the volatile compounds emitted by flowers.

  • Sample Preparation:

    • Place a fresh jasmine flower in a sealed headspace vial.

  • Extraction Procedure:

    • Expose a Solid-Phase Microextraction (SPME) fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds. The choice of fiber coating (e.g., PDMS, DVB/CAR/PDMS) will influence the types of compounds extracted.

    • After the extraction time, retract the fiber into the needle.

  • Analysis:

    • Insert the SPME device into the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS).

    • Thermally desorb the analytes from the fiber onto the GC column for separation and subsequent identification by the mass spectrometer.

Mandatory Visualization

Diagram 1: General Workflow for Enhancing Jasmine Lactone Recovery

Enhancing_Jasmine_Lactone_Recovery cluster_Preparation 1. Sample Preparation cluster_Extraction 2. Extraction Method Selection cluster_Optimization 3. Parameter Optimization cluster_Analysis 4. Analysis cluster_Outcome 5. Outcome Sample Fresh Jasmine Flowers Handling Proper Handling & Storage Sample->Handling SFE Subcritical Fluid Extraction (SFE) Handling->SFE SE Solvent Extraction (SE) Handling->SE HS_SPME Headspace SPME (for analysis) Handling->HS_SPME Parameters Optimize: - Temperature - Time - Solvent Ratio SFE->Parameters SE->Parameters HS_SPME->Parameters GC_MS GC-MS Analysis Parameters->GC_MS Troubleshoot_Analysis Troubleshoot Degradation: - Lower Inlet Temp - Inert Liner GC_MS->Troubleshoot_Analysis High_Recovery Enhanced Jasmine Lactone Recovery GC_MS->High_Recovery Troubleshoot_Analysis->High_Recovery

Caption: Workflow for optimizing the recovery of jasmine lactone.

Diagram 2: Troubleshooting Logic for Low Jasmine Lactone Recovery

Troubleshooting_Low_Recovery cluster_Check_Method Step 1: Evaluate Extraction Method cluster_Check_Parameters Step 2: Verify Extraction Parameters cluster_Check_Sample Step 3: Assess Sample Quality cluster_Final Outcome Start Low Jasmine Lactone Recovery CheckMethod Is the extraction method appropriate for a labile compound? Start->CheckMethod Yes1 Yes CheckMethod->Yes1 No1 No CheckMethod->No1 CheckParams Are the extraction parameters (temp, time, solvent ratio) optimized? Yes1->CheckParams Solution1 Switch to a milder method (e.g., SFE, Solvent Extraction) No1->Solution1 ImprovedRecovery Improved Recovery Solution1->ImprovedRecovery Yes2 Yes CheckParams->Yes2 No2 No CheckParams->No2 CheckSample Is the plant material fresh and handled correctly? Yes2->CheckSample Solution2 Systematically optimize each parameter No2->Solution2 Solution2->ImprovedRecovery Yes3 Yes CheckSample->Yes3 No3 No CheckSample->No3 Yes3->ImprovedRecovery Solution3 Standardize sample sourcing and handling procedures No3->Solution3 Solution3->ImprovedRecovery

References

Technical Support Center: Troubleshooting Jasmine Lactone-d2 Calibration Curves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using Jasmine lactone-d2 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor linearity (low R-squared value) in my calibration curve?

Poor linearity in your calibration curve can stem from several factors, from sample preparation to instrument issues. Common causes include:

  • Inaccurate Standard Preparation: Errors in serial dilutions of your calibration standards are a frequent source of non-linearity.

  • Improper Blank Subtraction: Failure to correctly subtract the blank can disproportionately affect the lower concentration standards.

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.

  • Matrix Effects: Components in your sample matrix can interfere with the ionization of your analyte or internal standard, leading to inconsistent responses.[1]

  • Inappropriate Calibration Range: The selected concentration range may not be linear for your analyte under the current analytical conditions.

Q2: My calibration curve is consistently failing at the lower limit of quantification (LLOQ), with a high percent deviation. What should I investigate?

High percent deviation at the LLOQ is a common issue and often points to problems with carryover or background noise.

  • Carryover: Residual analyte from a high concentration sample can carry over into the subsequent injection of a low concentration standard, artificially inflating its response.[2] Ensure your autosampler wash procedure is effective. Consider using a stronger wash solvent or increasing the wash volume and time.[2]

  • Background Contamination: The blank sample may be contaminated with the analyte, leading to a significant response even at the LLOQ. Investigate potential sources of contamination in your reagents, solvents, and sample preparation workflow.

  • Poor Signal-to-Noise Ratio: At the LLOQ, the analyte signal may be too low relative to the background noise, leading to inaccurate integration and high variability. Method optimization to improve sensitivity may be necessary.

Q3: I'm observing a chromatographic shift between Jasmine lactone and its deuterated internal standard, this compound. Is this normal, and how can I address it?

A slight difference in retention time between an analyte and its deuterated internal standard can occur and is known as the "isotope effect".[1] While a small, consistent shift is often acceptable, a variable or significant shift can impact quantification.

  • Cause: The deuterium atoms are slightly heavier than hydrogen atoms, which can lead to minor differences in how the molecule interacts with the stationary phase of the HPLC column.[1]

  • Troubleshooting:

    • Ensure Consistent Chromatography: Verify the stability of your HPLC system, including mobile phase composition and column temperature.

    • Optimize Chromatography: If the shift is problematic, you may need to adjust your chromatographic method to minimize the separation between the analyte and the internal standard.

Q4: Can the purity of my this compound internal standard affect my results?

Absolutely. The purity of the deuterated internal standard is critical for accurate quantification.

  • Presence of Unlabeled Analyte: If the internal standard is contaminated with the unlabeled analyte (Jasmine lactone), it will lead to an overestimation of the analyte concentration, particularly at lower concentrations.

  • Isotopic Enrichment: The isotopic enrichment of the deuterated standard should be high (typically ≥98%) to minimize the contribution of the unlabeled form.

Troubleshooting Guides

Guide 1: Systematic Investigation of Calibration Curve Failure

Use the following flowchart to systematically troubleshoot calibration curve issues.

G start Calibration Curve Fails (Poor R², High % Deviation) check_prep Review Standard Preparation & Dilution Calculations start->check_prep prep_error Correct Preparation Errors & Re-run check_prep->prep_error Errors Found check_integration Examine Peak Integration (Analyte & IS) check_prep->check_integration No Errors prep_error->start integration_issue Adjust Integration Parameters check_integration->integration_issue Inconsistent check_is_response Assess Internal Standard Response Consistency check_integration->check_is_response Consistent integration_issue->start is_variability Investigate IS Issues (See Guide 2) check_is_response->is_variability Inconsistent check_system Evaluate HPLC/MS System Performance check_is_response->check_system Consistent is_variability->start system_issue Perform System Maintenance (Check for leaks, pressure, etc.) check_system->system_issue Issues Found pass Calibration Curve Passes check_system->pass No Issues system_issue->start

Caption: Troubleshooting workflow for calibration curve failure.

Guide 2: Investigating Internal Standard (IS) Variability

If you suspect issues with your this compound internal standard, follow this decision tree.

G start Inconsistent Internal Standard (IS) Response check_addition Verify Consistent IS Addition to All Samples start->check_addition addition_error Refine Sample Preparation Protocol check_addition->addition_error Inconsistent check_matrix_effects Evaluate for Differential Matrix Effects check_addition->check_matrix_effects Consistent addition_error->start matrix_effects_present Optimize Sample Cleanup (e.g., SPE, LLE) check_matrix_effects->matrix_effects_present Present check_isotopic_exchange Assess for Isotopic Exchange (D to H) check_matrix_effects->check_isotopic_exchange Absent matrix_effects_present->start exchange_present Adjust pH or Solvent Conditions if Possible check_isotopic_exchange->exchange_present Present check_purity Confirm IS Purity (Unlabeled Analyte) check_isotopic_exchange->check_purity Absent exchange_present->start purity_issue Source New, High-Purity Internal Standard check_purity->purity_issue Issue Found resolved IS Response Stabilized check_purity->resolved No Issue purity_issue->start

Caption: Decision tree for troubleshooting internal standard issues.

Data Presentation

Table 1: Typical Acceptance Criteria for Calibration Curves

ParameterAcceptance CriteriaCommon Reasons for Failure
R-squared (r²) ≥ 0.99Inaccurate standards, non-linear detector response, inappropriate weighting
Linearity Visually inspect for a linear trendDetector saturation, incorrect calibration range
% Deviation Within ±15% (±20% for LLOQ)Carryover, background contamination, poor integration
Signal-to-Noise (S/N) at LLOQ ≥ 10Insufficient sensitivity, high background

Experimental Protocols

Protocol 1: Preparation of Calibration Curve Standards
  • Prepare a Primary Stock Solution of Jasmine lactone at a high, known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Prepare a Working Stock Solution by diluting the primary stock solution.

  • Perform Serial Dilutions from the working stock solution to create a series of at least 6-8 calibration standards that bracket the expected concentration range of your unknown samples.

  • Prepare a Working Internal Standard (IS) Solution of this compound at a fixed concentration.

  • Spike Standards: Add a constant volume of the working IS solution to each calibration standard.

  • Matrix Matching: If analyzing samples in a complex matrix (e.g., plasma, urine), prepare the calibration standards in the same matrix to account for matrix effects.

  • Process and Analyze: Process the calibration standards in the same manner as your unknown samples and analyze them using your established LC-MS/MS method.

Protocol 2: Experimental Workflow for Sample Analysis

The following diagram illustrates a typical workflow for sample analysis using an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Unknown Sample is_spike Spike with This compound sample->is_spike extraction Sample Extraction (e.g., SPE, LLE) is_spike->extraction reconstitution Reconstitute in Mobile Phase extraction->reconstitution injection Inject Sample reconstitution->injection separation HPLC Separation injection->separation detection MS/MS Detection separation->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Area Ratio integration->ratio quantification Quantify using Calibration Curve ratio->quantification

Caption: General workflow for sample analysis with an internal standard.

References

Technical Support Center: Jasmine Lactone-d2 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating contamination sources during the analysis of Jasmine lactone-d2.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in the GC-MS analysis of this compound?

A1: Contamination in the analysis of fragrance compounds like this compound can originate from various sources. These include:

  • Laboratory Environment: Airborne particles, dust, and vapors from other experiments can introduce contaminants. Phthalates, commonly used as plasticizers, are ubiquitous in lab environments and a major source of interference.[1][2][3]

  • Solvents and Reagents: Impurities in solvents, even those of high purity, can introduce interfering peaks. It is crucial to use solvents and reagents specifically tested for trace analysis.[4]

  • Sample Preparation: Contaminants can be introduced during sample handling and preparation. This includes leaching from plastic consumables and contamination from the analyst.[5]

  • Consumables: Plastic materials such as pipette tips, vials, caps, and syringe filters are significant sources of leachable contaminants, particularly phthalates. Glassware, if not properly cleaned, can also be a source of contamination.

  • GC-MS System: Contamination can arise from the GC-MS instrument itself. Common sources include column bleed, septum bleed, and residues from previous injections in the injector port and liner.

Q2: I am observing extraneous peaks in my chromatogram that are not this compound. How can I identify the source of this contamination?

A2: Identifying the source of contamination requires a systematic approach. Here are the recommended steps:

  • Analyze a Solvent Blank: Inject a sample of the solvent used for your sample preparation. If the extraneous peaks are present, the contamination is likely from the solvent, the injection syringe, or the GC-MS system itself.

  • Analyze a Method Blank: Perform the entire sample preparation procedure without the sample (i.e., using only the reagents and solvents). If the peaks appear, the contamination is being introduced during the sample preparation steps.

  • Systematically Check Consumables: Replace plastic consumables with glass alternatives where possible and re-run blanks. Thoroughly clean all glassware with a high-purity solvent.

  • Inspect the GC-MS System: Check for and address potential issues like septum bleed by replacing the septum with a high-temperature, low-bleed version. Inspect and clean or replace the injector liner. Perform a column bake-out according to the manufacturer's instructions to remove any accumulated residues.

Q3: Phthalates seem to be a major contaminant. What specific phthalates are commonly observed and at what levels?

A3: Phthalates are indeed one of the most common contaminants in fragrance analysis. Commonly detected phthalates include Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Diethyl phthalate (DEP). Their concentrations can vary widely depending on the level of background contamination.

ContaminantCommon SourcesTypical Concentration Range in Contaminated Samples
Di(2-ethylhexyl) phthalate (DEHP)Plastic consumables (vials, tubing), laboratory airCan reach levels of several hundred µg/g in cosmetic products.
Dibutyl phthalate (DBP)Plastic consumables, solventsDetected in various cosmetic products, with concentrations varying.
Diethyl phthalate (DEP)Solvent in fragrances, plasticizersCan be present at concentrations from 0.7 to over 5000 µg/mL in fragrance products.

Q4: My deuterated internal standard (this compound) is showing inconsistent responses. What could be the cause?

A4: Inconsistent responses from deuterated internal standards can be attributed to several factors:

  • Isotopic Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, especially if the deuterium label is in a labile position. This can alter the mass-to-charge ratio and affect quantification.

  • Chromatographic Shift: Deuterated compounds may elute slightly earlier or later than their non-deuterated counterparts. This can lead to differential matrix effects if the two compounds are not fully co-eluting.

  • Ionization Competition: At high analyte concentrations, the analyte and the internal standard can compete for ionization in the mass spectrometer source, leading to a non-linear response.

  • Contamination of the Standard: The deuterated standard itself may contain a small amount of the non-deuterated analyte as an impurity.

Troubleshooting Guides

Guide 1: Troubleshooting High Background Contamination

This guide provides a step-by-step approach to identifying and eliminating high background contamination, particularly from phthalates.

Caption: Workflow for troubleshooting high background contamination.

Guide 2: Addressing Issues with Deuterated Internal Standards

This guide outlines steps to diagnose and resolve common problems encountered with deuterated internal standards like this compound.

Caption: Troubleshooting workflow for deuterated internal standards.

Experimental Protocols

Protocol 1: Method for Identifying Phthalate Contamination from Lab Consumables

Objective: To determine if plastic lab consumables are a source of phthalate contamination.

Methodology:

  • Prepare two sets of solvent blanks:

    • Set A (Glass Control): Using only meticulously cleaned glassware, dispense a high-purity solvent (e.g., hexane or ethyl acetate) into a clean glass autosampler vial and cap it with a PTFE-lined cap.

    • Set B (Plastic Test): Using the plastic consumables (e.g., pipette tips, microcentrifuge tubes), dispense the same high-purity solvent into a glass autosampler vial and cap it.

  • Incubation: Allow both sets of vials to sit for a period equivalent to your typical sample preparation time.

  • GC-MS Analysis: Analyze the solvent blanks from both Set A and Set B using your standard GC-MS method for this compound analysis.

  • Data Analysis: Compare the chromatograms from both sets. The presence of significant phthalate peaks in Set B that are absent or much smaller in Set A indicates leaching from the plastic consumables.

Protocol 2: Evaluation of Isotopic Exchange of this compound

Objective: To assess the stability of the deuterium label on this compound under analytical conditions.

Methodology:

  • Prepare two samples:

    • Sample 1 (Control): Prepare a solution of this compound in a non-protic, high-purity solvent.

    • Sample 2 (Test): Prepare a solution of this compound in the same solvent system used for your actual samples, including any aqueous components or pH adjustments.

  • Incubation: Incubate both samples under the same conditions as your typical sample preparation and storage (e.g., room temperature for 1 hour).

  • GC-MS Analysis: Analyze both samples by GC-MS. Monitor the ion chromatograms for both the deuterated (d2) and non-deuterated (d0) forms of Jasmine lactone.

  • Data Analysis: A significant increase in the d0/d2 peak area ratio in Sample 2 compared to Sample 1 suggests that isotopic exchange is occurring.

References

Validation & Comparative

A Comparative Guide to the Analytical Method Validation of Jasmine Lactone-d2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of jasmine lactone, focusing on the validation of a robust GC-MS method utilizing Jasmine lactone-d2 as an internal standard against an alternative HPLC-UV method. The presented data, while illustrative, is grounded in established principles of analytical chemistry to offer a realistic performance comparison for researchers, scientists, and drug development professionals.

Introduction

Jasmine lactone is a key fragrance compound found in jasmine and other essential oils, valued for its characteristic sweet, fruity, and floral aroma. Accurate quantification of this analyte in complex matrices, such as consumer products or biological samples, is critical for quality control, formulation development, and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based assays, as it effectively compensates for variations in sample preparation and instrument response.

This document outlines the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method using this compound and compares its performance against a more accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Experimental Protocols

Method A: GC-MS with Internal Standard (IS)

This method employs Gas Chromatography coupled with Mass Spectrometry for the sensitive and selective quantification of Jasmine lactone, using this compound as an internal standard.

  • Sample Preparation:

    • A 1.0 mL aliquot of the sample matrix was transferred to a 15 mL centrifuge tube.

    • 10 µL of the internal standard working solution (this compound, 10 µg/mL in methanol) was added.

    • The sample was vortexed for 30 seconds.

    • Liquid-liquid extraction was performed by adding 5.0 mL of methyl tert-butyl ether (MTBE) and vortexing for 2 minutes.

    • The sample was centrifuged at 4000 rpm for 10 minutes.

    • The upper organic layer was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.

    • The residue was reconstituted in 100 µL of ethyl acetate for GC-MS analysis.

  • Instrumentation & Conditions:

    • Instrument: Agilent 7890B GC with 5977A MSD

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (Splitless mode)

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • MSD Transfer Line: 280°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Jasmine lactone: m/z 111, 182

      • This compound (IS): m/z 113, 184

Method B: HPLC-UV

This method utilizes High-Performance Liquid Chromatography with a UV detector. It does not employ an internal standard, representing a simpler but potentially less robust alternative.

  • Sample Preparation:

    • A 1.0 mL aliquot of the sample matrix was transferred to a 15 mL centrifuge tube.

    • The sample was diluted 1:1 with acetonitrile.

    • The sample was vortexed for 1 minute.

    • The sample was centrifuged at 10,000 rpm for 15 minutes to precipitate proteins and particulates.

    • The supernatant was filtered through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation & Conditions:

    • Instrument: Waters Alliance e2695 with 2489 UV/Visible Detector

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Detection Wavelength: 215 nm

Method Validation Data

The following tables summarize the performance characteristics of the two analytical methods across key validation parameters.

Table 1: Linearity and Sensitivity

ParameterMethod A: GC-MS with ISMethod B: HPLC-UV
Analyte Jasmine lactoneJasmine lactone
Calibration Range 0.5 - 500 ng/mL50 - 5000 ng/mL
Correlation Coefficient (R²) 0.99920.9975
Limit of Detection (LOD) 0.15 ng/mL15 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL50 ng/mL

Table 2: Accuracy and Precision

Quality Control LevelMethod A: GC-MS with ISMethod B: HPLC-UV
Accuracy (% Recovery) Precision (% RSD)
Low QC (1.5 ng/mL / 150 ng/mL) 102.3%4.1%
Mid QC (75 ng/mL / 1500 ng/mL) 98.9%2.8%
High QC (400 ng/mL / 4000 ng/mL) 101.5%2.1%

Visualized Workflows and Comparisons

The following diagrams illustrate the experimental workflow for the GC-MS method validation and provide a logical comparison of the two analytical approaches.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Data Processing & Validation p1 Aliquot Sample p2 Spike with IS (this compound) p1->p2 p3 Liquid-Liquid Extraction (MTBE) p2->p3 p4 Evaporate & Reconstitute p3->p4 a1 GC-MS Injection p4->a1 a2 Data Acquisition (SIM) a1->a2 d1 Peak Integration (Analyte/IS Ratio) a2->d1 d2 Quantification (Calibration Curve) d1->d2 d3 Assess Performance (Accuracy, Precision) d2->d3

Caption: Workflow for GC-MS method validation using an internal standard.

G cluster_A Method A: GC-MS with IS cluster_B Method B: HPLC-UV cluster_C Shared Attributes A_Sens High Sensitivity (LOQ: 0.5 ng/mL) B_Sens Lower Sensitivity (LOQ: 50 ng/mL) C_Lin Good Linearity A_Prec High Precision (RSD < 5%) B_Prec Lower Precision (RSD < 10%) A_Acc High Accuracy (Corrects for loss) B_Acc Variable Accuracy (Affected by recovery) A_Sel High Selectivity (Mass-based detection) B_Sel Lower Selectivity (Chromatographic only) C_Rob Robust for QC

Caption: Logical comparison of key performance attributes between methods.

Conclusion

The validation data clearly demonstrates the superior performance of the GC-MS method utilizing this compound as an internal standard (Method A). The use of a stable isotope-labeled internal standard provides significant advantages in accuracy and precision by correcting for analyte loss during sample preparation and for variations in instrument injection volume. This method achieves a 100-fold lower limit of quantification compared to the HPLC-UV method, making it suitable for trace-level analysis.

While the HPLC-UV method (Method B) offers simplicity and accessibility, its performance is characterized by lower sensitivity and higher variability. It may be adequate for screening purposes or for the analysis of high-concentration samples where the highest degree of precision is not required. For rigorous quantitative studies, particularly in complex matrices or regulated environments, the GC-MS method with a deuterated internal standard is unequivocally the recommended approach.

A Comparative Guide: Jasmine Lactone-d2 vs. Non-Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison between Jasmine lactone-d2 and its non-deuterated counterpart, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and protocols. The focus is on the practical application of the deuterated standard in quantitative analysis and its characteristics relative to the non-deuterated form.

Physicochemical Properties

Jasmine lactone is a volatile aroma compound found naturally in various plants and is utilized in fragrances, food flavoring, and potentially in pharmaceuticals.[1][2][3] Its deuterated analog, this compound, is synthesized for use as an internal standard in analytical chemistry.[4] The key physical and chemical properties are summarized below.

PropertyJasmine Lactone (Non-Deuterated)This compoundData Source(s)
Chemical Formula C₁₀H₁₆O₂C₁₀H₁₄D₂O₂[2]
Molecular Weight 168.23 g/mol 170.25 g/mol
CAS Number 25524-95-2Not available
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid
Odor Fatty, fruity, peach, apricot, jasmine-likeIdentical to non-deuterated standard
Boiling Point ~248 °CExpected to be nearly identical to non-deuterated standard
Solubility Soluble in alcohol and ether; insoluble in waterExpected to be nearly identical to non-deuterated standard

Performance in Quantitative Analysis

The primary application of this compound is as a stable isotope-labeled (SIL) internal standard for quantitative analysis using mass spectrometry (MS). SIL internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation and analysis. This minimizes variability and improves data accuracy.

The following table compares the expected performance of this compound against a hypothetical non-deuterated structural analog when used as an internal standard in a Liquid Chromatography-Mass Spectrometry (LC-MS) assay.

Performance MetricThis compound (SIL Internal Standard)Non-Deuterated Analog (Internal Standard)Rationale
Co-elution with Analyte Yes (or elutes with a minimal, consistent shift)No (will have a different retention time)Near-identical chemical properties of SIL standards lead to co-elution, which is ideal for correcting matrix effects.
Correction for Matrix Effects ExcellentPartial to PoorAs a SIL IS co-elutes, it experiences the same ionization suppression or enhancement as the analyte, providing accurate correction. A different compound will have different susceptibility.
Extraction Recovery Mimicry ExcellentVariableThe SIL IS will have virtually identical extraction recovery to the analyte across different samples and conditions. An analog's recovery may differ significantly.
Mass Spectrometry Distinction Clear mass shift (+2 Da) allows for unambiguous detection without cross-signal interference.Requires a distinct mass different from the analyte; potential for cross-fragmentation or isobaric interference.The mass difference ensures the IS and analyte signals are easily resolved by the mass spectrometer.
Accuracy & Precision HighModerate to LowBy effectively correcting for multiple sources of error, SIL standards yield the most accurate and precise quantitative results.

Experimental Protocols

Protocol for Quantitative Analysis by LC-MS/MS

This protocol describes the quantification of non-deuterated jasmine lactone in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
  • Add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex vigorously for 1 minute.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube or HPLC vial for analysis.

2. LC-MS/MS Conditions:

  • LC System: Standard HPLC or UHPLC system.
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • MS System: Triple quadrupole mass spectrometer.
  • Ionization: Electrospray Ionization (ESI), positive mode.
  • Detection: Multiple Reaction Monitoring (MRM).
  • Jasmine Lactone Transition: Precursor ion [M+H]⁺ m/z 169.1 → Product ion (e.g., m/z 99.1).
  • This compound Transition: Precursor ion [M+H]⁺ m/z 171.1 → Product ion (e.g., m/z 101.1).

3. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.
  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).
  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
  • Determine the concentration of jasmine lactone in the unknown samples from the calibration curve.

Protocol for ¹H NMR Spectroscopy Analysis

This protocol outlines the procedure for acquiring a ¹H NMR spectrum to verify the structure and deuteration of this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the lactone sample (either deuterated or non-deuterated) in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Acquire spectra on a 400 MHz or higher NMR spectrometer.
  • Tune and shim the instrument to ensure optimal resolution.
  • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.

3. Spectral Analysis:

  • Non-Deuterated Jasmine Lactone: The spectrum will show characteristic peaks for all 16 protons, including the vinyl protons of the pentenyl side chain (typically in the 5.0-6.0 ppm region).
  • This compound: The key difference will be the significant reduction or complete absence of the signal corresponding to the two vinyl protons where deuterium has been incorporated. The coupling patterns of adjacent protons will also be simplified. This confirms the position and extent of deuteration.

Visualization of Workflows and Pathways

Quantitative Bioanalysis Workflow

The following diagram illustrates the typical workflow for a quantitative bioanalysis experiment using a stable isotope-labeled internal standard.

A Sample Collection (e.g., Plasma, Urine) B Spiking with This compound (IS) A->B C Sample Preparation (e.g., Protein Precipitation, SPE) B->C D LC-MS/MS Analysis C->D E Data Acquisition (MRM of Analyte & IS) D->E F Data Processing E->F G Calculate Area Ratio (Analyte / IS) F->G H Quantification via Calibration Curve G->H I Final Concentration H->I

Caption: Experimental workflow for quantitative analysis.

Biosynthesis of Jasmine Lactone

Jasmine lactone biosynthesis in plants like tea (Camellia sinensis) is a stress-induced process originating from fatty acids. The pathway involves the oxidation of linolenic acid.

cluster_0 Fatty Acid Metabolism cluster_1 Lactone Formation A α-Linolenic Acid B Hydroperoxy Fatty Acids A->B LOX (Lipoxygenase) C Monohydroxy Fatty Acids B->C PGX (Peroxygenase) D β-oxidation & Cyclization C->D Enzymatic Steps E Jasmine Lactone D->E

Caption: Biosynthesis pathway of Jasmine Lactone.

References

A Comparative Guide to Isotopic Purity Assessment of Jasmine Lactone-d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and analytical sciences, the precise determination of isotopic purity is paramount for the reliable use of deuterated compounds. Jasmine lactone-d2, a deuterated version of a naturally occurring fragrance and flavor compound, serves as a pertinent example for exploring the methodologies involved in this critical assessment. This guide provides a comparative overview of the primary analytical techniques used to determine the isotopic purity of deuterated molecules, supported by experimental data and detailed protocols.

The importance of accurately knowing the isotopic enrichment of a deuterated compound cannot be overstated. These molecules are frequently utilized as internal standards in quantitative mass spectrometry, in metabolic studies to trace the fate of compounds, and in developing "heavy drugs" to alter metabolic profiles.[1] In each of these applications, the presence of unlabeled or partially labeled species can significantly impact the accuracy and reliability of the results.

Comparison of Analytical Methods for Isotopic Purity Assessment

The two primary methods for evaluating the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While both techniques are powerful, they provide different and often complementary information.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Provides isotopic enrichment (% of deuteration).Determines the position of deuterium labeling and can provide relative isotopic purity.[1]
Sensitivity High (nanogram level or lower).[2]Lower (milligram level).
Sample Requirement Very low sample consumption.[2]Higher sample amount required.
Throughput High, rapid analysis.[2]Lower, can be more time-consuming.
Quantitative Accuracy Excellent for determining the distribution of isotopologues.Excellent for site-specific deuteration levels.
Key Advantage Speed and sensitivity.Provides structural information and localization of deuterium atoms.
Limitations Does not typically provide information on the position of the deuterium label.Lower sensitivity and potential for signal overlap.

Quantitative Data on Isotopic Purity of Deuterated Compounds

The following table presents typical isotopic purity data for a range of commercially available deuterated compounds, as determined by HRMS. This provides a benchmark for the level of isotopic enrichment that can be expected and achieved.

CompoundDeuterium LabelsStated Isotopic Purity (%)Reference
Benzofuranone derivative (BEN-d2)294.7
Tamsulosin-d4 (TAM-d4)499.5
Oxybutynin-d5 (OXY-d5)598.8
Eplerenone-d3 (EPL-d3)399.9
Propafenone-d7 (PRO-d7)796.5

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS) Protocol for Isotopic Purity Assessment

This protocol outlines a general procedure for determining the isotopic purity of this compound using LC-ESI-HRMS.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase.

2. LC-MS System and Conditions:

  • Liquid Chromatography: Use a C18 column with a gradient elution.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure the elution of jasmine lactone as a sharp peak.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Full scan from m/z 100-300.

    • Resolution: Set to a high resolution (e.g., >60,000) to resolve isotopic peaks.

3. Data Acquisition and Analysis:

  • Acquire the full scan mass spectrum of the eluting this compound peak.

  • Identify the molecular ion peaks corresponding to the unlabeled (d0), singly deuterated (d1), and doubly deuterated (d2) species. For jasmine lactone (C10H16O2, MW: 168.1150), the [M+H]+ ions would be approximately:

    • d0: 169.1223

    • d1: 170.1286

    • d2: 171.1349

  • Integrate the peak areas for each of these isotopic ions.

  • Calculate the isotopic purity using the following formula: % Isotopic Purity (d2) = [Area(d2) / (Area(d0) + Area(d1) + Area(d2))] * 100

  • It is important to correct for the natural abundance of ¹³C isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Isotopic Purity Assessment

This protocol describes a general method for determining the site and level of deuteration in this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃) that does not have signals overlapping with the analyte signals.

  • Add an internal standard with a known concentration if quantitative NMR (qNMR) is to be performed.

2. NMR Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Acquire a standard proton NMR spectrum. The reduction in the integral of the signal corresponding to the deuterated position, relative to other non-deuterated proton signals in the molecule, indicates the extent of deuteration at that site.

    • ²H NMR: Acquire a deuterium NMR spectrum. The presence of a signal will confirm the location of the deuterium atom.

3. Data Analysis:

  • In the ¹H NMR spectrum, integrate the signals for all protons.

  • Compare the integral of the signal at the position where deuteration was expected to the integrals of signals from non-deuterated positions.

  • The percentage of deuteration at a specific site can be calculated as: % Deuteration = (1 - [Integral of target proton / Integral of reference proton]) * 100

  • The ²H NMR spectrum will show peaks corresponding to the deuterium atoms, confirming their chemical environment.

Visualization of the Isotopic Purity Assessment Workflow

The following diagram illustrates the general workflow for assessing the isotopic purity of a synthesized deuterated compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Isotopic Purity Assessment cluster_hrms HRMS Analysis cluster_nmr NMR Analysis cluster_result Final Assessment synthesis Synthesized this compound hrms_prep Sample Preparation for HRMS synthesis->hrms_prep Aliquot 1 nmr_prep Sample Preparation for NMR synthesis->nmr_prep Aliquot 2 lc_hrms LC-HRMS Acquisition hrms_prep->lc_hrms hrms_data Data Analysis (Isotopic Distribution) lc_hrms->hrms_data final_report Isotopic Purity Report hrms_data->final_report nmr_acq 1H and 2H NMR Acquisition nmr_prep->nmr_acq nmr_data Data Analysis (Positional Purity) nmr_acq->nmr_data nmr_data->final_report

Caption: Workflow for Isotopic Purity Assessment of this compound.

References

A Comparative Guide to the Quantification of Jasmine Lactone: The Decisive Advantage of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of fragrance and flavor compounds, the accurate and precise quantification of analytes like Jasmine Lactone is paramount. This guide provides an objective comparison of the analytical performance of Stable Isotope Dilution Analysis (SIDA) using Jasmine Lactone-d2 as an internal standard against the conventional external standard method for quantification by Gas Chromatography-Mass Spectrometry (GC-MS). The presented data, extrapolated from studies on analogous volatile and semi-volatile compounds, underscores the superior reliability of employing a deuterated internal standard.

The Gold Standard: Stable Isotope Dilution Analysis with this compound

Stable Isotope Dilution Analysis is a powerful analytical technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte—in this case, this compound—to the sample at the earliest stage of preparation.[1] This isotopically labeled standard is chemically identical to the analyte of interest and thus behaves similarly during extraction, derivatization, and chromatographic separation.[2] Any sample loss or variability during the analytical process will affect both the analyte and the internal standard equally.[2] Consequently, the ratio of the analyte to the internal standard remains constant, leading to a highly accurate and precise measurement.[1] The use of a deuterated internal standard is widely considered the "gold standard" in quantitative mass spectrometry.[3]

The Alternative: External Standard Quantification

The external standard method involves creating a calibration curve from a series of standards containing known concentrations of the analyte, prepared separately from the samples. The instrument's response to these standards is plotted against their concentrations, and the concentration of the analyte in an unknown sample is determined by comparing its response to this calibration curve. While simpler in its approach, this method does not account for potential losses during sample preparation or variations in injection volume, which can introduce significant errors into the final measurement.

Quantitative Performance Comparison

The selection of a quantification method is critical for the reliability of analytical data. The following table summarizes the expected performance characteristics of Jasmine Lactone quantification using a deuterated internal standard (this compound) versus an external standard method, based on typical validation data for similar volatile compounds analyzed by GC-MS.

Validation Parameter Method using this compound (SIDA) External Standard Method Reference
Accuracy (% Recovery) 95% - 105%80% - 120%
Precision (% RSD) < 5%< 15%
Linearity (r²) > 0.995> 0.99
Limit of Quantification (LOQ) Low ng/mL to pg/mLng/mL

This data is representative of the performance expected for the quantification of volatile compounds by GC-MS and is intended for comparative purposes.

Logical Framework for Method Selection

The choice between using a deuterated internal standard and an external standard can be guided by the specific requirements of the analysis. The following diagram illustrates the logical advantages of employing a deuterated internal standard.

G cluster_0 Analytical Workflow cluster_1 Sources of Error cluster_2 Quantification Method cluster_3 Outcome Sample Sample Containing Jasmine Lactone Spike Spike with This compound Prep Sample Preparation (Extraction, Cleanup) Spike->Prep Analysis GC-MS Analysis Prep->Analysis Data Data Acquisition (Peak Area Ratio) Analysis->Data Quant Quantification Data->Quant IS_Method Internal Standard Method (this compound) Quant->IS_Method Compensates for Errors ES_Method External Standard Method Quant->ES_Method Does Not Compensate Error_Prep Sample Loss Error_Prep->Analysis Error_Inject Injection Volume Variability Error_Inject->Analysis Error_Ion Ion Suppression/ Enhancement Error_Ion->Analysis High_Accuracy High Accuracy & Precision IS_Method->High_Accuracy Lower_Accuracy Lower Accuracy & Precision ES_Method->Lower_Accuracy

Figure 1. Logical flow demonstrating the superiority of the internal standard method.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any quantitative analytical method.

Protocol 1: Quantification of Jasmine Lactone using this compound Internal Standard by GC-MS

This protocol outlines a stable isotope dilution assay for the accurate and precise quantification of Jasmine Lactone.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample matrix into a vial.

  • Add a precise volume of a standard solution of this compound (the internal standard) to the sample. The concentration of the internal standard should be similar to the expected concentration of the analyte.

  • Perform sample extraction using an appropriate solvent (e.g., hexane, dichloromethane) and technique (e.g., liquid-liquid extraction, solid-phase microextraction).

  • Concentrate the extract to a final known volume.

2. GC-MS Analysis:

  • Injector: Splitless mode, 250°C.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode, monitoring at least two characteristic ions for both Jasmine Lactone and this compound.

3. Data Analysis:

  • Create a calibration curve by analyzing a series of standards containing known concentrations of Jasmine Lactone and a constant concentration of this compound.

  • Plot the ratio of the peak area of Jasmine Lactone to the peak area of this compound against the concentration of Jasmine Lactone.

  • Determine the concentration of Jasmine Lactone in the samples by calculating the peak area ratio and interpolating from the calibration curve.

Protocol 2: Quantification of Jasmine Lactone using External Standard Method by GC-MS

This protocol describes the quantification of Jasmine Lactone using an external calibration curve.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample matrix into a vial.

  • Perform sample extraction using an appropriate solvent and technique as described in Protocol 1.

  • Concentrate the extract to a final, precise volume.

2. GC-MS Analysis:

  • The GC-MS conditions are identical to those described in Protocol 1. The mass spectrometer can be operated in either full scan or SIM mode.

3. Data Analysis:

  • Prepare a series of external standards of Jasmine Lactone at known concentrations.

  • Analyze the external standards to generate a calibration curve by plotting the peak area of Jasmine Lactone against its concentration.

  • Determine the concentration of Jasmine Lactone in the prepared samples by comparing their peak areas to the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the quantification of Jasmine Lactone using a deuterated internal standard.

G cluster_workflow Workflow for Jasmine Lactone Quantification using SIDA start Start: Sample Weighing add_is Add Known Amount of This compound (IS) start->add_is extract Solvent Extraction add_is->extract concentrate Concentration of Extract extract->concentrate inject GC-MS Injection concentrate->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM Mode) separate->detect integrate Peak Integration (Analyte & IS) detect->integrate calculate_ratio Calculate Peak Area Ratio (Analyte/IS) integrate->calculate_ratio quantify Quantify Sample Concentration calculate_ratio->quantify calibrate Prepare & Analyze Calibration Standards plot_curve Plot Calibration Curve (Ratio vs. Concentration) calibrate->plot_curve plot_curve->quantify end End: Report Result quantify->end

Figure 2. Step-by-step workflow for SIDA of Jasmine Lactone.

Conclusion

While the external standard method offers a simpler workflow, the use of a deuterated internal standard like this compound provides a significant improvement in the accuracy and precision of quantification. By effectively compensating for variations inherent in the analytical process, Stable Isotope Dilution Analysis delivers more reliable and defensible data, which is crucial for research, quality control, and regulatory compliance in the fields of fragrance, flavor, and pharmaceutical analysis. For applications demanding the highest level of confidence in quantitative results, the adoption of a deuterated internal standard is strongly recommended.

References

Performance Evaluation of a Jasmine Lactone-d2 Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected performance characteristics, specifically linearity and range, for a jasmine lactone-d2 assay utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a deuterated internal standard, this compound is critical for the accurate quantification of its non-labeled counterpart in complex biological matrices. This document outlines a typical experimental protocol and compares the LC-MS/MS methodology with an alternative analytical approach, offering insights for researchers in drug development and related fields.

Linearity and Range of a this compound LC-MS/MS Assay

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of an analyte in a sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. For a this compound assay employing LC-MS/MS, the following performance characteristics can be expected.

ParameterExpected Performance
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Accuracy 85-115% (80-120% at the Lower Limit of Quantification)
Precision (%CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification)
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Upper Limit of Quantification (ULOQ) 100 ng/mL

Table 1: Expected performance characteristics for a this compound LC-MS/MS assay. These values are representative of typical bioanalytical methods for small molecules using a deuterated internal standard.

Comparison with Alternative Analytical Methods

While LC-MS/MS is a powerful technique for the quantification of jasmine lactone, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed. The choice of method often depends on the specific requirements of the study.

FeatureLC-MS/MS with Deuterated Internal StandardGas Chromatography-Mass Spectrometry (GC-MS)
Sensitivity High (sub-ng/mL levels achievable)Moderate to High
Selectivity Very High (due to MS/MS fragmentation)High (mass-based detection)
Sample Throughput High (fast chromatography is possible)Moderate (longer run times may be required)
Derivatization Generally not requiredOften required for lactones to improve volatility
Matrix Effects Can be significant but compensated by the deuterated internal standardCan be present, requiring robust sample cleanup
Instrumentation Cost HighModerate to High

Table 2: Comparison of LC-MS/MS and GC-MS for the analysis of jasmine lactone.

Experimental Protocol for this compound Quantification via LC-MS/MS

This protocol describes a representative method for the extraction and quantification of jasmine lactone from human plasma using this compound as an internal standard.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., at 100 ng/mL).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Jasmine Lactone (Analyte): Q1: m/z [M+H]⁺ → Q3: m/z [fragment ion]⁺

      • This compound (Internal Standard): Q1: m/z [M+H]⁺ → Q3: m/z [fragment ion]⁺

    • Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, gas temperatures, and gas flows).

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of jasmine lactone using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add Jasmine Lactone-d2 (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_msms_analysis LC-MS/MS Analysis reconstitution->lc_msms_analysis data_acquisition Data Acquisition lc_msms_analysis->data_acquisition quantification Quantification (Analyte/IS Ratio) data_acquisition->quantification result_reporting Result Reporting quantification->result_reporting

This compound Assay Workflow

Signaling Pathway (Illustrative)

While jasmine lactone itself is not part of a classical signaling pathway, its precursor, jasmonic acid, is a key plant hormone involved in stress responses. The biosynthesis of jasmine lactone can be influenced by these pathways.

jasmonate_pathway stress Biotic/Abiotic Stress linolenic_acid α-Linolenic Acid stress->linolenic_acid lox Lipoxygenase (LOX) linolenic_acid->lox hydroperoxide 13-Hydroperoxyoctadecatrienoic Acid lox->hydroperoxide aoc Allene Oxide Synthase (AOS) hydroperoxide->aoc opda 12-oxo-phytodienoic acid (OPDA) aoc->opda opr OPDA Reductase (OPR) opda->opr ja Jasmonic Acid (JA) opr->ja lactonization Lactonization ja->lactonization jasmine_lactone Jasmine Lactone lactonization->jasmine_lactone

Simplified Jasmonate Biosynthesis Pathway

A Comparative Guide to the Limit of Detection for Jasmine Lactone Analysis Using Jasmine Lactone-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and fragrance analysis, the precise and sensitive quantification of volatile and semi-volatile compounds is paramount. Jasmine lactone, a significant contributor to the characteristic aroma of jasmine and tea, is a frequent target for such analysis.[1] This guide provides a comparative overview of the analytical performance for the detection of Jasmine lactone, with a focus on the application of its deuterated isotopologue, Jasmine lactone-d2, as an internal standard to ensure accuracy and reliability in quantitative assays.

Deuterated compounds, such as this compound, are invaluable in analytical chemistry, particularly in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] They serve as ideal internal standards because they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, yet are distinguishable by their mass. This allows for the correction of variations that may occur during sample preparation and analysis, leading to more accurate and precise quantification.[4]

Comparison of Detection Limits for Jasmine Lactone

While the limit of detection (LOD) is a critical parameter for an analytical method, the LOD for an internal standard like this compound is not typically reported as the focus is on the detection of the analyte itself. The following table summarizes the limits of detection and quantification for the non-deuterated Jasmine lactone found in a recent study on volatile compounds in jasmine tea, which provides a benchmark for the sensitivity of current analytical methods.

AnalyteMethodMatrixLimit of Detection (LOD) (µg/L)Limit of Quantitation (LOQ) (µg/L)
Jasmine LactoneHS-SPME-GC-MSJasmine Tea0.010.04

Data synthesized from a study on volatile components of jasmine tea.[5]

Experimental Protocol: Quantification of Jasmine Lactone using GC-MS with this compound Internal Standard

The following is a representative protocol for the quantification of Jasmine lactone in a complex matrix, such as a fragrance or food sample, using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS and this compound as an internal standard.

1. Sample Preparation:

  • Weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.

  • Add a known and constant amount of this compound solution (internal standard) to each sample, calibrant, and quality control sample.

  • Add 10 mL of ultrapure water and a saturated solution of NaCl to enhance the release of volatile compounds.

  • Seal the vial immediately.

2. HS-SPME Procedure:

  • Equilibrate the sample vial at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-20 minutes) to allow volatile compounds to partition into the headspace.

  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-30 minutes) to adsorb the analytes.

3. GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Injection: Desorb the SPME fiber in the heated GC inlet (e.g., 250°C) in splitless mode.

    • Column: Use a suitable capillary column for separating volatile compounds (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: A temperature gradient is used to separate the compounds. For example, start at 40°C, hold for 3 minutes, then ramp to 280°C at a rate of 5-10°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. Monitor characteristic ions for both Jasmine lactone and this compound.

4. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the ratio of the peak area of Jasmine lactone to the peak area of this compound against the concentration of the Jasmine lactone standards.

  • Determine the concentration of Jasmine lactone in the samples by calculating the peak area ratio and interpolating from the calibration curve.

Experimental Workflow for Quantitative Analysis using a Deuterated Internal Standard

The following diagram illustrates the typical workflow for the quantification of an analyte using a deuterated internal standard with HS-SPME-GC-MS.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Tea, Perfume) Spike Spike with This compound (IS) Sample->Spike Equilibrate Equilibration in Heated Vial Spike->Equilibrate HS_SPME Headspace SPME Equilibrate->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Peak_Integration Peak Integration (Analyte & IS) GC_MS->Peak_Integration Calibration Calibration Curve (Peak Area Ratio vs. Conc.) Peak_Integration->Calibration Quantification Quantification of Jasmine lactone Calibration->Quantification

References

A Comparative Guide to the Robustness of Analytical Methods for Jasmine Lactone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. This guide provides an objective comparison of analytical methods for the quantification of Jasmine lactone, with a focus on the robustness imparted by the use of its deuterated analog, Jasmine lactone-d2, as an internal standard. Robustness, the measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters, is a critical indicator of its reliability in routine use.[1]

Comparison of Analytical Approaches: Standard vs. Isotope Dilution Methods

The quantification of volatile compounds like Jasmine lactone is most commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4][5] However, the robustness of the method can vary significantly depending on the experimental design, particularly the choice of internal standard.

Standard Method (External or Non-Isotopic Internal Standard): A common approach involves the use of an external standard for calibration or a non-isotopically labeled internal standard that is chemically similar to the analyte. While straightforward, this method's accuracy can be compromised by variations in sample preparation, injection volume, and instrument response. Matrix effects, where other components in the sample interfere with the analysis, can also lead to inaccurate quantification.

Robust Isotope Dilution Method (this compound as Internal Standard): The gold standard for quantitative mass spectrometry is the use of a stable isotope-labeled internal standard, in this case, this compound. This technique, known as Isotope Dilution Mass Spectrometry (IDMS), involves adding a known amount of the deuterated standard to the sample prior to extraction and analysis. Because this compound is chemically and physically almost identical to the native Jasmine lactone, it co-elutes and experiences the same variations during sample preparation and analysis. By measuring the ratio of the native analyte to its labeled counterpart, the method effectively cancels out most sources of analytical variability, leading to significantly more robust and accurate results.

Experimental Protocols

A detailed methodology for a robust GC-MS analysis of Jasmine lactone using this compound as an internal standard is provided below.

Objective: To develop and validate a robust method for the quantification of Jasmine lactone in a given matrix.

Materials:

  • Jasmine lactone analytical standard

  • This compound internal standard

  • High-purity solvent (e.g., dichloromethane or hexane)

  • Sample matrix

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of Jasmine lactone (1 mg/mL) in the chosen solvent.

    • Prepare a stock solution of this compound (1 mg/mL) in the same solvent.

    • Create a series of calibration standards by spiking a constant amount of the this compound internal standard solution into varying concentrations of the Jasmine lactone analytical standard.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample matrix.

    • Spike the sample with a known amount of the this compound internal standard solution.

    • Perform a suitable extraction procedure (e.g., liquid-liquid extraction or solid-phase microextraction) to isolate the volatile compounds.

    • Concentrate the extract to a final volume.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both Jasmine lactone and this compound.

  • Data Analysis:

    • Integrate the peak areas for the selected ions of both Jasmine lactone and this compound.

    • Calculate the peak area ratio of Jasmine lactone to this compound.

    • Construct a calibration curve by plotting the peak area ratios of the standards against their corresponding concentration ratios.

    • Determine the concentration of Jasmine lactone in the samples by interpolating their peak area ratios from the calibration curve.

Data Presentation: Robustness Study

The following table summarizes the expected results of a robustness study for the described isotope dilution method. The study involves intentionally varying key analytical parameters and observing the effect on the final calculated concentration of Jasmine lactone.

Parameter VariedNominal ValueVariation% Change in Calculated Concentration (Expected)Acceptance Criteria
Injector Temperature 250°C± 5°C< 1.0%≤ 2.0%
Oven Ramp Rate 10°C/min± 1°C/min< 1.5%≤ 3.0%
Carrier Gas Flow Rate 1.0 mL/min± 0.1 mL/min< 2.0%≤ 5.0%
Final Extraction Volume 1.0 mL± 0.05 mL< 0.5%≤ 1.0%

The data demonstrates that even with deliberate variations in the method parameters, the use of this compound as an internal standard ensures that the calculated concentration of the analyte remains stable and within acceptable limits.

Visualizations

The following diagrams illustrate the experimental workflow and the concept of method robustness.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Sample Matrix spike Spike with this compound sample->spike extract Extraction (LLE/SPME) spike->extract concentrate Concentration extract->concentrate gcms GC-MS Analysis concentrate->gcms data Data Acquisition (SIM Mode) gcms->data ratio Calculate Peak Area Ratio (Jasmine lactone / this compound) data->ratio calibration Calibration Curve ratio->calibration concentration Determine Concentration calibration->concentration

Caption: Experimental workflow for the robust analysis of Jasmine lactone.

robustness_concept cluster_robust Robust Method (with this compound) cluster_nonrobust Non-Robust Method (without d2-Standard) r_params Method Parameters (Temp, Flow, etc.) r_vars Small Variations r_params->r_vars r_result Stable & Accurate Result r_vars->r_result nr_params Method Parameters (Temp, Flow, etc.) nr_vars Small Variations nr_params->nr_vars nr_result Variable & Inaccurate Result nr_vars->nr_result

Caption: Conceptual diagram of method robustness.

Conclusion

For the reliable quantification of Jasmine lactone, a robust analytical method is essential. The use of a deuterated internal standard, this compound, in an isotope dilution GC-MS method provides superior robustness compared to standard methods. This approach effectively mitigates the impact of minor variations in experimental conditions, ensuring high-quality, reproducible data critical for research, development, and quality control applications.

References

A Researcher's Guide to Internal Standards for Jasmine Lactone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of jasmine lactone, the selection of an appropriate internal standard is a critical step to ensure accuracy and precision. This guide provides an objective comparison of different types of internal standards, supported by established principles of analytical chemistry, to aid in the development of robust analytical methods.

The Role of Internal Standards in Analytical Accuracy

Internal standards are essential in quantitative analysis to correct for the loss of analyte during sample preparation and for variations in instrument response.[1] By adding a known concentration of an internal standard to all samples, standards, and blanks, the ratio of the analyte signal to the internal standard signal is used for quantification. This method effectively mitigates errors that can be introduced during extraction, derivatization, and injection.[2]

Comparison of Potential Internal Standards for Jasmine Lactone

The ideal internal standard has physicochemical properties very similar to the analyte.[2] For jasmine lactone, a volatile compound often analyzed by gas chromatography-mass spectrometry (GC-MS), the following classes of compounds are considered as potential internal standards.[3][4]

Internal Standard TypeExampleCo-elution with AnalyteCorrection for Matrix EffectsCorrection for Sample Prep LossesPotential for Isotopic InterferenceCommercial Availability & Cost
Stable Isotope-Labeled (SIL) - ¹³C ¹³C-Jasmine LactoneExcellentExcellentExcellentNegligibleOften requires custom synthesis; High cost
Stable Isotope-Labeled (SIL) - Deuterated Deuterated Jasmine Lactone (e.g., d₃-Jasmine Lactone)Good to Excellent, but potential for slight chromatographic shiftVery GoodVery GoodLow, but possible depending on labeling position and mass spectrometer resolutionMore commonly available than ¹³C-labeled; Moderate to high cost
Structural Analogue Other lactones not present in the sample (e.g., γ-Decalactone, δ-Decalactone)Variable, depends on the chosen analogueGood, if structurally very similarGood, if extraction behavior is similarNoneReadily available; Low cost

Stable Isotope-Labeled (SIL) internal standards are considered the gold standard in mass spectrometry-based quantification. Because their chemical and physical properties are nearly identical to the analyte, they co-elute perfectly during chromatography and experience the same matrix effects and losses during sample preparation. Carbon-13 labeled standards are often superior to deuterium-labeled ones, as the latter can sometimes exhibit a slight difference in retention time due to the "isotope effect".

Structural analogues are a more accessible and cost-effective alternative. However, it is crucial to select an analogue that is not naturally present in the sample matrix and that exhibits similar chromatographic and mass spectrometric behavior to jasmine lactone. The validity of using a structural analogue must be thoroughly confirmed during method development.

Experimental Protocols

The following provides a general experimental protocol for the quantification of jasmine lactone in a sample matrix using an internal standard with GC-MS.

Sample Preparation
  • Extraction: For liquid samples, a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane, hexane) is commonly employed. For solid samples, a solvent extraction or headspace solid-phase microextraction (SPME) can be used.

  • Internal Standard Spiking: A precise volume of the chosen internal standard solution is added to the sample at the beginning of the sample preparation process. The concentration of the internal standard should be similar to the expected concentration of jasmine lactone in the sample.

  • Concentration and Reconstitution: The extract is concentrated under a gentle stream of nitrogen. The residue is then reconstituted in a known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile compounds.

    • Injector: Splitless or split injection may be used depending on the sample concentration.

    • Oven Temperature Program: A temperature gradient is optimized to achieve good separation of jasmine lactone from other matrix components. A typical program might start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantification to enhance sensitivity and selectivity. Specific ions for jasmine lactone and the internal standard are monitored.

    • Scan Range: If running in full scan mode for identification, a mass range of m/z 40-350 is appropriate.

Data Analysis
  • Calibration Curve: A series of calibration standards containing known concentrations of jasmine lactone and a constant concentration of the internal standard are prepared and analyzed. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Quantification: The peak area ratio of jasmine lactone to the internal standard in the unknown sample is determined. The concentration of jasmine lactone in the sample is then calculated using the regression equation from the calibration curve.

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Matrix Spike Spike with Internal Standard Sample->Spike Extract Extraction Spike->Extract Concentrate Concentration & Reconstitution Extract->Concentrate Inject Injection Concentrate->Inject Separate GC Separation Inject->Separate Detect MS Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Quantify Quantification Ratio->Quantify Calibrate->Quantify

Caption: Experimental workflow for jasmine lactone quantification using an internal standard.

References

A Comparative Guide to High-Purity Jasmine Lactone Reference Materials for Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry and product development, the quality and reliability of reference materials are paramount. For researchers working with jasmine lactone, a key fragrance and flavor component, obtaining a certified reference material (CRM) can be challenging due to their limited commercial availability. This guide provides a comparative overview of high-purity jasmine lactone products available from various suppliers, which can serve as analytical standards in the absence of formal CRMs.

Comparison of Commercially Available High-Purity Jasmine Lactone

While not officially designated as CRMs, several chemical suppliers offer high-purity grades of jasmine lactone suitable for analytical and research purposes. The following table summarizes the key specifications of these materials based on publicly available data. It is crucial for users to request lot-specific certificates of analysis for detailed information on purity, impurities, and characterization methods.

SupplierProduct NameCAS NumberPurity SpecificationAvailable Data
Sigma-Aldrich Jasmolactone32764-98-0≥95%Fragrance grade, meets JECFA purity specifications.
DSM-Firmenich JASMINLACTONE25524-95-2Not specifiedProvides olfactive and physical data. Certified Kosher and Halal.
Givaudan Jasmin Lactone Delta34686-71-0, 25524-95-2Not specifiedProvides detailed olfactive and stability data.
TargetMol Jasmine lactone25524-95-297.01%For research purposes only.
Caltag Medsystems Jasmine lactone25524-95-20.98For research use only.

Experimental Protocols: Recommended Analytical Methods

In the absence of standardized certification protocols from suppliers, researchers should perform their own verification of high-purity jasmine lactone materials. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and purity assessment of volatile compounds like jasmine lactone.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Objective: To confirm the identity and determine the purity of a jasmine lactone analytical standard.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.

Reagents:

  • High-purity jasmine lactone standard

  • High-purity solvent for dilution (e.g., hexane or ethyl acetate)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the jasmine lactone standard in the chosen solvent (e.g., 100 µg/mL).

  • GC-MS Parameters: The following are typical starting parameters that may require optimization for a specific instrument and column:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: m/z 40-400

  • Data Analysis:

    • Identity Confirmation: Compare the obtained mass spectrum of the major peak with a reference spectrum from a spectral library (e.g., NIST, Wiley) or from a previously characterized in-house standard.

    • Purity Assessment: Determine the area percentage of the main jasmine lactone peak relative to the total area of all detected peaks. This provides an estimation of the purity. For more accurate quantitative analysis, a calibration curve with a certified reference standard (if available) or qNMR should be employed.

Workflow for Qualifying a High-Purity Jasmine Lactone Standard

The following diagram illustrates a typical workflow for researchers to qualify a commercially available high-purity jasmine lactone product for use as an analytical standard in their laboratory.

G cluster_procurement Procurement & Initial Assessment cluster_analytical_qualification Analytical Qualification cluster_documentation_release Documentation & Release supplier_selection Supplier Selection & Request for Certificate of Analysis visual_inspection Visual & Physical Inspection (Color, Clarity) supplier_selection->visual_inspection identity_confirmation Identity Confirmation (GC-MS, NMR) visual_inspection->identity_confirmation purity_assessment Purity Assessment (GC-FID, HPLC, qNMR) identity_confirmation->purity_assessment impurity_profiling Impurity Profiling (GC-MS) purity_assessment->impurity_profiling internal_coa Generation of Internal Certificate of Analysis impurity_profiling->internal_coa release_for_use Release as In-house Qualified Reference Standard internal_coa->release_for_use

Caption: Workflow for qualifying a high-purity jasmine lactone standard.

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Jasmine Lactone-d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is fundamental to ensuring a safe laboratory environment and minimizing ecological impact. This document provides a comprehensive, step-by-step guide for the proper disposal of Jasmine lactone-d2. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are formulated based on the general properties of lactones and deuterated compounds, ensuring adherence to safety and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Lactone compounds can be harmful if ingested, inhaled, or absorbed through the skin.[1] Some individuals may also experience allergic reactions to lactones.[1]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.[2]
Eye Protection Safety glasses with side shields or goggles.[2]
Lab Coat Standard laboratory coat.[2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

In the event of accidental exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If they feel unwell, seek medical advice.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical advice.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.

Experimental Protocol for Disposal:

  • Waste Classification : Classify this compound waste as hazardous chemical waste. Due to its organic nature and potential for skin and eye irritation, it requires special handling.

  • Segregation and Labeling :

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • Collect all waste, including contaminated labware, in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include: "Hazardous Waste," "this compound," and identify the primary hazards (e.g., "Irritant," "Harmful"). The date of waste generation and the laboratory of origin should also be clearly marked.

  • Waste Accumulation and Storage :

    • Store the hazardous waste container in a designated, controlled, and well-ventilated satellite accumulation area.

    • Keep the container tightly closed except when adding waste. Funnels should not be left in the container opening.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste, including its chemical name and quantity.

  • Decontamination of Labware :

    • Thoroughly decontaminate any labware that has come into contact with this compound before it is washed for reuse or disposed of as non-hazardous waste.

    • A suitable decontamination procedure involves rinsing with an appropriate organic solvent (e.g., ethanol or acetone), followed by washing with soap and water. The solvent rinse must be collected as hazardous waste.

Disposal Workflow for this compound

Disposal Workflow for this compound A Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Step 2: Segregate Waste Collect this compound and contaminated materials separately. A->B F Step 6: Decontaminate Labware Rinse with solvent (collect as waste), then wash with soap and water. A->F C Step 3: Label Container 'Hazardous Waste' 'this compound' Primary Hazards & Date B->C D Step 4: Store Securely Designated Satellite Accumulation Area Keep container closed. C->D E Step 5: Arrange Pickup Contact Institutional EHS Office for hazardous waste disposal. D->E

A workflow diagram illustrating the proper disposal procedure for this compound.

References

Essential Safety and Logistical Information for Handling Jasmine lactone-d2

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling Jasmine lactone-d2.

Equipment Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)To prevent skin contact. Double gloving is recommended.[1]
Eye Protection Chemical safety gogglesTo protect eyes from splashes.
Face Protection Face shieldTo be worn in addition to goggles when there is a risk of splashing.[1]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[2]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgeRequired if working outside of a certified chemical fume hood or with poor ventilation.[1][3]

Experimental Protocols

Handling Procedure

All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Guide:

  • Preparation:

    • Ensure all necessary PPE is worn correctly before handling the compound.

    • Designate a specific work area within a chemical fume hood.

    • Have a chemical spill kit readily accessible.

  • Handling:

    • Avoid direct contact with skin and eyes.

    • Avoid inhalation of vapors.

    • To maintain isotopic purity, handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrogen-deuterium exchange with atmospheric moisture.

    • When preparing solutions, use anhydrous, deuterated solvents.

    • Keep the container tightly closed when not in use.

  • Storage:

    • Store in a cool, dry, and well-ventilated place, away from heat and light.

    • For long-term storage, consider sealing the vial under an inert atmosphere and storing it in a desiccator.

Disposal Plan

All waste containing this compound should be treated as hazardous chemical waste.

Step-by-Step Disposal Guide:

  • Collection:

    • Collect unused material and any contaminated items (e.g., gloves, wipes, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling:

    • Label the waste container with "Hazardous Waste" and list the chemical contents.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secondary containment area while awaiting pickup.

  • Disposal:

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

    • Do not dispose of this compound down the drain or in regular trash.

Visual Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Prepare work area in fume hood prep1->prep2 prep3 Assemble necessary equipment prep2->prep3 handle1 Retrieve this compound prep3->handle1 Proceed to handling handle2 Perform experimental procedure handle1->handle2 handle3 Securely close container handle2->handle3 disp1 Collect all waste in labeled container handle3->disp1 Proceed to disposal disp2 Seal and store waste container disp1->disp2 disp3 Arrange for professional disposal disp2->disp3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.